Sodium mercaptopyruvate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 200 g/l at 20oc, white petrolatum at <100 g/kg at 20oc. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;2-oxo-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODUSAVZTZYYDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2464-23-5 (Parent) | |
| Record name | Sodium mercaptopyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671 | |
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DSSTOX Substance ID |
DTXSID20145265 | |
| Record name | Sodium 3-mercaptopyruvate | |
| Source | EPA DSSTox | |
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Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
white, free-flowing powder | |
| Record name | Sodium 3-mercapto-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water at 200 g/l at 20oC, white petrolatum at <100 g/kg at 20oC | |
| Record name | Sodium 3-mercapto-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10255-67-1 | |
| Record name | Sodium mercaptopyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-mercaptopyruvate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-mercaptopyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MERCAPTOPYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1734XUO14Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Hydrogen Sulfide (H₂S) Production from 3-Mercaptopyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (B99878) (H₂S), once primarily known as a toxic gas, has emerged as a critical gaseous signaling molecule, or "gasotransmitter," with profound implications in mammalian physiology and pathology. Its production is intricately regulated by a series of enzymatic pathways. This technical guide provides a comprehensive overview of the core mechanism of H₂S synthesis from the substrate 3-mercaptopyruvate (B1229277) (3-MP). We delve into the enzymatic cascade involving Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (MST), presenting key quantitative data, detailed experimental protocols for H₂S measurement, and visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction: The Significance of Endogenous H₂S
Endogenous H₂S is enzymatically generated in mammalian cells and plays a crucial role in a multitude of physiological processes, including neuromodulation, inflammation, vascular tone regulation, and cellular bioenergetics.[1] Dysregulation of H₂S homeostasis has been implicated in various diseases, making the enzymes responsible for its synthesis attractive therapeutic targets. While two other enzymes, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), are also major contributors to cellular H₂S production, the pathway involving 3-mercaptopyruvate sulfurtransferase (MST) offers a distinct mechanism for H₂S generation, particularly within the mitochondria.[1]
The Core Enzymatic Pathway: A Two-Step Conversion
The production of H₂S from L-cysteine via the 3-mercaptopyruvate pathway is a two-step enzymatic process primarily mediated by the sequential action of Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (MST).[2][3]
Step 1: Formation of 3-Mercaptopyruvate (3-MP) by Cysteine Aminotransferase (CAT)
The initial step involves the transamination of L-cysteine by Cysteine Aminotransferase (CAT), also known as aspartate aminotransferase. In this reaction, the amino group of L-cysteine is transferred to α-ketoglutarate, yielding 3-mercaptopyruvate and L-glutamate.[3] This reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP).
Step 2: H₂S Generation by 3-Mercaptopyruvate Sulfurtransferase (MST)
The 3-mercaptopyruvate produced by CAT serves as the primary substrate for 3-Mercaptopyruvate Sulfurtransferase (MST). MST, a zinc-dependent enzyme belonging to the sulfurtransferase family, catalyzes the transfer of a sulfur atom from 3-MP to a sulfur acceptor molecule.[2][4] This process occurs via a persulfide intermediate on a cysteine residue within the active site of MST. The sulfur atom is then transferred to a physiological acceptor, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), which subsequently releases free H₂S.[4][5] Pyruvate (B1213749) is generated as a byproduct of this reaction.
Quantitative Data: Enzyme Kinetics
The efficiency of this pathway is determined by the kinetic parameters of the involved enzymes. While values can vary depending on the species, tissue, and experimental conditions, the following tables summarize representative kinetic data for human Cysteine Aminotransferase and 3-Mercaptopyruvate Sulfurtransferase.
Table 1: Kinetic Parameters of Human Cysteine Aminotransferase (CAT)
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| L-Cysteine | 22.2 | Not Reported | [6] |
| α-Ketoglutarate | 0.06 | Not Reported | [6] |
| L-Aspartate | 1.6 | Not Reported | [6] |
Note: Data is for rat liver cytosolic CAT, as comprehensive human-specific kinetic data for L-cysteine as a substrate is limited. It is important to note that cytosolic aspartate aminotransferase exhibits CAT activity.[6]
Table 2: Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase (MST)
| Substrate/Acceptor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 3-Mercaptopyruvate | 330 ± 50 | 1.8 ± 0.1 | 5,500 | [7] |
| Thioredoxin | 1.2 ± 0.2 | 0.9 ± 0.03 | 750,000 | [7] |
| Dihydrolipoic Acid | 2,100 ± 300 | 1.3 ± 0.1 | 620 | [7] |
| Glutathione | > 10,000 | - | - | [7] |
| Cysteine | > 10,000 | - | - | [7] |
Note: Kinetic parameters were determined at pH 7.4.[7] The data indicates that thioredoxin is a highly efficient physiological persulfide acceptor for MST.[7]
Experimental Protocols
Accurate measurement of H₂S production is crucial for studying the activity of the CAT/MST pathway. Below are detailed methodologies for key experiments.
Assay for 3-Mercaptopyruvate Sulfurtransferase (MST) Activity
This protocol is adapted from the method utilizing pyruvate oxidase to colorimetrically determine the pyruvate produced from 3-mercaptopyruvate.[8][9]
Materials:
-
0.12 M Sodium phosphate (B84403) buffer, pH 8.0
-
0.5 M Sodium sulfite
-
0.15 M Dithiothreitol (DTT)
-
0.1 M 3-mercaptopyruvic acid sodium salt
-
1.2 M Perchloric acid (PCA)
-
Pyruvate oxidase (EC 1.2.3.3)
-
Peroxidase (EC 1.11.1.7)
-
Color-producing reagents: N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine and 4-aminoantipyrine
-
Tissue homogenate or purified enzyme solution
-
Spectrophotometer capable of reading at 555 nm
Procedure:
-
Prepare the incubation mixture in a microcentrifuge tube containing:
-
250 µL of 0.12 M sodium phosphate buffer, pH 8.0
-
50 µL of 0.5 M sodium sulfite
-
50 µL of 0.15 M DTT
-
50 µL of tissue homogenate or enzyme solution
-
50 µL of distilled water
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 0.1 M 3-mercaptopyruvate.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 1.2 M PCA.
-
Centrifuge the samples at 1600 x g for 5 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add the pyruvate detection cocktail containing pyruvate oxidase, peroxidase, and the color-producing reagents according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified by the kit to allow for color development.
-
Measure the absorbance at 555 nm using a spectrophotometer.
-
The increase in absorbance is proportional to the amount of pyruvate produced, and thus to the MST activity. A standard curve using known concentrations of pyruvate should be generated for quantification.
Quantification of H₂S Production using the Methylene (B1212753) Blue Assay
The methylene blue assay is a classic and widely used method for H₂S quantification, relying on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form the stable blue dye, methylene blue.[10][11]
Materials:
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrates: L-cysteine and α-ketoglutarate, or 3-mercaptopyruvate
-
Enzyme source (cell lysate, tissue homogenate, or purified enzymes)
-
Spectrophotometer capable of reading at 670 nm
Procedure:
-
Set up the enzymatic reaction in a sealed vial. The reaction mixture should contain the reaction buffer, enzyme source, and substrates.
-
In the cap of the vial, place a piece of filter paper soaked in zinc acetate solution to trap the evolved H₂S gas.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Transfer the zinc acetate-soaked filter paper to a new tube containing distilled water.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Add the FeCl₃ solution and mix thoroughly.
-
Incubate in the dark for 20 minutes to allow for color development.
-
Measure the absorbance at 670 nm.
-
Quantify the H₂S concentration using a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS).
H₂S Detection with Sulfide-Responsive Fluorescent Probes
The use of sulfide-responsive fluorescent probes offers a highly sensitive and real-time method for detecting H₂S in living cells.[12][13] These probes typically consist of a fluorophore quenched by a sulfide-reactive functional group. Upon reaction with H₂S, the quenching is relieved, resulting in a fluorescent signal.
Materials:
-
Sulfide-responsive fluorescent probe (e.g., Sulfidefluor series, AzMC)[12][14]
-
Cell culture medium
-
Live cells (e.g., cultured in a 96-well plate or on coverslips)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with the fluorescent probe by incubating them in a medium containing the probe at the recommended concentration and for the specified duration (e.g., 10 µM for 30 minutes).
-
Wash the cells with PBS to remove any excess probe.
-
Treat the cells with the desired stimuli (e.g., 3-mercaptopyruvate) to induce endogenous H₂S production.
-
Monitor the change in fluorescence intensity over time using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths for the specific probe.
-
An increase in fluorescence intensity indicates the production of H₂S.
Conclusion
The enzymatic pathway involving Cysteine Aminotransferase and 3-Mercaptopyruvate Sulfurtransferase represents a crucial mechanism for the production of the gasotransmitter H₂S, particularly in the mitochondria. Understanding the intricacies of this pathway, including its kinetics and regulation, is paramount for developing novel therapeutic strategies targeting H₂S-related pathologies. The experimental protocols detailed in this guide provide robust methods for researchers to accurately quantify MST activity and H₂S production, thereby facilitating further exploration into the physiological and pathological roles of this vital signaling molecule. The continued development of sensitive and specific tools for H₂S detection will undoubtedly accelerate our understanding of its complex biology.
References
- 1. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 3. Cysteine transaminase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. Purification and characterization of cysteine aminotransferase from rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Mercaptopyruvate: An Endogenous Hydrogen Sulfide Donor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gaseous signaling molecule, a gasotransmitter, with profound implications in a myriad of physiological and pathophysiological processes. The targeted delivery of H₂S in a controlled manner is a significant challenge in the development of novel therapeutics. Sodium 3-mercaptopyruvate (B1229277) (Na-3MP) serves as a key endogenous substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), a major pathway for intracellular H₂S production. This technical guide provides a comprehensive overview of Na-3MP as an H₂S donor, detailing its mechanism of action, experimental protocols for its use, and a summary of key quantitative data. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of hydrogen sulfide.
Introduction to Endogenous Hydrogen Sulfide Production
Hydrogen sulfide, alongside nitric oxide (NO) and carbon monoxide (CO), is recognized as a gasotransmitter involved in regulating a wide array of physiological functions.[1] Endogenous H₂S is primarily synthesized through enzymatic pathways involving three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[1][2] While CBS and CSE are key players in the trans-sulfuration pathway, 3-MST contributes to H₂S biogenesis via the cysteine catabolic pathway.[2][3] 3-MST is highly expressed in various tissues including the kidney, liver, brain, and testes.[3] This guide focuses on the 3-MST pathway and the utility of its substrate, sodium 3-mercaptopyruvate, as a tool to investigate the roles of H₂S.
The 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway
The generation of H₂S from L-cysteine via the 3-MST pathway is a two-step process. First, L-cysteine is converted to 3-mercaptopyruvate (3-MP) by cysteine aminotransferase (CAT), also known as aspartate aminotransferase.[3][4] Subsequently, 3-MST catalyzes the transfer of a sulfur atom from 3-MP to a thiol-containing acceptor, which then releases H₂S.[3][4]
Mechanism of H₂S Production by 3-MST
The catalytic mechanism of 3-MST involves the formation of a persulfide intermediate on a cysteine residue within the enzyme's active site.[5] The reaction can be summarized as follows:
-
Sulfur Donor Recognition: 3-mercaptopyruvate binds to the active site of 3-MST.
-
Persulfide Formation: The sulfur atom from 3-MP is transferred to a catalytic cysteine residue (Cys248 in humans) of 3-MST, forming an enzyme-persulfide intermediate (3-MST-SSH) and releasing pyruvate (B1213749).[6]
-
Sulfur Transfer and H₂S Release: The persulfide sulfur is then transferred to a sulfur acceptor molecule. In the presence of a reducing agent like thioredoxin (Trx) or dihydrolipoic acid (DHLA), the persulfide is reduced to release H₂S, regenerating the active enzyme.[3][7]
Quantitative Data
The following tables summarize key quantitative data related to the use of sodium 3-mercaptopyruvate and the 3-MST enzyme.
Table 1: Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase (3-MST)
| Substrate/Acceptor | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Mercaptopyruvate | 393 ± 26 | 2.3 ± 0.2 (NADPH oxidation) | [6] |
| Thioredoxin | 2.5 ± 0.4 | 2.3 ± 0.2 (NADPH oxidation) | [6] |
| Dihydrolipoic acid | 2800 ± 400 | - | [6] |
| L-Cysteine | 1600 ± 200 | - | [6] |
| L-Homocysteine | 1100 ± 200 | - | [6] |
| Glutathione | 12000 ± 2000 | - | [6] |
Note: Vmax for H₂S production with different acceptors was not explicitly stated in the primary reference.
Table 2: Experimental Concentrations of Sodium 3-Mercaptopyruvate (Na-3MP) in In Vitro Studies
| Cell Type/System | Concentration Range | Application | Reference |
| Murine Hepatoma (Hepa1c1c7) | 10 - 100 nM | Stimulation of bioenergetics | [6] |
| Human Endothelial Cells (EA.hy926) | 10 µM - 1 mM | Angiogenesis and bioenergetics studies | [8] |
| COS7 Cells | 100 µM | H₂S detection studies | [9] |
| HEK293 Cells (3-MST expressing) | 100 µM | 3-MST inhibitor screening | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving sodium 3-mercaptopyruvate.
Preparation and Storage of Sodium 3-Mercaptopyruvate Solutions
Sodium 3-mercaptopyruvate is commercially available, often as a dihydrate.[11] It is soluble in water.[12]
-
Preparation: Prepare stock solutions in deoxygenated water or buffer to minimize oxidation. A common stock solution concentration is 10-100 mM. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration. It is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding to cell cultures.[12]
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[12] Avoid repeated freeze-thaw cycles.
It is important to note that commercially available 3-mercaptopyruvate may exist as a cyclic dimer, which could influence its biological activity.[13]
Measurement of H₂S Production
Several methods are available to measure H₂S production from Na-3MP.
This colorimetric method is a widely used technique for H₂S quantification.
Principle: H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene (B1212753) blue, which can be quantified spectrophotometrically.[14][15]
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Cell lysate or purified 3-MST enzyme.
-
Sodium 3-mercaptopyruvate (e.g., 100 µM final concentration).
-
A sulfur acceptor/reducing agent (e.g., DTT or thioredoxin).
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Trapping H₂S: To stop the reaction and trap the H₂S, add 1% (w/v) zinc acetate (B1210297) solution. This will precipitate H₂S as zinc sulfide (ZnS).
-
Color Development:
-
Add 20 mM N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 7.2 M HCl.
-
Add 30 mM FeCl₃ in 1.2 M HCl.
-
-
Incubation: Incubate at room temperature for 10-20 minutes in the dark.
-
Measurement: Centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 670 nm.
-
Quantification: Determine the H₂S concentration using a standard curve prepared with known concentrations of NaHS.
Fluorescent probes offer high sensitivity and the ability to detect H₂S in living cells.
Principle: These probes are designed to react specifically with H₂S, leading to a "turn-on" fluorescent signal.
Protocol for Live Cell Imaging:
-
Cell Culture: Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes).
-
Probe Loading: Incubate the cells with the fluorescent H₂S probe (e.g., 10-100 µM) in cell culture medium for a specified time (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Treatment: Treat the cells with sodium 3-mercaptopyruvate at the desired concentration.
-
Imaging: Acquire fluorescence images at appropriate time points using a fluorescence microscope with the correct excitation and emission filters for the specific probe.
3-MST Enzyme Activity Assay
This assay measures the rate of pyruvate formation, a product of the 3-MST-catalyzed reaction.
Principle: The pyruvate produced is measured using a coupled enzymatic reaction with lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored.
Protocol:
-
Reaction Mixture: In a cuvette, combine:
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
NADH.
-
Lactate dehydrogenase.
-
Cell lysate or purified 3-MST enzyme.
-
-
Initiation: Start the reaction by adding sodium 3-mercaptopyruvate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving H₂S and a typical experimental workflow for studying the effects of Na-3MP.
Applications in Research and Drug Development
The use of Na-3MP as an H₂S donor has significant applications in both basic research and preclinical drug development.
-
Elucidating the Role of H₂S: By providing a substrate for the controlled enzymatic production of H₂S, Na-3MP allows researchers to investigate the specific roles of the 3-MST pathway in various cellular processes and disease models.
-
Therapeutic Potential: The 3-MST/H₂S pathway is implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[16][17][18] Na-3MP and its prodrugs, such as sulfanegen, are being investigated as potential therapeutic agents to modulate H₂S levels for therapeutic benefit.[19][20] For instance, in the context of Alzheimer's disease, a 3-mercaptopyruvate prodrug has been shown to ameliorate pathology and oxidative stress in vivo.[19]
-
Drug Screening: Na-3MP can be used in high-throughput screening assays to identify inhibitors or activators of the 3-MST enzyme, which could be developed as novel drugs.
Conclusion
Sodium 3-mercaptopyruvate is an invaluable tool for studying the biological effects of endogenously produced hydrogen sulfide via the 3-MST pathway. Its utility as a specific substrate allows for a more targeted investigation compared to the use of direct H₂S donors, which may have off-target effects. This technical guide provides a foundational understanding of Na-3MP, from its mechanism of action to practical experimental protocols. As our understanding of the multifaceted roles of H₂S in health and disease continues to grow, the importance of tools like sodium 3-mercaptopyruvate in advancing research and therapeutic development will undoubtedly increase.
References
- 1. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 5. Buy Sodium mercaptopyruvate | 10255-67-1 [smolecule.com]
- 6. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease [mdpi.com]
- 8. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound dihydrate 97.0-103.0 (NT) 3-MP [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Simple Synthesis of 3-Mercaptopyruvic Acid - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]
- 17. Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound = 85 , technical grade 10255-67-1 [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyanide poisoning - Wikipedia [en.wikipedia.org]
The Mercaptopyruvate Pathway: An In-depth Technical Guide to a Core Mechanism of Hydrogen Sulfide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S), once primarily known as a toxic gas, has emerged as a critical gaseous signaling molecule in mammals, joining the ranks of nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a myriad of physiological processes, including neuromodulation, cardiovascular function, and inflammatory responses. The endogenous production of H₂S is tightly regulated by a series of enzymatic pathways. While the roles of cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) have been extensively studied, the mercaptopyruvate pathway has gained significant attention as a key contributor to H₂S homeostasis, particularly within the mitochondria. This technical guide provides a comprehensive overview of the discovery and core components of the mercaptopyruvate pathway, offering detailed experimental protocols and quantitative data for researchers in the field.
The Core Enzymatic Axis: Cysteine Aminotransferase and 3-Mercaptopyruvate (B1229277) Sulfurtransferase
The mercaptopyruvate pathway for H₂S synthesis is a two-step process primarily mediated by the sequential action of two key enzymes: Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (3-MST).[1][2] An alternative pathway for the generation of the substrate for 3-MST, 3-mercaptopyruvate, involves the enzyme D-amino acid oxidase (DAO) acting on D-cysteine.[3]
1. Cysteine Aminotransferase (CAT): Also known as aspartate aminotransferase (AST), CAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of L-cysteine.[4][5][6] This reaction involves the transfer of the amino group from L-cysteine to an α-keto acid acceptor, most notably α-ketoglutarate, to produce 3-mercaptopyruvate (3-MP) and L-glutamate.[4][7] Both cytosolic and mitochondrial isoforms of CAT exist, contributing to the compartmentalization of this pathway.[4][7][8]
2. 3-Mercaptopyruvate Sulfurtransferase (3-MST): This enzyme utilizes the 3-MP generated by CAT as a substrate to produce H₂S.[1][2] The reaction mechanism involves the transfer of a sulfur atom from 3-MP to a cysteine residue within the active site of 3-MST, forming a persulfide intermediate. This persulfide can then be reduced by various physiological acceptors, such as thioredoxin (Trx) and dihydrolipoic acid (DHLA), to release H₂S.[9][10] 3-MST is predominantly localized in the mitochondria, placing this H₂S production pathway at the heart of cellular metabolism and bioenergetics.[11]
3. D-Amino Acid Oxidase (DAO): In certain tissues, such as the cerebellum and kidney, an alternative route for 3-MP production exists. D-amino acid oxidase can convert D-cysteine into 3-MP, which can then be utilized by 3-MST to generate H₂S.[3]
Quantitative Data on the Mercaptopyruvate Pathway
The following tables summarize key quantitative data related to the enzymes of the mercaptopyruvate pathway, providing a basis for comparative analysis and experimental design.
Table 1: Kinetic Parameters of Cysteine Aminotransferase (CAT)
| Substrate | Isoform | Km | Vmax | Source Organism/Tissue | Reference |
| L-cysteine | Cytosolic | 22.2 mM | - | Rat Liver | [12] |
| α-ketoglutarate | Cytosolic | 0.06 mM | - | Rat Liver | [12] |
| L-aspartate | Cytosolic | 1.6 mM | - | Rat Liver | [12] |
| L-cysteine | Mitochondrial | 0.77 ± 0.10 mM | - | Arabidopsis thaliana | [13] |
| L-alanine | Mitochondrial | 2.51 ± 0.18 mM | - | Arabidopsis thaliana | [13] |
Table 2: Kinetic Parameters of 3-Mercaptopyruvate Sulfurtransferase (3-MST)
| Substrate/Acceptor | Km | Vmax/kcat | Source Organism/Tissue | Reference |
| 3-Mercaptopyruvate | 2.6 mM | - | Rat | [4] |
| Thiosulfate | 4.4 mM | - | Rat | [4] |
| 3-Mercaptopyruvate | 1.2 mM | - | Rat | [4] |
| Thiosulfate | 73 mM | - | Rat | [4] |
| 3-Mercaptopyruvate (with Thioredoxin) | Increased ~15-fold | - | Murine | [13] |
Table 3: H₂S Production Rates via the Mercaptopyruvate Pathway
| Tissue/Cell Type | Condition | H₂S Production Rate | Measurement Method | Reference |
| Rat Liver Mitochondria | + 3-Mercaptopyruvate (3-300 µM) | Concentration-dependent increase | H₂S-sensitive electrode | [14][15] |
| Murine Hepatoma Cells (Hepa1c1c7) | + 3-Mercaptopyruvate (10-100 nM) | Stimulated mitochondrial H₂S production | Not specified | [11][14] |
| Murine Brain Cells | + 3-Mercaptopyruvate (500 µM) | Significant increase in H₂S | LC-FL and LC-MS/MS | [16][17] |
| COS Cells expressing 3-MST | + 3-Mercaptopyruvate | Significant H₂S production | LC-FL and LC-MS/MS | [16][17] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships within the mercaptopyruvate pathway and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these key aspects.
Caption: The Mercaptopyruvate Pathway for H₂S Synthesis.
Caption: General Experimental Workflow for H₂S Detection.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the mercaptopyruvate pathway.
Protocol 1: Assay for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity (Lead Sulfide Precipitation Method)
This protocol measures 3-MST activity by detecting the production of H₂S, which reacts with lead acetate to form lead sulfide (PbS), a black precipitate. The rate of PbS formation is monitored spectrophotometrically.[18]
Materials:
-
400 mM HEPES buffer, pH 7.4
-
30 mM 3-mercaptopyruvate (3-MP)
-
400 mM Dihydrolipoic acid (DHLA), pH adjusted to ~7.4
-
10 mg/mL Bovine Serum Albumin (BSA)
-
40 mM Lead acetate
-
Purified 3-MST enzyme or tissue/cell homogenate
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare the reaction mixture: In a polystyrene cuvette, add the following components in the specified order:
-
500 µL HEPES buffer (400 mM)
-
10 µL 3-mercaptopyruvate (30 mM)
-
10 µL Bovine Serum Albumin (10 mg/mL)
-
10 µL Lead acetate (40 mM)
-
50 µL Dihydrolipoic acid (400 mM)
-
Deionized water to a final volume of 990 µL.
-
-
Equilibrate the mixture: Place the cuvette in the spectrophotometer with the cuvette holder maintained at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 10 µL of purified 3-MST enzyme or tissue/cell homogenate to the cuvette and mix gently.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 390 nm for 5-10 minutes. The absorbance increase is due to the formation of lead sulfide.
-
Calculate enzyme activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Calculate the specific activity of 3-MST using the molar extinction coefficient of lead sulfide (5500 M⁻¹ cm⁻¹).[18] One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of H₂S per minute.
Protocol 2: Detection of H₂S in Living Cells using 7-Azido-4-methylcoumarin (AzMC)
This protocol describes a fluorometric method for detecting H₂S in living cells using the fluorescent probe 7-azido-4-methylcoumarin (AzMC). AzMC is non-fluorescent but reacts with H₂S to produce a highly fluorescent product.[19][20][21][22][23]
Materials:
-
Cultured cells of interest
-
7-Azido-4-methylcoumarin (AzMC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (Excitation ~365 nm, Emission ~450 nm)
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish or plate and culture under standard conditions until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of AzMC by diluting the stock solution in PBS to a final concentration of 10-50 µM.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the AzMC working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: After incubation, remove the AzMC solution and wash the cells twice with PBS to remove any excess probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope.
-
Acquire images using the appropriate filter set for the fluorescent product of the AzMC-H₂S reaction.
-
-
Data Analysis: Quantify the fluorescence intensity in the cells using image analysis software. An increase in fluorescence intensity indicates an increase in intracellular H₂S levels.
Protocol 3: Coupled Enzyme Assay for Cysteine Aminotransferase (CAT) Activity
This protocol measures CAT activity by coupling the production of 3-mercaptopyruvate to the 3-MST reaction, and then detecting the resulting H₂S.
Materials:
-
HEPES buffer (e.g., 100 mM, pH 7.4)
-
L-cysteine
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Purified 3-MST
-
Dihydrolipoic acid (DHLA)
-
Lead acetate
-
Tissue/cell homogenate containing CAT
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine HEPES buffer, α-ketoglutarate, PLP, purified 3-MST, DHLA, and lead acetate.
-
Initiate the CAT reaction: Add the tissue/cell homogenate to the cuvette.
-
Start the coupled reaction: Add L-cysteine to the mixture to initiate the entire pathway.
-
Monitor H₂S production: Immediately monitor the increase in absorbance at 390 nm as described in Protocol 1. The rate of absorbance change is proportional to the CAT activity.
-
Controls: Run appropriate controls, such as reactions lacking L-cysteine or the cell homogenate, to account for any background H₂S production or non-enzymatic reactions.
Conclusion
The discovery and elucidation of the mercaptopyruvate pathway have significantly advanced our understanding of H₂S biosynthesis and its physiological roles. The localization of this pathway within the mitochondria underscores its critical link to cellular metabolism and redox signaling. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the intricacies of H₂S biology. Further exploration of this pathway, including the identification of specific inhibitors and activators of CAT and 3-MST, holds great promise for the development of novel therapeutic strategies targeting a wide range of diseases where H₂S signaling is implicated.
References
- 1. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of H2S by 3-mercaptopyruvate sulphurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine Aminotransferase (CAT): A Pivotal Sponsor in Metabolic Remodeling and an Ally of 3-Mercaptopyruvate Sulfurtransferase (MST) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cysteine Aminotransferase (CAT): A Pivotal Sponsor in Metabolic Remodeling and an Ally of 3-Mercaptopyruvate Sulfurtransferase (MST) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transporters at the Interface between Cytosolic and Mitochondrial Amino Acid Metabolism | MDPI [mdpi.com]
- 9. Thioredoxin and dihydrolipoic acid are required for 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thioredoxin and dihydrolipoic acid are required for 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. | Semantic Scholar [semanticscholar.org]
- 11. Intramitochondrial hydrogen sulfide production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of H2S3 and H2S produced by 3-mercaptopyruvate sulfurtransferase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of H2S in RAECs using H2S probe 7-Azido-4-Methylcoumarin [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. An azidocoumarin-based fluorescent probe for imaging lysosomal hydrogen sulfide in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. 7-Azido-4-Methylcoumarin 97% | 95633-27-5 [sigmaaldrich.com]
An In-depth Technical Guide on the Core Biochemical Properties and Structure of Sodium Mercaptopyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-mercaptopyruvate (B1229277) (3-MP), a pivotal intermediate in cysteine metabolism, has garnered significant scientific interest due to its central role as the primary substrate for 3-mercaptopyruvate sulfurtransferase (3-MST).[1] This enzyme facilitates the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with profound implications in a myriad of physiological and pathological processes.[2][3] An understanding of the biochemical properties and structure of sodium mercaptopyruvate is fundamental for researchers and professionals engaged in drug development, particularly in therapeutic areas where H₂S signaling is a key modulator. This guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols, and visualizations of its associated biological pathways.
Structure and Physicochemical Properties
This compound, with the chemical formula C₃H₃NaO₃S, is the sodium salt of 3-mercaptopyruvic acid.[4] The presence of a thiol group, a ketone, and a carboxylic acid functional group within its structure underpins its chemical reactivity and biological function.
| Property | Value | Reference |
| Molecular Formula | C₃H₃NaO₃S | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| CAS Number | 10255-67-1 | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Water Solubility | 9.09 g/L (Predicted) | [5] |
| pKa (Strongest Acidic) | 2.91 (Predicted for 3-mercaptopyruvic acid) | [5] |
| Storage Temperature | 2-8°C | [4] |
Biochemical Significance and the 3-MST Pathway
The principal biochemical role of 3-mercaptopyruvate is to serve as a sulfur donor for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[1] This enzymatic reaction is a key source of endogenous hydrogen sulfide. The production of 3-MP itself is primarily derived from the transamination of cysteine by cysteine aminotransferase (CAT).[2][6]
The 3-MST-catalyzed reaction involves the transfer of the sulfur atom from 3-MP to a cysteine residue in the active site of 3-MST, forming a persulfide intermediate.[7] This persulfide then reacts with physiological acceptors, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), to release H₂S.[2][6]
Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase
The efficiency of H₂S production by 3-MST is dependent on the specific sulfur acceptor present. The following table summarizes the steady-state kinetic parameters for human 3-MST with 3-mercaptopyruvate and various physiological reductants.
| Reductant | Km (μM) | kcat/Km (M-1s-1) |
| Thioredoxin (Trx) | 2.6 ± 0.4 | 2.1 x 105 |
| Dihydrolipoic acid (DHLA) | 140 ± 20 | 2.0 x 103 |
| L-cysteine | 6,000 ± 2,000 | 2.3 x 101 |
| L-homocysteine | 1,800 ± 500 | 1.1 x 102 |
| Glutathione (GSH) | 12,000 ± 2,000 | 4.0 x 100 |
Data sourced from Yadav, P. K., et al. (2013). J. Biol. Chem., 288(38), 27346–27356.[8]
Experimental Protocols
Synthesis of 3-Mercaptopyruvic Acid
A simplified, high-purity synthesis of 3-mercaptopyruvic acid has been developed to overcome the limitations of previous methods which often resulted in the formation of a cyclic dimer.[9]
Materials:
-
Bromopyruvic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve bromopyruvic acid in dichloromethane.
-
Add triphenylmethanethiol and N,N-diisopropylethylamine to the solution. This reaction protects the sulfur atom with a trityl group, yielding a 3-mercaptopyruvic acid derivative.[9]
-
Purify the trityl-protected intermediate.
-
For deprotection, treat the intermediate with trifluoroacetic acid and triisopropylsilane in dichloromethane.[9]
-
The final product, 3-mercaptopyruvic acid, can be isolated and characterized using ¹H and ¹³C NMR spectroscopy and elemental analysis.[9]
To obtain the sodium salt, a subsequent neutralization step with a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) would be performed, followed by purification.
Assay for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity
Several methods exist to assay 3-MST activity. A highly sensitive colorimetric method is described below.[10][11]
Principle: This assay measures the production of pyruvate, the co-product of the 3-MST reaction, using a coupled enzymatic reaction. Pyruvate oxidase converts pyruvate to acetyl phosphate (B84403), CO₂, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate, and the resulting color change is measured spectrophotometrically.[10]
Reagents:
-
Potassium phosphate buffer (pH 7.4)
-
Sodium 3-mercaptopyruvate solution
-
Dithiothreitol (DTT) or another suitable sulfur acceptor
-
Pyruvate oxidase
-
Peroxidase
-
4-aminoantipyrine
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT)
-
Purified 3-MST enzyme or cell/tissue homogenate
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, 4-aminoantipyrine, EHSPT, peroxidase, and pyruvate oxidase.
-
Add the enzyme sample (purified 3-MST or homogenate) to the reaction mixture.
-
Initiate the reaction by adding the substrates: sodium 3-mercaptopyruvate and DTT.
-
Incubate the reaction at 37°C.
-
Monitor the increase in absorbance at 555 nm over time. The rate of absorbance change is proportional to the 3-MST activity.[10]
-
A standard curve using known concentrations of pyruvate should be generated to quantify the results.
Conclusion
This compound is a cornerstone molecule in the study of hydrogen sulfide biology. Its unique chemical structure and role as the specific substrate for 3-MST make it an invaluable tool for researchers. A thorough understanding of its properties, coupled with robust experimental protocols for its synthesis and the assay of its corresponding enzyme, is essential for advancing our knowledge of H₂S signaling and for the development of novel therapeutics targeting this pathway. The data and methodologies presented in this guide offer a solid foundation for scientists and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 2. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease | MDPI [mdpi.com]
- 3. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 4. This compound = 85 , technical grade 10255-67-1 [sigmaaldrich.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Mercaptopyruvic acid (HMDB0001368) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Synthesis of 3-Mercaptopyruvic Acid - ChemistryViews [chemistryviews.org]
- 10. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
The Enzymatic Conversion of 3-Mercaptopyruvate to Pyruvate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of 3-mercaptopyruvate (B1229277) (3-MP) to pyruvate (B1213749) is a critical reaction in cysteine catabolism and a key source of endogenous hydrogen sulfide (B99878) (H₂S), a vital signaling molecule. This process is primarily catalyzed by the enzyme 3-mercaptopyruvate sulfurtransferase (MPST), an enzyme implicated in a range of physiological and pathophysiological processes, including cyanide detoxification, redox homeostasis, and cellular signaling. This technical guide provides an in-depth overview of the core aspects of this enzymatic conversion, including the underlying biochemical pathways, detailed kinetic parameters of the human enzyme, experimental protocols for activity assessment, and the broader implications for drug development.
Introduction
3-Mercaptopyruvate sulfurtransferase (MPST, EC 2.8.1.2) is a cytosolic and mitochondrial enzyme that plays a pivotal role in the metabolism of the sulfur-containing amino acid L-cysteine.[1][2] The conversion of 3-mercaptopyruvate, a product of cysteine transamination, to pyruvate represents a key metabolic flux for this amino acid.[3][4][5] Beyond its role in amino acid degradation, the reaction catalyzed by MPST is a significant source of hydrogen sulfide (H₂S), a gasotransmitter with diverse signaling functions.[2][6][7] This guide will delve into the technical details of this enzymatic reaction, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.
The Core Reaction and a Broader Metabolic Context
The enzymatic conversion of 3-mercaptopyruvate to pyruvate is the final step in a two-step pathway for L-cysteine degradation. In the initial step, L-cysteine is transaminated by cysteine aminotransferase (CAT), also known as aspartate aminotransferase, to form 3-mercaptopyruvate.[2] Subsequently, MPST catalyzes the transfer of the sulfane sulfur from 3-mercaptopyruvate to a sulfur acceptor, releasing pyruvate and a persulfide.[8] This persulfide can then release H₂S upon reaction with a reducing agent.[3]
Cysteine Catabolism Pathway
The degradation of L-cysteine via the 3-mercaptopyruvate pathway is a crucial route for its metabolism. The pathway integrates amino acid metabolism with the production of a key signaling molecule.
Quantitative Data: Kinetic Parameters of Human MPST
The efficiency of the enzymatic conversion of 3-mercaptopyruvate to pyruvate is dependent on the kinetic properties of MPST. While comprehensive kinetic data for human MPST is still an area of active research, available studies provide key insights into its function. The enzyme follows a ping-pong mechanism.[8]
| Substrate/Acceptor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Sulfur Donor | ||||
| 3-Mercaptopyruvate | ~150-300 | - | - | [9] |
| Sulfur Acceptor | ||||
| Thioredoxin | ~1.5 | ~1.8 | ~1.2 x 10⁶ | [9] |
| Dihydrolipoic acid | ~120 | ~0.1 | ~8.3 x 10² | [9] |
| L-Cysteine | ~1300 | ~0.1 | ~7.7 x 10¹ | [9] |
| Glutathione (GSH) | ~10000 | ~0.2 | ~2.0 x 10¹ | [9] |
| Homocysteine | ~2500 | ~0.04 | ~1.6 x 10¹ | [9] |
Note: The kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the specific isoform of MPST being studied. The data presented here is derived from studies on human recombinant MPST at physiological pH.
Experimental Protocols
Assay for 3-Mercaptopyruvate Sulfurtransferase (MPST) Activity
This protocol describes a common method for determining MPST activity by measuring the rate of pyruvate formation. The produced pyruvate is quantified using a coupled enzymatic assay with lactate (B86563) dehydrogenase (LDH).
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.4
-
10 mM 3-Mercaptopyruvate (sodium salt) solution (prepare fresh)
-
5 mM NADH solution
-
Lactate dehydrogenase (LDH) solution (e.g., 100 units/mL)
-
Purified MPST enzyme or cell/tissue lysate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 100 mM Potassium phosphate buffer (pH 7.4)
-
100 µL of 5 mM NADH solution
-
50 µL of LDH solution
-
-
Add a known amount of MPST enzyme or lysate to the reaction mixture.
-
Incubate the mixture for 2 minutes at 37°C to allow for the reduction of any endogenous pyruvate.
-
Initiate the reaction by adding 50 µL of 10 mM 3-mercaptopyruvate solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of MPST activity is defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the assay conditions.
Quantification of Pyruvate using a Colorimetric Assay
This protocol outlines a colorimetric method for the quantification of pyruvate, which can be adapted to measure the product of the MPST reaction. This assay is based on the reaction of pyruvate with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Materials:
-
Sample containing pyruvate (e.g., supernatant from the MPST activity assay after deproteinization)
-
Pyruvate standards (0-1 mM)
-
0.1% (w/v) 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl
-
2.5 M NaOH solution
-
Microplate reader capable of measuring absorbance at 520 nm
Procedure:
-
To 100 µL of sample or standard in a microcentrifuge tube, add 100 µL of 0.1% DNPH solution.
-
Incubate the mixture at room temperature for 10 minutes.
-
Add 100 µL of 2.5 M NaOH solution to each tube and mix well.
-
Incubate at room temperature for 5 minutes to allow color development.
-
Transfer 200 µL of the reaction mixture to a 96-well microplate.
-
Measure the absorbance at 520 nm.
-
Determine the pyruvate concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Logical Relationships
H₂S Signaling Pathway Downstream of MPST
The H₂S produced via the MPST pathway acts as a signaling molecule, primarily through the S-persulfidation of cysteine residues in target proteins. This post-translational modification can alter protein function and modulate various cellular processes.
Experimental Workflow for Studying MPST
A typical experimental workflow to investigate the role of MPST in a biological system involves several key steps, from sample preparation to data analysis.
Conclusion and Future Directions
The enzymatic conversion of 3-mercaptopyruvate to pyruvate by MPST is a fundamental biochemical process with far-reaching implications for cellular metabolism and signaling. Understanding the intricacies of this reaction, from its kinetics to its role in complex biological pathways, is crucial for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting MPST and the H₂S signaling pathway in various diseases. Future research should focus on elucidating the specific downstream targets of MPST-derived H₂S and developing potent and selective modulators of MPST activity for therapeutic applications.
References
- 1. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 2. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlasofscience.org [atlasofscience.org]
- 7. Potential role of the 3-mercaptopyruvate sulfurtransferase (3-MST)-hydrogen sulfide (H2S) pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Thioredoxin regulates human mercaptopyruvate sulfurtransferase at physiologically-relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Physiological Concentrations of 3-Mercaptopyruvate in Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of 3-mercaptopyruvate (B1229277) (3-MP) in various tissues. It includes detailed experimental protocols for its quantification and visual representations of its metabolic and signaling pathways. 3-Mercaptopyruvate is a critical intermediate in cysteine catabolism and a primary substrate for the endogenous production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule.[1][2] Understanding the tissue-specific concentrations and the methodologies for their measurement is crucial for research into a wide array of physiological and pathological processes, including redox signaling, neuro-modulation, and cardiovascular function.[3][4]
Data Presentation: Physiological Concentrations of 3-Mercaptopyruvate
The following table summarizes the reported physiological concentrations of 3-mercaptopyruvate in various tissues and species. It is important to note that the concentration of this reactive metabolite can vary depending on the analytical method employed and the physiological state of the organism.
| Tissue/Fluid | Species | Concentration | Analytical Method | Reference(s) |
| Liver | Murine | 0.8 ± 0.3 µmol/kg | LC-MS/MS | [5][6] |
| Kidney | Murine | 1.4 ± 0.5 µmol/kg | LC-MS/MS | [5][6] |
| Brain | Murine | 0.4 ± 0.4 µmol/kg | LC-MS/MS | [5][6] |
| Brain | Murine | Endogenous H₂S₃: 3.4 ± 2.2 nmol/g protein | HPLC-FL | [7] |
| Brain | Murine | Endogenous H₂S: 4.8 ± 1.6 nmol/g protein | HPLC-FL | [7] |
| Plasma | Rabbit | 0.05 - 0.1 µM | HPLC-MS/MS | [6] |
Experimental Protocols
Accurate quantification of 3-mercaptopyruvate in biological samples is challenging due to its reactive nature and low endogenous concentrations. The following sections provide detailed methodologies for the most common and reliable techniques used for 3-MP analysis.
Tissue Homogenization and Extraction
Proper sample preparation is critical to prevent the degradation of 3-MP and to remove interfering substances.
Materials:
-
Frozen tissue sample
-
Cold 0.1 M perchloric acid (PCA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail
-
Mechanical homogenizer (e.g., Potter-Elvehjem homogenizer, bead beater)
-
Centrifuge capable of reaching 14,000 x g at 4°C
Protocol:
-
Weigh the frozen tissue sample (~100-200 mg). All subsequent steps should be performed on ice to minimize enzymatic activity.
-
Add 10 volumes of ice-cold 0.1 M PCA to the tissue.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant, which contains the deproteinized tissue extract including 3-MP.
-
The supernatant can be immediately used for derivatization or stored at -80°C for later analysis.
Derivatization with Monobromobimane (B13751) (MBB) for Fluorescence Detection
3-Mercaptopyruvate is not naturally fluorescent. Derivatization of its thiol group with monobromobimane (MBB) yields a stable, highly fluorescent product that can be detected with high sensitivity.[8][9]
Materials:
-
Deproteinized tissue extract (from section 1)
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
CHES buffer (125 mM, pH 8.4)
-
Acetic acid (3%)
-
Heating block or water bath
Protocol:
-
In a microcentrifuge tube, mix 50 µL of the deproteinized tissue extract with 125 µL of CHES buffer (pH 8.4).
-
Add 20 µL of 10 mM MBB solution to the mixture.
-
Incubate the reaction mixture at room temperature for 20 minutes in the dark.
-
Stop the reaction by adding 50 µL of 3% acetic acid.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.
-
The supernatant containing the fluorescently labeled 3-MP is now ready for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.25% formic acid in water
-
Mobile Phase B: 0.25% formic acid in methanol
-
Gradient Program:
-
0-8 min: Linear gradient from 40% B to 80% B
-
8-18 min: Hold at 80% B
-
18-25 min: Linear gradient to 100% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength: 370 nm
-
Emission Wavelength: 485 nm
-
Quantification: A standard curve should be prepared using known concentrations of 3-MP that have undergone the same derivatization procedure as the samples. The concentration of 3-MP in the tissue samples is then calculated by comparing the peak area of the derivatized 3-MP to the standard curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the quantification of 3-MP. The derivatization with MBB is also beneficial for this method.[10]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.0 x 50 mm, 4 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 5 mM aqueous ammonium (B1175870) formate (B1220265) with 10% methanol
-
Mobile Phase B: 5 mM ammonium formate in 90% methanol
-
Gradient Program:
-
0-3 min: Linear gradient from 0% B to 100% B
-
3-3.5 min: Hold at 100% B
-
3.5-5 min: Return to 0% B
-
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Parameters (for 3-MPB adduct):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: 311 → 223.1 and 311 → 192.2 m/z[10]
-
Collision Energy: Optimized for the specific instrument, typically around 25-30 eV.
Quantification: An internal standard, such as ¹³C₃-labeled 3-MP, should be added to the samples before protein precipitation to account for any sample loss during preparation. A standard curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
Signaling Pathways and Experimental Workflows
Biosynthesis and Metabolism of 3-Mercaptopyruvate
3-Mercaptopyruvate is primarily synthesized from the amino acid L-cysteine through a transamination reaction catalyzed by cysteine aminotransferase (CAT), also known as glutamate-oxaloacetate transaminase (GOT).[11] This reaction requires α-ketoglutarate as the amino group acceptor. Subsequently, 3-MP is a key substrate for 3-mercaptopyruvate sulfurtransferase (3-MST), which is found in both the cytoplasm and mitochondria.[2] 3-MST catalyzes the transfer of the sulfur atom from 3-MP to a thiol acceptor, such as thioredoxin, leading to the formation of pyruvate (B1213749) and a persulfide intermediate on the enzyme.[12] This persulfide can then release hydrogen sulfide (H₂S) or be involved in protein persulfidation.[3][8]
H₂S-Independent Signaling: Protein Persulfidation
Beyond its role as a precursor for H₂S, 3-mercaptopyruvate, through the action of 3-MST, is a key player in the post-translational modification of proteins known as persulfidation.[3][8] In this process, the sulfur atom from 3-MP is transferred to a cysteine residue on a target protein, forming a persulfide (-SSH group). This modification can alter the protein's function, localization, and interaction with other molecules, thereby influencing a variety of cellular processes, including redox signaling and enzyme regulation.[3][13]
Experimental Workflow for 3-MP Quantification
The following diagram illustrates a typical workflow for the quantification of 3-mercaptopyruvate in tissue samples.
References
- 1. 3-Mercaptopyruvate sulfurtransferase: an enzyme at the crossroads of sulfane sulfur trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease [ouci.dntb.gov.ua]
- 3. 3-Mercaptopyruvate sulfur transferase is a protein persulfidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellular-molecular-medicine.imedpub.com [cellular-molecular-medicine.imedpub.com]
- 5. Thioredoxin regulates human mercaptopyruvate sulfurtransferase at physiologically-relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of H2S3 and H2S produced by 3-mercaptopyruvate sulfurtransferase in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Mercaptopyruvate sulfurtransferase produces potential redox regulators cysteine- and glutathione-persulfide (Cys-SSH and GSSH) together with signaling molecules H2S2, H2S3 and H2S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioredoxin-dependent Redox-sensing Molecular Switches in Hydrogen Sulfide and/or Polysulfides Producing Enzyme, 3-Mercaptopyruvate Sulfurtransferase | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Role of 3-Mercaptopyruvate Sulfurtransferase in Cellular Metabolism: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 5, 2025
Executive Summary
3-Mercaptopyruvate (B1229277) Sulfurtransferase (MPST), also known as 3-MST, is a widely expressed enzyme (EC 2.8.1.2) that occupies a critical nexus in cellular metabolism.[1] Primarily recognized for its role in cysteine catabolism, MPST's functions extend to the production of the gasotransmitter hydrogen sulfide (B99878) (H₂S), antioxidant defense through a sophisticated redox-sensing mechanism, and the regulation of protein function via persulfidation.[2][3] Localized in both the cytoplasm and mitochondria, MPST metabolizes 3-mercaptopyruvate (3-MP)—a product of cysteine transamination—into pyruvate (B1213749), transferring its sulfane sulfur to various acceptors.[2][4] Dysregulation of MPST activity is implicated in numerous pathological conditions, including metabolic syndrome, cardiovascular disease, and neurodegeneration, highlighting its potential as a significant therapeutic target for drug development.[1][4] This guide provides an in-depth overview of MPST's enzymatic function, its multifaceted roles in metabolic pathways, quantitative kinetic data, key experimental protocols, and its emerging relevance in pharmacology.
Enzymatic Function and Kinetics
MPST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to a catalytic cysteine residue (Cys247 in rats), forming a stable enzyme-persulfide intermediate (MPST-SSH).[2] This intermediate can then transfer the sulfur atom to a thiophilic acceptor, regenerating the active enzyme.[5] The overall reaction can be summarized in two steps:
-
MPST + 3-Mercaptopyruvate → MPST-SSH + Pyruvate
-
MPST-SSH + Acceptor-SH → MPST + Acceptor-SSH
The nature of the acceptor molecule dictates the downstream biological effect. If the acceptor is a small molecule thiol like thioredoxin (Trx), the resulting persulfide can be reduced to release hydrogen sulfide (H₂S).[5]
Quantitative Enzymatic Data
The kinetic parameters of MPST vary depending on the substrate, sulfur acceptor, and species. While comprehensive data is sparse, key values for rat MPST have been determined.
| Substrate | Parameter | Value | Species | Citation |
| 3-Mercaptopyruvate | Km | 1.2 mM - 2.6 mM | Rat | [2] |
| Thiosulfate | Km | 4.4 mM - 73 mM | Rat | [2] |
Note: Kinetic values are highly dependent on assay conditions, including pH and the concentration of sulfur acceptor molecules.
Core Metabolic Roles of MPST
MPST is a pleiotropic enzyme involved in several fundamental cellular processes.
Cysteine Catabolism
MPST is a key enzyme in the primary pathway for cysteine degradation.[6] L-cysteine is first converted to 3-mercaptopyruvate (3-MP) by a cysteine aminotransferase (CAT), also known as glutamate-oxaloacetate transaminase (GOT).[4] MPST then catalyzes the final step, converting 3-MP to pyruvate, which can enter the tricarboxylic acid (TCA) cycle for energy production.[7] This pathway is crucial for eliminating excess cysteine and linking sulfur amino acid metabolism to central carbon metabolism.
Hydrogen Sulfide (H₂S) and Polysulfide Production
MPST is one of the three primary enzymes responsible for endogenous H₂S production, alongside cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[2] The MPST-mediated pathway begins with the formation of the enzyme-persulfide intermediate. The sulfane sulfur is then transferred to an acceptor molecule, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), forming a persulfide.[5] This persulfurated acceptor is subsequently reduced to release H₂S and potentially polysulfides (H₂Sₙ).[2] This process is vital for H₂S signaling, which regulates processes like vasodilation, neuromodulation, and cytoprotection.[1]
Antioxidant Defense and Redox Sensing
MPST functions as a critical redox-sensing switch.[2] Under conditions of oxidative stress, the catalytic cysteine (Cys247) is highly susceptible to oxidation by species like hydrogen peroxide (H₂O₂), forming a cysteine sulfenate (MPST-SOH).[2] This modification inactivates the enzyme, halting its catalytic activity. The enzyme can be reactivated by the thioredoxin (Trx) system, where reduced Trx reduces the sulfenate back to its active thiol form.[2] Furthermore, MPST can form inactive dimers through intermolecular disulfide bonds between surface-exposed cysteines (Cys154 and Cys263), which can also be cleaved by reduced Trx to restore the active monomeric form.[2] This cycle allows MPST to directly sense and respond to the cellular redox state, contributing to antioxidant defense.
Subcellular Localization and Expression
MPST exhibits dual localization within the cell, being found in both the cytoplasm and the mitochondrial matrix.[2] Human MPST has two isoforms generated by alternative splicing; a longer isoform resides in the cytosol while a shorter, mitochondrially-targeted isoform is found in rodents and also in human mitochondria.[4] Its expression is ubiquitous across tissues but is particularly high in the kidneys, liver, and heart, reflecting its high metabolic activity in these organs.[2][6]
Role in Physiology and Disease
The diverse functions of MPST position it as a key regulator in health and a contributor to disease when dysregulated.
-
Cardiovascular System : In the coronary artery, MPST is the primary source of H₂S, which contributes to vasoregulation through interactions with nitric oxide (NO).[6]
-
Metabolic Health : MPST levels in white adipose tissue are downregulated in obesity.[4] Studies in mouse models show that MPST deficiency exacerbates weight gain, impairs glucose tolerance, and reduces metabolic rate, suggesting a protective role against metabolic syndrome.[4][8]
-
Nervous System : H₂S produced by MPST in the brain acts as a neuromodulator.[1] Genetic deletion of MPST in mice has been linked to anxiety-like behaviors.[4]
-
Genetic Disorders : Inactivating mutations in the MPST gene in humans can lead to mercaptolactate-cysteine disulfiduria, a rare metabolic disorder associated with intellectual disability.[4]
Drug Development and Therapeutic Potential
The central role of MPST in cytoprotective H₂S production and antioxidant defense makes it an attractive target for therapeutic intervention. Both inhibitors and activators of MPST are being explored for their potential in treating various diseases.
-
MPST Inhibitors : Selective MPST inhibitors are valuable tools for studying the specific roles of MPST-derived H₂S. They also hold therapeutic potential in diseases where H₂S overproduction is pathogenic, such as certain types of cancer where H₂S promotes proliferation.
-
MPST Activators/Substrates : For conditions associated with reduced MPST activity and H₂S deficiency, such as metabolic syndrome, activators or substrate-based therapies could be beneficial.[8] For example, sulfide-donating drugs have been shown to reverse some of the metabolic defects in obese mice.
Known MPST Inhibitors
The development of selective MPST inhibitors is an active area of research.
| Compound | Type | IC₅₀ | Notes | Citation |
| 3-Chloropyruvate | Irreversible Inactivator | Kᵢ = 4.0 mM | Mercaptopyruvate analogue. | [2] |
| Hydrogen Peroxide | Inactivator | Kᵢₐₚₚ = 120.5 µM | Oxidizes the catalytic cysteine. | [2] |
| Compound 1B (Bantzi et al.) | Specific Inhibitor | ~2.7 µM (enzymatic) | Developed through rational design for anti-cancer activity. | [9] |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of an inhibitor.[10]
Key Experimental Protocols
MPST Activity Assay (Pyruvate-Coupled Colorimetric Method)
This highly sensitive method measures the rate of pyruvate production from 3-mercaptopyruvate, which is directly proportional to MPST activity.[11] The pyruvate generated is used by pyruvate oxidase to produce hydrogen peroxide (H₂O₂), which is then detected in a colorimetric reaction catalyzed by peroxidase.
Workflow:
Methodology:
-
Sample Preparation : Homogenize cells or tissues in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) on ice. Centrifuge to pellet debris and collect the supernatant for the assay.
-
Reaction Mixture : Prepare a reaction mixture in a cuvette or microplate well containing:
-
Phosphate buffer (e.g., 0.12 M, pH 8.0)
-
Sulfur acceptor (e.g., 0.15 M dithiothreitol)
-
Coupled enzyme system: Pyruvate oxidase, peroxidase, and a chromogenic substrate (e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine and 4-aminoantipyrine).[11]
-
-
Initiation : Add the cell/tissue homogenate to the reaction mixture and equilibrate to 37°C.
-
Start Reaction : Initiate the reaction by adding the MPST substrate, 0.1 M 3-mercaptopyruvate.
-
Measurement : Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 555 nm) using a spectrophotometer.[11] The rate of color development is proportional to the MPST activity in the sample.
-
Calculation : Calculate activity based on a standard curve generated with known pyruvate concentrations and express as units per milligram of protein.
Hydrogen Sulfide Detection (Methylene Blue Method)
The methylene (B1212753) blue method is a classic and robust colorimetric assay for quantifying sulfide concentrations in aqueous samples.[12] It is applicable for concentrations ranging from approximately 0.1 to 20.0 mg/L.[13]
Principle:
In a strongly acidic solution, sulfide ions (S²⁻, HS⁻, H₂S) react with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent, ferric chloride (FeCl₃), to form the stable blue dye, methylene blue.[14][15] The intensity of the blue color, measured spectrophotometrically at ~670 nm, is directly proportional to the initial sulfide concentration.[16]
Brief Protocol:
-
Sample Collection : Collect samples with minimal aeration to prevent H₂S loss. For biological samples, H₂S is often trapped first using a zinc acetate (B1210297) solution to form stable zinc sulfide (ZnS).[16]
-
Reagent Addition : To the sample (or the re-dissolved ZnS precipitate), add an acidic amine-sulfuric acid reagent (containing N,N-dimethyl-p-phenylenediamine).
-
Color Development : Add ferric chloride solution and mix. Allow the methylene blue color to develop for a defined period.
-
Measurement : Measure the absorbance of the solution at ~670 nm.
-
Quantification : Determine the sulfide concentration by comparing the absorbance to a calibration curve prepared with sulfide standards.
Note: Strong reducing agents and certain heavy metals can interfere with this assay.[14][15] Proper controls and sample preparation are critical for accurate results.
Conclusion
3-Mercaptopyruvate Sulfurtransferase is far more than a simple metabolic enzyme; it is a sophisticated molecular machine that integrates sulfur amino acid metabolism with cellular signaling, energy homeostasis, and redox balance. Its roles in producing the vital signaling molecule H₂S, catabolizing cysteine, and sensing oxidative stress place it at the center of cellular health. The growing understanding of its involvement in metabolic and cardiovascular diseases has firmly established MPST as a promising target for the development of novel therapeutics aimed at modulating H₂S bioavailability and mitigating oxidative damage. Future research focused on developing selective pharmacological modulators and further elucidating its complex regulatory networks will be crucial for translating our knowledge of MPST into clinical applications.
References
- 1. blazingprojects.com [blazingprojects.com]
- 2. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Mercaptopyruvate sulfurtransferase: an enzyme at the crossroads of sulfane sulfur trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPST sulfurtransferase maintains mitochondrial protein import and cellular bioenergetics to attenuate obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.astm.org [dl.astm.org]
- 13. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aquaphoenixsci.com [aquaphoenixsci.com]
- 15. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 16. researchgate.net [researchgate.net]
The Role of Sodium Mercaptopyruvate in Mitochondrial Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-mercaptopyruvate (B1229277) (3-MP), a key substrate for the mitochondrial enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), is a critical player in cellular bioenergetics through its production of hydrogen sulfide (B99878) (H₂S). This technical guide provides an in-depth analysis of the role of sodium mercaptopyruvate in mitochondrial function, detailing its mechanism of action, impact on bioenergetic parameters, and the downstream signaling pathways it influences. The content herein is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular processes to facilitate further research and drug development in this area.
Introduction
Mitochondria are central to cellular metabolism, responsible for the majority of ATP production through oxidative phosphorylation. The regulation of mitochondrial bioenergetics is a complex process involving a multitude of substrates and signaling molecules. Among these, the gasotransmitter hydrogen sulfide (H₂S) has emerged as a significant modulator of mitochondrial function. Sodium 3-mercaptopyruvate serves as a primary precursor for the intramitochondrial generation of H₂S, catalyzed by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[1][2] Understanding the intricate relationship between this compound, H₂S production, and mitochondrial bioenergetics is crucial for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.
Mechanism of Action: From this compound to Hydrogen Sulfide
The bioenergetic effects of this compound are mediated through its conversion to H₂S by 3-MST, an enzyme localized to both the cytoplasm and the inner mitochondrial membrane.[3][4] The process begins with the enzymatic conversion of L-cysteine to 3-mercaptopyruvate (3-MP) by cysteine aminotransferase (CAT).[5] Subsequently, 3-MST catalyzes the transfer of a sulfur atom from 3-MP to its active site cysteine residue, forming a persulfide intermediate and releasing pyruvate.[1] This persulfide can then react with a variety of physiological acceptors, most notably thioredoxin (Trx), to liberate H₂S.[5]
dot
Caption: H₂S Production from this compound.
Impact on Mitochondrial Bioenergetics
The H₂S generated from this compound exerts a biphasic effect on mitochondrial respiration. At low, physiological concentrations (typically in the nanomolar to low micromolar range), H₂S acts as an electron donor to the electron transport chain (ETC).[6][7] It is oxidized by sulfide quinone oxidoreductase (SQR), which in turn reduces coenzyme Q, feeding electrons into the ETC at the level of Complex II.[2] This leads to an increase in oxygen consumption, enhancement of the mitochondrial membrane potential, and stimulation of ATP synthesis.[8]
Conversely, at higher concentrations (in the micromolar range), H₂S becomes inhibitory to mitochondrial respiration.[6][7] This inhibition is primarily due to its reversible binding to and inhibition of Complex IV (cytochrome c oxidase), the terminal enzyme of the ETC.[9] This leads to a decrease in oxygen consumption, depolarization of the mitochondrial membrane, and a reduction in ATP production.
Data Presentation
The following tables summarize the quantitative effects of 3-mercaptopyruvate on key mitochondrial bioenergetic parameters.
Table 1: Effect of 3-Mercaptopyruvate on Mitochondrial Oxygen Consumption Rate (OCR)
| Concentration of 3-MP | Cell/Mitochondria Type | Effect on OCR | Reference |
| 10-100 nM | Isolated rat liver mitochondria | Stimulation | [7][8] |
| 1-30 nM | Isolated murine hepatoma mitochondria | Stimulation | [8] |
| >300 µM | Isolated rat liver mitochondria | Inhibition | [7][8] |
Table 2: Effect of 3-Mercaptopyruvate on Mitochondrial ATP Production
| Concentration of 3-MP | Cell/Mitochondria Type | Effect on ATP Production | Reference |
| 10-100 nM | Murine hepatoma cells | Increased | [6] |
| >100 nM | Murine hepatoma cells | Decreased | [6] |
Table 3: Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase (3-MST)
| Substrate | K_m | Reference |
| 3-Mercaptopyruvate | 393 ± 26 µM | |
| Thioredoxin | 2.5 ± 0.4 µM |
Downstream Signaling Pathways
Beyond its direct effects on the electron transport chain, the 3-MST/H₂S pathway influences several other mitochondrial signaling cascades.
-
Mitochondrial Biogenesis: H₂S has been shown to promote mitochondrial biogenesis by activating the AMPK-PGC1α signaling pathway.[10] This leads to an increase in the expression of mitochondrial transcription factors and ultimately an increase in mitochondrial mass and content.
-
Apoptosis: The 3-MST/H₂S system plays a role in regulating apoptosis. By maintaining mitochondrial function and integrity, H₂S can have anti-apoptotic effects. It has been shown to prevent the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway.[11]
-
Mitochondrial Dynamics: Emerging evidence suggests that H₂S is involved in regulating mitochondrial dynamics, promoting fusion and inhibiting fission. This is partly achieved through the S-sulfhydration of proteins involved in the fusion/fission machinery.[1]
dot
Caption: Downstream Signaling of the 3-MST/H₂S Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in mitochondrial bioenergetics.
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for isolating functional mitochondria.
Materials:
-
Cell culture flasks (75 cm²) with 70-80% confluent cells
-
Ice-cold Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Hypotonic Buffer (10 mM NaCl, 1.5 mM MgCl₂, 10 mM Tris-HCl, pH 7.5)
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cells by scraping and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.
-
Homogenize the swollen cells with a Dounce homogenizer (10-15 strokes).
-
Immediately add an equal volume of 2X MIB to the homogenate to restore isotonicity.
-
Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in MIB.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines a typical Seahorse XF Cell Mito Stress Test to assess the effects of this compound.
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Sodium 3-mercaptopyruvate stock solution
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation:
-
Prepare fresh Seahorse XF assay medium and warm to 37°C.
-
Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds and the desired concentrations of this compound.
-
Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Run the assay, which will measure basal oxygen consumption rate (OCR) followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
dot
Caption: Seahorse XF Mito Stress Test Workflow.
Quantification of Mitochondrial Hydrogen Sulfide Production
This protocol utilizes the fluorescent probe monobromobimane (B13751) (MBB) to quantify H₂S.[12][13]
Materials:
-
Isolated mitochondria
-
Reaction Buffer (100 mM Tris-HCl, pH 9.5, 0.1 mM DTPA)
-
Sodium 3-mercaptopyruvate
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
Sulfosalicylic acid (SSA) solution (200 mM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector
Procedure:
-
In a microcentrifuge tube, combine isolated mitochondria (e.g., 50 µg protein) with the reaction buffer.
-
Add this compound to the desired final concentration to initiate H₂S production.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Add MBB solution to the reaction mixture to derivatize the H₂S, forming sulfide-dibimane (SDB).
-
Incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding SSA solution.
-
Centrifuge at 16,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant by RP-HPLC with fluorescence detection (excitation/emission ~390/475 nm) to quantify the SDB formed.
-
Generate a standard curve with known concentrations of Na₂S to quantify the H₂S produced.
Conclusion
This compound, through its enzymatic conversion to H₂S by 3-MST, is a potent regulator of mitochondrial bioenergetics. Its concentration-dependent effects, stimulating respiration at low levels and inhibiting it at higher levels, highlight the delicate balance required for optimal mitochondrial function. Furthermore, the influence of the 3-MST/H₂S pathway on downstream signaling cascades involved in mitochondrial biogenesis and apoptosis underscores its broader role in cellular homeostasis. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this pathway in diseases associated with mitochondrial dysfunction.
References
- 1. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of hydrogen sulfide on mitochondrial function and cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-mercaptopyruvate sulfurtransferase resides on the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Intramitochondrial hydrogen sulfide production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 10. Hydrogen Sulfide Regulates Cardiac Mitochondrial Biogenesis via the Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Emergence of 3-Mercaptopyruvate as a Key Precursor in Hydrogen Sulfide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogen sulfide (B99878) (H₂S), once known primarily for its toxicity, is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide and carbon monoxide. It plays a pivotal role in a multitude of physiological and pathophysiological processes. While the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) were initially identified as the primary sources of endogenous H₂S, the discovery of the 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) pathway has unveiled a crucial, parallel route for H₂S biosynthesis. This technical guide provides an in-depth exploration of the history, discovery, and significance of 3-mercaptopyruvate (3-MP) as a direct precursor to H₂S. It details the enzymatic machinery involved, key experimental methodologies for its study, and the signaling pathways it modulates, offering a comprehensive resource for researchers and professionals in the field.
A Historical Perspective: Unraveling the 3-Mercaptopyruvate Pathway
The journey to understanding 3-mercaptopyruvate's role in H₂S signaling has been a gradual process of connecting disparate biochemical observations over several decades.
Early Discoveries of the Components:
The foundational elements of the 3-MP pathway were discovered long before its connection to H₂S signaling was ever conceptualized.
-
1950s: The enzyme 3-mercaptopyruvate sulfurtransferase (MST), initially named β-mercaptopyruvate sulfurtransferase, was first identified and characterized.[1] It was recognized for its ability to transfer a sulfur atom from 3-mercaptopyruvate to an acceptor molecule.[1] Early studies focused on its role in cysteine catabolism and cyanide detoxification.
-
Mid-20th Century: 3-Mercaptopyruvate itself was identified as a metabolite of the amino acid cysteine.[2] Its chemical properties and reactivity were subjects of biochemical investigation.[2]
The Paradigm Shift: Connecting 3-MP to H₂S Signaling:
For many years, CBS and CSE were considered the sole enzymatic sources of endogenous H₂S. However, observations in the late 2000s began to challenge this dogma, leading to the recognition of the 3-MP/3-MST pathway's importance.
-
2009 - A Seminal Discovery: A landmark study by Shibuya and colleagues provided compelling evidence that 3-MST, in conjunction with cysteine aminotransferase (CAT), is a major pathway for H₂S production in the brain.[3][4] This research demonstrated that even in the absence of CBS, the brain could still produce significant amounts of H₂S, pointing to an alternative enzymatic source.[3][4] This paper was a critical turning point, establishing the physiological relevance of the 3-MP/3-MST pathway in H₂S biology.[3][4][5]
Subsequent Elucidations:
Following this discovery, research into the 3-MP/3-MST pathway rapidly expanded, further defining its roles in various tissues and its regulation.
-
Cardiovascular System: Studies revealed that 3-MST is a key regulator of H₂S production in the coronary artery and vascular endothelium, contributing to vasodilation.[6][7]
-
Mitochondrial Bioenergetics: The localization of 3-MST in mitochondria highlighted its role in modulating mitochondrial electron transport and cellular bioenergetics.[8]
-
Polysulfide Production: More recent research has shown that the 3-MST pathway not only produces H₂S but also hydrogen polysulfides (H₂Sₙ), which are now recognized as potent signaling molecules in their own right.[9][10][11][12]
The Core Machinery: Enzymatic Production of H₂S from 3-Mercaptopyruvate
The conversion of cysteine to H₂S via the 3-MP pathway is a two-step enzymatic cascade primarily localized in the cytoplasm and mitochondria.
-
Formation of 3-Mercaptopyruvate: The first step is the transamination of L-cysteine, catalyzed by cysteine aminotransferase (CAT) . In this reaction, the amino group of L-cysteine is transferred to α-ketoglutarate, yielding 3-mercaptopyruvate and glutamate. An alternative pathway for 3-MP production from D-cysteine exists, utilizing the enzyme D-amino acid oxidase (DAO).[11][13]
-
Generation of Hydrogen Sulfide: The second and final step is the conversion of 3-MP to pyruvate (B1213749) and H₂S, catalyzed by 3-mercaptopyruvate sulfurtransferase (3-MST) .[7] The reaction mechanism involves the formation of a persulfide intermediate on a cysteine residue in the active site of 3-MST.[14][15] This persulfurated enzyme can then be reduced by a thiol-containing molecule (such as thioredoxin or dihydrolipoic acid) to release H₂S.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the 3-MP/3-MST pathway, compiled from various studies.
Table 1: Kinetic Parameters of 3-Mercaptopyruvate Sulfurtransferase (3-MST)
| Parameter | Value | Species | Conditions | Reference |
| Kₘ for 3-MP | 4.5 ± 1.5 mM | Recombinant Mouse | pH 7.4 | [16] |
| Kₘ for 3-MP | Not specified | Human | pH 7.4 | [17] |
Table 2: H₂S Production Rates from the 3-MST Pathway in Various Tissues
| Tissue | H₂S Production Rate | Species | Conditions | Reference |
| Liver Mitochondria | Concentration-dependent increase with 3-MP | Rat | In vitro, H₂S-sensitive electrode | [8] |
| Brain Homogenate | Significant production in CBS-knockout | Mouse | In vitro, gas chromatography | [3][4] |
| Coronary Artery | 3-MST-dependent | Rat | In vitro | [7] |
| Hepatoma Cells | Attenuated by 3-MST silencing | Murine | In vitro, H₂S-sensitive electrode | [8] |
Experimental Protocols: A Guide to Studying the 3-MP/3-MST Pathway
Accurate measurement of the components and activity of the 3-MP/3-MST pathway is crucial for understanding its physiological roles. Below are detailed methodologies for key experiments.
Assay for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity
This protocol is based on a sensitive colorimetric method that measures the formation of pyruvate, a product of the 3-MST reaction.[18]
Principle: The pyruvate produced by 3-MST is oxidized by pyruvate oxidase, generating hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Tissue homogenate or purified 3-MST
-
0.1 M Phosphate (B84403) buffer (pH 8.0)
-
0.1 M 3-Mercaptopyruvate (3-MP) sodium salt solution
-
Pyruvate oxidase
-
Peroxidase
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine
-
4-aminoantipyrine
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the chromogenic substrates, pyruvate oxidase, and peroxidase.
-
Add the tissue homogenate or purified 3-MST to the reaction mixture.
-
Initiate the reaction by adding the 3-MP solution.
-
Incubate the reaction at 37°C.
-
Monitor the increase in absorbance at 555 nm over time.
-
Calculate the 3-MST activity based on the rate of color formation, using a standard curve generated with known concentrations of pyruvate.
Quantification of 3-Mercaptopyruvate (3-MP) in Biological Samples by HPLC
This method allows for the sensitive and specific measurement of 3-MP levels in tissues and cells using high-performance liquid chromatography (HPLC) with fluorescence detection.[19][20][21][22]
Principle: 3-MP in the sample is derivatized with a fluorescent labeling agent, such as monobromobimane (B13751), to make it detectable by a fluorescence detector. The derivatized 3-MP is then separated from other components in the sample by reverse-phase HPLC and quantified based on its fluorescence intensity.
Materials:
-
Tissue or cell sample
-
Homogenization buffer
-
Perchloric acid for protein precipitation
-
Monobromobimane solution
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Mobile phase (e.g., acetonitrile (B52724) and water with a buffer)
-
3-MP standard for calibration curve
Procedure:
-
Homogenize the tissue or cell sample in buffer on ice.
-
Precipitate proteins by adding perchloric acid and centrifuge to collect the supernatant.
-
Adjust the pH of the supernatant.
-
Add the monobromobimane solution to derivatize the 3-MP.
-
Incubate the mixture in the dark.
-
Stop the reaction by adding an acid.
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a suitable gradient of the mobile phase.
-
Detect the fluorescently labeled 3-MP at the appropriate excitation and emission wavelengths.
-
Quantify the 3-MP concentration by comparing the peak area to a standard curve.
Measurement of H₂S Production by Gas Chromatography
Gas chromatography (GC) coupled with a sulfur-specific detector is a highly sensitive and specific method for measuring H₂S production from biological samples.[23][24][25][26]
Principle: H₂S produced by the sample in a sealed vial partitions into the headspace gas. A sample of the headspace is injected into a gas chromatograph, where H₂S is separated from other volatile compounds. A sulfur chemiluminescence detector then specifically detects and quantifies the H₂S.
Materials:
-
Tissue homogenate, cell lysate, or purified enzyme
-
Reaction buffer
-
Substrates (e.g., L-cysteine and α-ketoglutarate, or 3-MP)
-
Sealed reaction vials
-
Gas-tight syringe
-
Gas chromatograph equipped with a suitable column and a sulfur chemiluminescence detector
-
H₂S gas standard for calibration
Procedure:
-
Place the biological sample and reaction buffer in a sealed vial.
-
Initiate the reaction by injecting the substrates into the vial.
-
Incubate the vial at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Using a gas-tight syringe, withdraw a sample of the headspace gas.
-
Inject the gas sample into the GC.
-
Separate the volatile compounds on the GC column.
-
Detect and quantify the H₂S peak using the sulfur chemiluminescence detector.
-
Calculate the amount of H₂S produced based on a calibration curve generated with known concentrations of H₂S gas.
Signaling Pathways and Physiological Roles
H₂S generated from the 3-MP/3-MST pathway modulates a diverse array of signaling pathways, impacting cellular function in various physiological and pathological contexts.
Cardiovascular Signaling
In the cardiovascular system, H₂S produced via 3-MST acts as a potent vasodilator and plays a protective role against ischemic injury.[6][27][28][29]
Key Mechanisms:
-
Activation of K-ATP Channels: H₂S opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.
-
Modulation of Nitric Oxide Signaling: H₂S can interact with the nitric oxide (NO) signaling pathway, potentially leading to the formation of novel signaling molecules.[30]
-
Inhibition of Phosphodiesterases: By inhibiting phosphodiesterases, H₂S can increase cyclic GMP levels, contributing to smooth muscle relaxation.[28]
-
Angiogenesis: The 3-MST/H₂S pathway has been implicated in promoting angiogenesis, the formation of new blood vessels.[27]
Neuronal Signaling
In the central nervous system, H₂S derived from 3-MP functions as a neuromodulator and neuroprotectant.[13][16][31][32]
Key Mechanisms:
-
Modulation of NMDA Receptors: H₂S can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.
-
Neuroprotection: The 3-MST/H₂S pathway, particularly within mitochondria, plays a crucial role in protecting neurons from oxidative stress.[16]
-
Regulation of Neuroinflammation: H₂S has been shown to have anti-inflammatory effects in the brain.
Conclusion and Future Directions
The discovery of 3-mercaptopyruvate as a key precursor for the signaling molecule H₂S has fundamentally expanded our understanding of cellular redox biology and signal transduction. The 3-MP/3-MST pathway represents a critical axis for H₂S production, with distinct localization and regulatory mechanisms compared to the canonical CBS and CSE pathways. For researchers and drug development professionals, targeting the 3-MST enzyme offers a promising avenue for the development of novel therapeutics for a range of conditions, including cardiovascular and neurodegenerative diseases. Future research will likely focus on further elucidating the specific roles of 3-MST-derived H₂S and polysulfides in different cellular compartments, identifying novel downstream targets, and developing highly selective modulators of this important signaling pathway.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
- 5. Production of H2S by 3-mercaptopyruvate sulphurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Hydrogen Sulfide on Cardiovascular Homeostasis: An Overview with Update on Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen sulfide/polysulfides signaling and neuronal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogen Sulfide (H2S) Signaling as a Protective Mechanism against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel method for the analysis of 3-mercaptopyruvate using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. liquidgasanalyzers.com [liquidgasanalyzers.com]
- 26. tarjomefa.com [tarjomefa.com]
- 27. ahajournals.org [ahajournals.org]
- 28. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. An Update on Hydrogen Sulfide and Nitric Oxide Interactions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hydrogen sulfide signaling in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopyruvate (B1229277) sulfurtransferase (3-MST), an enzyme denoted as EC 2.8.1.2, is a key player in cysteine catabolism and the production of hydrogen sulfide (B99878) (H₂S), a significant gaseous signaling molecule.[1] 3-MST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to a sulfur acceptor, yielding pyruvate (B1213749).[1] The dysregulation of 3-MST activity has been implicated in various physiological and pathological processes, including redox signaling, mitochondrial function, and cyanide detoxification, as well as in conditions like cardiovascular and neurodegenerative diseases.[2] Consequently, the accurate measurement of 3-MST activity is crucial for research and drug development aimed at modulating its function.
This document provides a detailed protocol for a sensitive spectrophotometric assay to determine 3-MST activity. The described method is based on the enzymatic detection of pyruvate, a product of the 3-MST reaction, through a coupled reaction system involving pyruvate oxidase and peroxidase.[3][4] This assay is highly suitable for determining 3-MST activity in various biological samples, including tissue homogenates and cell lysates.
Principle of the Assay
The 3-MST activity assay is a coupled enzymatic assay that quantifies the amount of pyruvate produced from the 3-MST-catalyzed desulfuration of 3-mercaptopyruvate. The pyruvate generated is then utilized by pyruvate oxidase to produce hydrogen peroxide (H₂O₂). In the final step, peroxidase uses the H₂O₂ to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the 3-MST activity in the sample. A highly sensitive method utilizes the coupling of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine and 4-aminoantipyrine, which forms a colored product with an absorbance maximum at 555 nm.[3]
Signaling Pathway
Quantitative Data Summary
The following table summarizes the kinetic parameters and optimal conditions for 3-Mercaptopyruvate Sulfurtransferase activity.
| Parameter | Value | Species/Conditions | Reference |
| Optimal pH | 6.9 - 7.6 | Leishmania major | [5] |
| ~8.0 | Cellular homogenates | [6] | |
| Optimal Temperature | 37 °C | Human enzymes | [7] |
| Km for 3-Mercaptopyruvate | 2.6 mM | Rat | [8] |
| 1.2 mM | Rat | [8] | |
| 4.08 mM | Not specified | [9] | |
| Km for Thiosulfate | 4.4 mM | Rat | [8] |
| 73 mM | Rat | [8] |
Experimental Protocols
Materials and Reagents
-
Potassium phosphate (B84403) buffer (0.12 M, pH 8.0)
-
Sodium sulfite (B76179) (0.5 M)
-
Dithiothreitol (B142953) (DTT) (0.15 M)
-
3-Mercaptopyruvic acid, sodium salt (0.1 M)
-
Perchloric acid (PCA) (1.2 M)
-
Pyruvate Oxidase (from a bacterial source)
-
Horseradish Peroxidase (HRP)
-
4-Aminoantipyrine (0.15%)
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT or TOOS) (0.3%)
-
Thiamine pyrophosphate (TPP) (3 mM)
-
Flavin adenine (B156593) dinucleotide (FAD) (0.15 mM)
-
EDTA (15 mM)
-
Magnesium sulfate (B86663) (MgSO₄) (0.15 M)
-
Enzyme sample (e.g., tissue homogenate, cell lysate)
-
Microplate reader or spectrophotometer capable of reading at 555 nm
-
96-well microplates or spectrophotometer cuvettes
Preparation of Reagents
-
3-MST Reaction Buffer (0.12 M Potassium Phosphate, pH 8.0): Prepare by dissolving the appropriate amount of potassium phosphate salts in deionized water and adjusting the pH to 8.0.
-
Substrate Solution (0.1 M 3-Mercaptopyruvate): Prepare fresh by dissolving 3-mercaptopyruvic acid sodium salt in deionized water.
-
Sulfur Acceptor Solution (0.5 M Sodium Sulfite): Dissolve sodium sulfite in deionized water.
-
Reducing Agent (0.15 M DTT): Dissolve dithiothreitol in deionized water. Prepare fresh.
-
Stop Solution (1.2 M Perchloric Acid): Dilute concentrated perchloric acid with deionized water. Handle with care.
-
Pyruvate Detection Reagent: Prepare a working solution containing:
-
0.15 M K-phosphate buffer, pH 5.9
-
0.15% 4-Aminoantipyrine
-
0.3% EHSPT
-
3 mM TPP
-
0.15 mM FAD
-
15 mM EDTA
-
0.15 M MgSO₄
-
50 U/mL Peroxidase
-
Pyruvate Oxidase (concentration to be optimized based on the manufacturer's instructions)
-
Store on ice and protect from light.
-
Experimental Workflow
Assay Procedure
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) on ice. Centrifuge the homogenate/lysate to remove cellular debris and collect the supernatant containing the enzyme. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
3-MST Reaction: a. In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture as follows:
- 250 µL of 0.12 M potassium phosphate buffer (pH 8.0)
- 50 µL of 0.5 M sodium sulfite
- 50 µL of 0.15 M DTT
- 50 µL of enzyme sample (homogenate/lysate)
- 50 µL of distilled water b. Pre-incubate the mixture at 37 °C for 5 minutes. c. Initiate the reaction by adding 50 µL of 0.1 M 3-mercaptopyruvate. d. Incubate the reaction mixture for 15 minutes at 37 °C.[6] e. Stop the reaction by adding 250 µL of 1.2 M perchloric acid. f. Centrifuge the samples at 1600 x g for 5 minutes to pellet the precipitated protein.[6]
-
Pyruvate Detection: a. In a separate cuvette or a well of a 96-well plate, add a defined volume of the Pyruvate Detection Reagent. b. Add a specific volume of the supernatant from the stopped 3-MST reaction to the detection reagent. c. Incubate at 37 °C for a sufficient time to allow for color development (this may need to be optimized, typically 15-30 minutes). d. Measure the absorbance at 555 nm using a microplate reader or spectrophotometer.
-
Controls:
-
Blank: A reaction mixture without the enzyme sample to correct for any non-enzymatic pyruvate formation.
-
Negative Control: A reaction mixture without the 3-mercaptopyruvate substrate to measure any endogenous pyruvate in the sample.
-
Data Analysis
-
Subtract the absorbance of the blank and negative controls from the absorbance of the samples.
-
Create a standard curve using known concentrations of pyruvate to determine the amount of pyruvate produced in each reaction.
-
Calculate the 3-MST activity as the amount of pyruvate produced per unit time per amount of protein (e.g., nmol/min/mg protein or U/mg). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Conclusion
This protocol provides a robust and sensitive method for the determination of 3-mercaptopyruvate sulfurtransferase activity. Adherence to this detailed procedure will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data, facilitating a deeper understanding of the role of 3-MST in health and disease and aiding in the discovery of novel therapeutic agents targeting this enzyme.
References
- 1. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 2. 3-Mercaptopyruvate sulfurtransferase: an enzyme at the crossroads of sulfane sulfur trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 8. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring H₂S Production In Vitro Using Sodium Mercaptopyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a myriad of physiological and pathophysiological processes, including neuromodulation, vasorelaxation, and inflammation.[1][2] In mammalian tissues, H₂S is endogenously produced by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[3][4] While CBS and CSE primarily utilize L-cysteine as a substrate, 3-MST catalyzes the production of H₂S from 3-mercaptopyruvate (3-MP).[4] The 3-MST pathway is of particular interest as it is coupled with cysteine aminotransferase (CAT), which converts L-cysteine and α-ketoglutarate to 3-MP.[5][6] This application note provides detailed protocols for measuring H₂S production in vitro specifically through the 3-MST pathway using its substrate, sodium mercaptopyruvate.
Principles of H₂S Measurement from 3-Mercaptopyruvate
The enzymatic activity of 3-MST is determined by supplying its substrate, 3-mercaptopyruvate, and measuring the subsequent production of H₂S. This can be achieved using purified 3-MST enzyme, cell lysates, or tissue homogenates as the enzyme source. The reaction requires a persulfide acceptor, which is a reducing agent that facilitates the release of H₂S from the persulfide-containing intermediate of the enzyme.[6] Common physiological and non-physiological acceptors include thioredoxin, dihydrolipoic acid (DHLA), L-cysteine, and dithiothreitol (B142953) (DTT).[7][8]
Several methods are available for the detection and quantification of the H₂S produced. These methods vary in sensitivity, complexity, and throughput. This document will detail protocols for three common methods: the lead sulfide (PbS) colorimetric assay, the monobromobimane (B13751) (MBB) HPLC-based fluorescence assay, and the 7-azido-4-methylcoumarin (B1373340) (AzMC) fluorescent probe assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of H₂S production from 3-mercaptopyruvate and a general experimental workflow for its measurement.
References
- 1. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment [cris.unibo.it]
- 2. Production of H2S by 3-mercaptopyruvate sulphurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium Mercaptopyruvate in Cultured Cells: A Guide for Researchers
Introduction
Sodium mercaptopyruvate (NaMP), the sodium salt of 3-mercaptopyruvic acid (3-MP), is a pivotal biochemical reagent in cellular research, primarily serving as a substrate for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). This interaction positions NaMP as a key precursor for the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with profound effects on cellular physiology and pathology. The 3-MST/H₂S pathway is integral to various cellular processes, including the regulation of cellular redox balance, mitochondrial function, and cell signaling. Consequently, this compound is an invaluable tool for researchers and drug development professionals investigating the roles of H₂S in cardiovascular and neurological diseases, cancer, and conditions associated with oxidative stress.
This document provides detailed application notes and protocols for the use of this compound in cultured cells, designed to be a comprehensive resource for the scientific community.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of 3-mercaptopyruvate (the active form of this compound) and related compounds in various in vitro studies. This data provides a valuable reference for designing and interpreting experiments.
| Cell Line | Compound | Concentration Range | Incubation Time | Observed Effect |
| Endothelial Cells (EA.hy926) | 3-Mercaptopyruvate | 30 µM - 3000 µM | 51 hours | Dose-dependent increase in cell proliferation. |
| Murine Hepatoma Cells | 3-Mercaptopyruvate | 100 nM - 300 nM | Not specified | Supported mitochondrial electron transport and ATP generation.[1] |
| Murine Hepatoma Cells | Hydrogen Peroxide (H₂O₂) + 3-Mercaptopyruvate | 50 µM H₂O₂ followed by 100-300 nM 3-MP | Not specified | The positive bioenergetic effect of 3-MP was abolished.[1] |
| Murine Colon Cancer Cells (CT26) | HMPSNE (3-MST inhibitor) | 100 µM - 300 µM | Not specified | Attenuated cell proliferation and migration.[2] |
| Human Neuroblastoma Cells (SK-N-SH) | Sodium Pyruvate | 1 mM | 18 hours | Prevented H₂O₂-induced cell death.[3] |
| Brain Cells (from wild-type mice) | 3-Mercaptopyruvate | 100 µM | Not specified | Increased H₂S₂ and H₂S₃ production.[4] |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the molecular mechanisms and experimental design, the following diagrams illustrate the key signaling pathway, a general experimental workflow, and the logical relationships of this compound's effects.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Role of 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation, Migration, and Bioenergetics in Murine Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Mercaptopyruvate sulfurtransferase produces potential redox regulators cysteine- and glutathione-persulfide (Cys-SSH and GSSH) together with signaling molecules H2S2, H2S3 and H2S - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Pyruvate Formation from Sodium Mercaptopyruvate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantification of pyruvate (B1213749) formed from sodium mercaptopyruvate. The enzymatic conversion of 3-mercaptopyruvate (B1229277) (3-MP), the anion of this compound, to pyruvate is catalyzed by the enzyme 3-mercaptopyruvate sulfurtransferase (MPST). This reaction is a key step in cysteine catabolism.[1][2] Accurate measurement of pyruvate production is crucial for studying the activity of MPST, understanding its role in various physiological and pathological processes, and for the development of therapeutic agents targeting this pathway. This guide covers the primary methods for pyruvate quantification, including the lactate (B86563) dehydrogenase (LDH) coupled assay and the more sensitive pyruvate oxidase-based assays. Detailed experimental protocols, data presentation tables, and visual diagrams of the underlying pathways and workflows are provided to assist researchers in implementing these assays.
Introduction
3-Mercaptopyruvate sulfurtransferase (MPST) is a cytosolic and mitochondrial enzyme that plays a significant role in cysteine metabolism by converting 3-mercaptopyruvate to pyruvate.[1][2] This process is not only integral to amino acid breakdown but is also a source of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological functions.[3] The activity of MPST and the subsequent production of pyruvate are implicated in various cellular processes, including redox homeostasis and cellular bioenergetics.[4] Dysregulation of MPST activity has been linked to several diseases, including cancer and neurological conditions, making it a target of interest for drug development.[5]
The quantification of pyruvate formation from this compound is a direct measure of MPST activity. Two principal methods are employed for this purpose:
-
Lactate Dehydrogenase (LDH) Coupled Assay: This is a widely used spectrophotometric method where the pyruvate produced is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH consumption, is proportional to the pyruvate concentration.
-
Pyruvate Oxidase-Based Assays: These assays offer higher sensitivity and can be adapted for both colorimetric and fluorometric detection. Pyruvate oxidase catalyzes the oxidation of pyruvate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a subsequent reaction, often catalyzed by horseradish peroxidase (HRP), to generate a detectable colored or fluorescent product.[6][7]
This document provides detailed protocols for both methods, along with information on sample preparation, potential interferences, and quantitative data on MPST activity.
Signaling and Metabolic Pathways
The formation of pyruvate from 3-mercaptopyruvate is a critical step in the cysteine catabolism pathway. This pathway is interconnected with cellular redox regulation and the production of important signaling molecules.
Cysteine Catabolism Pathway
The diagram below illustrates the enzymatic conversion of cysteine to pyruvate via the 3-mercaptopyruvate pathway. Cysteine is first transaminated by cysteine aminotransferase (CAT) to form 3-mercaptopyruvate. Subsequently, 3-mercaptopyruvate sulfurtransferase (MPST) catalyzes the conversion of 3-mercaptopyruvate to pyruvate and a persulfide.
Caption: Cysteine catabolism to pyruvate via the 3-mercaptopyruvate pathway.
Regulation of MPST Activity
The activity of MPST is subject to redox regulation, which acts as a molecular switch. The catalytic cysteine residue of MPST can be oxidized to a sulfenate form, leading to inactivation of the enzyme. This oxidation can be reversed by cellular reductants like thioredoxin, thus restoring enzyme activity. This regulatory mechanism allows the cell to modulate cysteine metabolism and H₂S production in response to changes in the cellular redox environment.[4][8]
Caption: Redox regulation of 3-mercaptopyruvate sulfurtransferase (MPST) activity.
Quantitative Data Summary
The activity of 3-mercaptopyruvate sulfurtransferase varies across different tissues and cell lines. The following tables summarize key quantitative data related to MPST activity and the kinetic parameters of the enzyme.
Table 1: Specific Activity of MPST in Various Rat Tissues
| Tissue | Specific Activity (nmol/min/mg protein) | Reference |
| Kidney | Highest Activity | [2][9] |
| Liver | High Activity | [2][9] |
| Heart | Moderate Activity | [2][9] |
| Lung | Lower Activity | [9] |
| Cerebellum | Lower Activity | [9] |
| Thymus | Lower Activity | [9] |
| Cerebrum | Lower Activity | [9] |
| Testes | Lower Activity | [9] |
Note: Specific activity values can vary depending on the assay conditions and the purity of the enzyme preparation.
Table 2: MPST Activity in Selected Cell Lines
| Cell Line | Description | Relative MPST Activity | Reference |
| SH-SY5Y | Human Neuroblastoma | Highest | [10] |
| Caco-2 | Human Colorectal Adenocarcinoma | High | [10] |
| HEK-293 | Human Embryonic Kidney | Moderate | [10] |
| 4T1 | Mouse Mammary Gland Tumor | Low | [10] |
| B16-F1 | Mouse Melanoma | Low | [10] |
Table 3: Kinetic Parameters of MPST
| Substrate | K_m_ | Reference |
| 3-Mercaptopyruvate | ~2.89 - 7.02 mM | [11] |
| 3-Mercaptopyruvate | 4.08 mM | [3] |
Note: The Michaelis constant (K_m_) is an indicator of the affinity of the enzyme for its substrate. A lower K_m_ value indicates a higher affinity.
Experimental Protocols
This section provides detailed, step-by-step protocols for the quantification of pyruvate formation from this compound.
Experimental Workflow Overview
The general workflow for quantifying pyruvate formation involves sample preparation, the enzymatic reaction, and subsequent detection of the pyruvate produced.
Caption: General experimental workflow for pyruvate quantification.
Protocol 1: LDH-Coupled Spectrophotometric Assay
This protocol describes the measurement of pyruvate based on the decrease in NADH absorbance at 340 nm.
Materials:
-
This compound solution (e.g., 100 mM in water)
-
Sample (tissue homogenate, cell lysate, or purified MPST)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
NADH solution (e.g., 10 mM in reaction buffer)
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the following reaction mixture. It is recommended to prepare a master mix for multiple reactions.
| Reagent | Volume (µL) | Final Concentration |
| Reaction Buffer | Variable | 100 mM |
| Sample | 10 - 50 | Variable |
| NADH Solution | 10 | 0.5 mM |
| LDH Solution | 2 | ~10 units/well |
| This compound | 10 | 5 mM |
| Total Volume | 200 |
-
Initiate the Reaction: Add the this compound solution to the wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every minute for 10-15 minutes.
-
Calculate Pyruvate Concentration: Determine the rate of NADH consumption (ΔAbs/min) from the linear portion of the kinetic curve. The concentration of pyruvate produced can be calculated using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Pyruvate Oxidase-Based Fluorometric Assay
This protocol offers a more sensitive method for pyruvate quantification.
Materials:
-
This compound solution
-
Sample (tissue homogenate, cell lysate, or purified MPST)
-
Pyruvate Assay Buffer
-
Pyruvate Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red or similar)
-
Pyruvate Standard solution
-
96-well black microplate
-
Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Prepare Pyruvate Standards: Prepare a series of pyruvate standards in the assay buffer (e.g., 0 to 50 µM).
-
Prepare the Reaction Mix: Prepare a reaction mix containing Pyruvate Oxidase, HRP, and the fluorometric probe in the assay buffer according to the manufacturer's instructions.[6]
-
Set up the Assay: In a 96-well black microplate, add 50 µL of each standard or sample per well.
-
Initiate the Reaction: Add 50 µL of the Reaction Mix to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate Pyruvate Concentration: Generate a standard curve from the fluorescence readings of the pyruvate standards. Use the standard curve to determine the pyruvate concentration in the samples.
Sample Preparation and Considerations
-
Tissue and Cell Samples: Tissues and cells should be homogenized in a suitable buffer on ice.[12] Centrifuge the homogenate to remove cellular debris.
-
Deproteinization: For some assays, particularly when using samples with high endogenous enzyme activity, deproteinization may be necessary. This can be achieved by treating the sample with perchloric acid followed by neutralization.
-
Interferences: Hemolysis in blood samples can lead to falsely elevated pyruvate levels due to the release of LDH from red blood cells. Therefore, hemolyzed samples should be avoided.[13]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to accurately quantify pyruvate formation from this compound. The choice of assay will depend on the required sensitivity and the nature of the samples being analyzed. The LDH-coupled assay is a robust and widely used method, while the pyruvate oxidase-based assays offer higher sensitivity for samples with low pyruvate concentrations. By following these detailed protocols, researchers can obtain reliable and reproducible data on MPST activity, contributing to a better understanding of its role in health and disease.
References
- 1. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 2. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-translational regulation of mercaptopyruvate sulfurtransferase via a low redox potential cysteine-sulfenate in the maintenance of redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Redox regulation of mammalian 3-mercaptopyruvate sulfurtransferase. | Semantic Scholar [semanticscholar.org]
- 10. The Expression and Activity of Rhodanese, 3-Mercaptopyruvate Sulfurtransferase, Cystathionine γ-Lyase in the Most Frequently Chosen Cellular Research Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Sodium Mercaptopyruvate in Mitochondrial Respiration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-mercaptopyruvate (B1229277) (3-MP) serves as a crucial tool for investigating the role of hydrogen sulfide (B99878) (H₂S) in cellular bioenergetics. H₂S, the third recognized gasotransmitter alongside nitric oxide and carbon monoxide, plays a complex, concentration-dependent role in mitochondrial function[1][2]. Sodium mercaptopyruvate is the direct substrate for the mitochondrial and cytosolic enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which catalyzes the production of H₂S[3][4][5]. This pathway is a key source of endogenous H₂S within the mitochondria itself[3][6].
The strategic application of this compound allows researchers to modulate intramitochondrial H₂S levels and study its downstream effects. At low physiological concentrations (nanomolar to low micromolar), H₂S can act as an electron donor to the electron transport chain (ETC), stimulating mitochondrial respiration and ATP production[1][7][8]. Conversely, at higher, often pharmacological or pathophysiological concentrations, H₂S is a potent inhibitor of Complex IV (Cytochrome c oxidase), leading to the suppression of mitochondrial function[1][7][8]. This dual functionality makes this compound an invaluable pharmacological tool for dissecting the intricate roles of H₂S in both maintaining cellular energy homeostasis and contributing to mitochondrial dysfunction in various disease states[9][10][11].
These notes provide detailed protocols for the use of this compound in studying mitochondrial respiration, from the isolation of mitochondria to the measurement of oxygen consumption and H₂S production.
Quantitative Data Summary
The effects of 3-mercaptopyruvate (3-MP) and its product, hydrogen sulfide (H₂S), on mitochondrial function are highly dependent on concentration. The following tables summarize the quantitative data from key studies.
Table 1: Concentration-Dependent Effects of H₂S and 3-Mercaptopyruvate on Mitochondrial Function
| Compound | Concentration | Cell/Tissue Type | Effect on Mitochondrial Respiration | Reference |
| H₂S | 0.1 - 1 µM | Isolated Liver Mitochondria, Hepa1c1c7 cells | Stimulatory : Significant increase in mitochondrial function and electron transport. | [1][8] |
| H₂S | 3 - 30 µM | Isolated Liver Mitochondria, Hepa1c1c7 cells | Inhibitory : Suppression of mitochondrial function via Complex IV inhibition. | [1][8] |
| 3-Mercaptopyruvate (3-MP) | 10 - 100 nM | Isolated Liver Mitochondria, Hepa1c1c7 cells | Stimulatory : Enhanced mitochondrial electron transport and cellular bioenergetics. | [1][8] |
| 3-Mercaptopyruvate (3-MP) | >100 nM | Hepa1c1c7 cells | Inhibitory : Inhibition of cellular bioenergetics. | [1][8] |
| Sodium Hydrosulfide (NaHS) | 100 µM | HepG2 cells | Restorative : Ameliorated aberrant cell viability and proliferation under ER stress. | [12] |
Signaling Pathways and Experimental Workflow
Hydrogen Sulfide (H₂S) Production Pathway
The primary pathway for H₂S production from this compound involves the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).
Caption: Enzymatic production of H₂S from 3-Mercaptopyruvate via 3-MST.
Dual Role of H₂S in the Mitochondrial Electron Transport Chain
H₂S exhibits a bimodal effect on the ETC, acting as an electron donor at low concentrations and an inhibitor at high concentrations.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Production of H2S by 3-mercaptopyruvate sulphurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 10255-67-1 [smolecule.com]
- 5. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 8. Intramitochondrial hydrogen sulfide production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3‐Mercaptopyruvate sulfurtransferase supports endothelial cell angiogenesis and bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Development for the Therapy of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Hydrogen Sulfide and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of the Endoplasmic Reticulum Stress Response in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Storage of Sodium 3-Mercaptopyruvate Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium 3-mercaptopyruvate (B1229277) (3-MP), the sodium salt of 3-mercaptopyruvic acid, is a key metabolite in cysteine metabolism.[1] In experimental settings, it is widely utilized as a hydrogen sulfide (B99878) (H₂S) donor.[2] H₂S is a gaseous signaling molecule with significant regulatory roles in various physiological and pathological processes.[3] 3-MP can generate H₂S both enzymatically, via the action of 3-mercaptopyruvate sulfurtransferase (3-MST), and non-enzymatically in solution.[2][4] This document provides detailed protocols for the preparation, storage, and handling of sodium 3-mercaptopyruvate solutions to ensure stability, and reproducibility in experimental applications.
Safety and Handling
Before handling sodium 3-mercaptopyruvate, it is crucial to review the Safety Data Sheet (SDS). The compound presents several hazards:
-
Irritation: It is irritating to the eyes, skin, and respiratory system.[5][6]
-
Allergic Reaction: May cause an allergic skin reaction.[7][8]
-
Handling: Use only under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] For powdered forms, a dust mask is recommended. Avoid creating dust and ensure adequate ventilation.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[5]
Physicochemical Properties and Storage
Sodium 3-mercaptopyruvate is typically an off-white to light yellow solid powder.[10] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 10255-67-1 | [10] |
| Molecular Formula | C₃H₃NaO₃S | [10] |
| Molecular Weight | 142.11 g/mol | [10] |
| Form | Solid, powder | [10] |
| Color | Off-white to light yellow | [10] |
| Solubility | Soluble in water | [5][10] |
Proper storage is essential to maintain the integrity of the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 2-8°C | >12 months | Keep container tightly sealed in a dry, cool place.[5][8] |
| Stock Solution | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[10] |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sodium 3-Mercaptopyruvate Aqueous Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be diluted to the desired working concentration for experiments.
Materials:
-
Sodium 3-mercaptopyruvate (MW: 142.11 g/mol )
-
Nuclease-free or ultrapure water
-
Sterile conical tubes (15 mL or 50 mL)
-
Warming water bath or sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of sodium 3-mercaptopyruvate needed:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.01 L × 142.11 g/mol = 0.1421 g (or 142.1 mg)
-
-
Weigh Compound: In a chemical fume hood, carefully weigh 142.1 mg of sodium 3-mercaptopyruvate powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of ultrapure water to the tube. To aid dissolution, vortex the solution and, if necessary, warm it in a water bath at up to 60°C or use an ultrasonic bath.[10] Once fully dissolved, adjust the final volume to 10 mL with ultrapure water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.[10]
-
Dispense and Aliquot: Filter-sterilize the solution into a new sterile 50 mL conical tube. Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[10]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for up to one year or at -80°C for up to two years.[10]
Stock Solution Preparation Table: The following table provides quick calculations for preparing common stock solution concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.14 mg | 0.71 mg | 1.42 mg |
| 5 mM | 0.71 mg | 3.55 mg | 7.11 mg |
| 10 mM | 1.42 mg | 7.11 mg | 14.21 mg |
| 100 mM | 14.21 mg | 71.05 mg | 142.11 mg |
Protocol 2: Application as an H₂S Donor in Cell Culture
This protocol provides a general workflow for using sodium 3-mercaptopyruvate to generate H₂S in a cell culture experiment. The final working concentration must be optimized for the specific cell type and experimental endpoint.
Materials:
-
Prepared and frozen aliquot of sodium 3-mercaptopyruvate stock solution (e.g., 100 mM).
-
Complete cell culture medium appropriate for the cell line.
-
Cultured cells ready for treatment.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 3-MP stock solution at room temperature. Keep it on ice once thawed. Avoid re-freezing any unused portion of the thawed aliquot.
-
Prepare Working Solution: Prepare a fresh dilution of the 3-MP stock solution in pre-warmed complete cell culture medium immediately before use. For example, to treat cells with a final concentration of 100 µM:
-
Perform a 1:1000 dilution of the 100 mM stock solution.
-
Example: Add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of 3-MP.
-
Incubation: Incubate the cells for the experimentally determined duration.
-
Downstream Analysis: Proceed with the relevant downstream assays, such as cell viability assays, Western blotting, or H₂S quantification.[11][12]
Note on Concentration: The effective concentration of 3-MP can vary significantly. Some studies report stimulatory effects on mitochondrial bioenergetics at low concentrations (10-100 nM), while higher concentrations can be inhibitory.[13] Other studies have used concentrations around 100 µM to study its effects on ER stress.[11] It is imperative to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Visualizations
H₂S Generation Pathway
The primary mechanism for H₂S production from 3-mercaptopyruvate involves the enzyme 3-Mercaptopyruvate Sulfurtransferase (3-MST).[14]
Caption: Enzymatic conversion of L-Cysteine to H₂S via 3-Mercaptopyruvate (3-MP).
Experimental Workflow
The following diagram outlines the complete workflow from powder to experimental application.
Caption: General workflow for preparing and using sodium 3-mercaptopyruvate solutions.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Mercaptopyruvate sulfur transferase is a protein persulfidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sodium mercaptopyruvate, 10255-67-1 [thegoodscentscompany.com]
- 6. 巯基丙酮酸钠 二水合物 97.0-103.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.es [fishersci.es]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Role of Hydrogen Sulfide and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of the Endoplasmic Reticulum Stress Response in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Role of Sodium 3-Mercaptopyruvate in Elucidating Cyanide Detoxification Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanide is a potent and rapidly acting toxic agent that poses a significant threat to public health. Its primary mechanism of toxicity involves the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia and rapid cell death. The body has endogenous mechanisms to detoxify cyanide, primarily through enzymatic conversion to the less toxic thiocyanate (B1210189). Two key enzymes involved in this process are rhodanese (thiosulfate sulfurtransferase) and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). While rhodanese has been extensively studied, there is growing interest in the MST pathway for the development of more effective cyanide antidotes. Sodium 3-mercaptopyruvate (3-MP), the substrate for MST, and its more stable prodrugs, are invaluable tools for studying this detoxification pathway and for developing novel therapeutics.
This document provides detailed application notes and experimental protocols for utilizing sodium 3-mercaptopyruvate in the investigation of cyanide detoxification pathways.
Application Notes
The 3-Mercaptopyruvate Sulfurtransferase (MST) Pathway
The MST pathway represents a crucial route for cyanide detoxification. The enzyme 3-mercaptopyruvate sulfurtransferase (EC 2.8.1.2) catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to a cyanide ion, forming the much less toxic thiocyanate and pyruvate (B1213749).[1][2]
One of the key advantages of the MST pathway over the rhodanese pathway is the subcellular and tissue distribution of the MST enzyme. While rhodanese is primarily located in the mitochondria, MST is found in both the mitochondria and the cytoplasm.[3] This dual localization allows for a more comprehensive cellular defense against cyanide. Furthermore, MST is more widely distributed throughout various tissues compared to rhodanese, which is concentrated in the liver and kidneys.[3] This broader distribution is critical for protecting vital organs that are highly susceptible to cyanide toxicity, such as the brain and heart.
Sodium 3-Mercaptopyruvate and its Prodrugs
Sodium 3-mercaptopyruvate is the direct sulfur donor for the MST-catalyzed detoxification of cyanide. However, 3-mercaptopyruvate is chemically unstable, which limits its therapeutic potential as a direct-acting antidote.[4] To overcome this limitation, more stable prodrugs have been developed, with sulfanegen (B1261476) (a cyclic dimer of 3-MP) being a prominent example.[5][6] Sulfanegen is converted in vivo to two molecules of 3-mercaptopyruvate, providing a sustained release of the active substrate for MST.[5] The use of such prodrugs has shown significant efficacy in animal models of cyanide poisoning.[6][7]
Studying Cyanide Detoxification using Sodium 3-Mercaptopyruvate
The study of the MST pathway using sodium 3-mercaptopyruvate and its prodrugs can be approached through both in vitro and in vivo experimental models.
In vitro studies are essential for characterizing the enzymatic activity of MST and for screening potential therapeutic agents. These studies typically involve measuring the rate of thiocyanate formation in the presence of purified MST, 3-mercaptopyruvate, and cyanide.
In vivo studies in animal models are crucial for evaluating the efficacy of 3-mercaptopyruvate-based antidotes in a physiological setting. These studies involve inducing cyanide toxicity in animals and then administering the antidote to assess its ability to prevent lethality and reverse the toxic effects.
Data Presentation
Table 1: Enzyme Kinetic Parameters for 3-Mercaptopyruvate Sulfurtransferase (MST)
| Parameter | Substrate | Value | Species/Source |
| K_m_ | KCN | 1.09 mM | Limicolaria flammae (Garden Snail) Hemolymph |
| V_max_ | KCN | 3.08 µmol/min/mL | Limicolaria flammae (Garden Snail) Hemolymph |
| K_m_ | 2-Mercaptoethanol | 2.83 mM | Limicolaria flammae (Garden Snail) Hemolymph |
| V_max_ | 2-Mercaptoethanol | 6.17 µmol/min/mL | Limicolaria flammae (Garden Snail) Hemolymph |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Table 2: Efficacy of Sulfanegen Sodium in Animal Models of Cyanide Poisoning
| Animal Model | Cyanide Challenge | Antidote Administration | Outcome |
| Juvenile Pigs | Sodium nitroprusside (SNP) or Sodium Cyanide (NaCN) infusion | 2.5 g Sulfanegen Sodium (IV), repeated after 60 min | 100% survival in treated group vs. 0% in placebo group; significant reversal of lactic acidosis and reduction in blood cyanide levels.[6][7] |
| Rabbits | Sub-lethal Sodium Cyanide infusion | Sulfanegen Sodium (IV or IM) | Rapid reversal of effects on oxyhemoglobin and deoxyhemoglobin compared to controls; faster return to normal RBC cyanide levels.[5] |
| Mice | Lethal KCN injection (0.16 mmol/kg, IP) | Sulfanegen and Cobinamide (IM) 3 min post-cyanide | 80% survival with combination therapy at doses where individual drugs resulted in 0% survival. |
Table 3: Lethal Dose (LD50) of Sodium Cyanide in Mice
| Route of Administration | LD50 | Strain/Sex | Reference |
| Intraperitoneal (IP) | 5.7 mg/kg | Male Swiss Webster (CFW) | |
| Intramuscular (IM) | 2.7 ± 1.1 mg/kg (historic mean) | Male albino ICR outbred stock |
Experimental Protocols
Protocol 1: In Vitro Assay of 3-Mercaptopyruvate Sulfurtransferase (MST) Activity
This protocol is adapted from a colorimetric method for the determination of pyruvate produced in the MST-catalyzed reaction.
Materials:
-
Purified 3-mercaptopyruvate sulfurtransferase (MST)
-
Sodium 3-mercaptopyruvate (3-MP) solution
-
Potassium cyanide (KCN) solution
-
Pyruvate oxidase (from Aerococcus sp.)
-
Peroxidase (from horseradish)
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)
-
4-Aminoantipyrine (4-AAP)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of reading at 555 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, TOOS, 4-AAP, peroxidase, and pyruvate oxidase.
-
Add the MST enzyme solution to the reaction mixture.
-
Initiate the reaction by adding the substrates: 3-mercaptopyruvate and potassium cyanide.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 555 nm over time. The rate of color formation is proportional to the rate of pyruvate production, and thus to the MST activity.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the colored product. One unit of MST activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
Protocol 2: In Vivo Efficacy Study of a 3-Mercaptopyruvate Prodrug in a Mouse Model of Cyanide Poisoning
This protocol outlines a general procedure for assessing the protective effect of a 3-MP prodrug against cyanide-induced lethality in mice.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Sodium cyanide (NaCN) solution in sterile saline
-
3-Mercaptopyruvate prodrug (e.g., sulfanegen sodium) solution in a suitable vehicle
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (IP) or intramuscular (IM) injections
-
Animal observation cages
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Determine the LD50 of sodium cyanide under the specific experimental conditions (e.g., IP injection) if not already established.
-
Divide the mice into experimental groups:
-
Group 1: Vehicle control + NaCN
-
Group 2: 3-MP prodrug + NaCN
-
(Optional) Additional groups for different doses of the prodrug or different administration times.
-
-
Administer the 3-MP prodrug or vehicle control via the chosen route (e.g., IM injection) at a specified time before or after the cyanide challenge.
-
Administer a lethal dose of sodium cyanide (e.g., 1.5-2x LD50) via the chosen route (e.g., IP injection).
-
Observe the animals continuously for the first few hours and then periodically for up to 24 hours.
-
Record the time of onset of toxic signs (e.g., convulsions, loss of righting reflex) and the time of death.
-
Calculate the percentage of survival in each group.
-
Perform statistical analysis to determine the significance of the protective effect of the 3-MP prodrug.
Protocol 3: Determination of Thiocyanate in Plasma
This protocol is based on the colorimetric determination of thiocyanate using the König reaction.[3]
Materials:
-
Plasma samples
-
Trichloroacetic acid (TCA) solution
-
Chloramine-T solution
-
Pyridine-pyrazolone reagent
-
Sodium thiocyanate standard solutions
-
Spectrophotometer
Procedure:
-
Deproteinize the plasma samples by adding TCA solution and centrifuging to pellet the precipitated proteins.
-
Take an aliquot of the supernatant and add chloramine-T solution to convert thiocyanate to cyanogen (B1215507) chloride.
-
Add the pyridine-pyrazolone reagent to form a colored complex with the cyanogen chloride.
-
Incubate the reaction to allow for color development.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 620 nm).
-
Quantify the thiocyanate concentration by comparing the absorbance of the samples to a standard curve prepared with known concentrations of sodium thiocyanate.
Visualizations
Caption: Cyanide Detoxification Pathways in the Cell.
Caption: Workflow for the In Vitro MST Activity Assay.
Caption: Workflow for an In Vivo Efficacy Study.
References
- 1. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 2. Mercaptopyruvate sulfurtransferase as a defense against cyanide toxication: molecular properties and mode of detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Mercaptopyruvate sulfurtransferase: an enzyme at the crossroads of sulfane sulfur trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Production, Kinetic/Thermodynamic Study, and Evaluation of the Influence of Static Magnetic Field on Kinetic Parameters of β-Fructofuranosidase from Aspergillus tamarii Kita UCP 1279 Produced by Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Real-Time H₂S Monitoring Using Sodium Mercaptopyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule involved in a wide range of physiological and pathological processes. Its real-time monitoring is crucial for understanding its biological roles and for the development of novel therapeutics. This document provides a detailed protocol for an experimental setup for the real-time monitoring of H₂S based on the enzymatic conversion of sodium mercaptopyruvate. The system utilizes the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST), which catalyzes the production of H₂S from 3-mercaptopyruvate (3-MP), the anion of this compound. The generated H₂S is then detected in real-time using an electrochemical sensor.
Principle
The monitoring system is based on a two-step process:
-
Enzymatic H₂S Generation: The enzyme 3-mercaptopyruvate sulfurtransferase (3MST) is immobilized on a suitable matrix. In the presence of its substrate, this compound, and a sulfur acceptor (e.g., thioredoxin or dithiothreitol), 3MST catalyzes the production of pyruvate (B1213749) and H₂S.
-
Real-Time H₂S Detection: The produced H₂S is detected by an amperometric H₂S sensor placed in close proximity to the immobilized enzyme. The sensor generates an electrical current proportional to the H₂S concentration, which is recorded in real-time.
Quantitative Data
Enzyme Kinetics
The efficiency of the enzymatic H₂S production is dependent on the kinetic parameters of 3-mercaptopyruvate sulfurtransferase. The following table summarizes the key kinetic parameters for human 3MST.
| Parameter | Value | Conditions |
| Optimal pH | 7.4 - 8.2 | Varies with the source of the enzyme.[1] |
| Optimal Temperature | ~37°C | For human enzyme. |
| Km for 3-mercaptopyruvate | 1.2 - 2.6 mM | [2] |
| Preferred Sulfur Acceptor | Thioredoxin | [3] |
H₂S Sensor Performance
The choice of the H₂S detector is critical for the real-time monitoring system. Amperometric sensors are well-suited for this application due to their fast response time and high sensitivity. Below are the typical performance characteristics of commercially available amperometric H₂S sensors.
| Parameter | Typical Range |
| Detection Limit | 0.1 - 1 µM |
| Linear Range | 0.5 - 100 µM |
| Response Time (t90) | < 30 seconds |
| Operating Temperature | 10 - 40°C |
| Operating pH | 5 - 9 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of H₂S Production
The enzymatic reaction for H₂S production from this compound involves the transfer of a sulfur atom, mediated by the enzyme 3-mercaptopyruvate sulfurtransferase (3MST).
Figure 1: Enzymatic pathway of H₂S production from this compound.
Experimental Workflow
The following diagram outlines the major steps in the real-time H₂S monitoring experiment.
Figure 2: Workflow for the real-time H₂S monitoring experiment.
Logical Relationship of Experimental Components
This diagram illustrates the interaction between the key components of the experimental setup.
Figure 3: Logical relationship of the experimental components.
Experimental Protocols
Materials and Reagents
-
Recombinant human 3-mercaptopyruvate sulfurtransferase (3MST)
-
This compound
-
Dithiothreitol (DTT) or Thioredoxin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-functionalized glass slides or beads (for enzyme immobilization)
-
Glutaraldehyde (B144438) solution (25% in H₂O)
-
Amperometric H₂S microsensor and potentiostat
-
Reaction chamber/cuvette
-
Data acquisition software
Protocol 1: Immobilization of 3MST (Covalent Attachment)
This protocol describes a general method for immobilizing 3MST on an amine-functionalized surface using glutaraldehyde as a cross-linker. Note: This is a generalized protocol and may require optimization for specific applications.
-
Surface Activation:
-
Clean the amine-functionalized glass slides or beads by sonicating in ethanol (B145695) for 15 minutes, followed by rinsing with deionized water.
-
Immerse the cleaned surfaces in a 2.5% (v/v) glutaraldehyde solution in PBS (pH 7.4) for 1 hour at room temperature with gentle agitation.
-
Rinse the surfaces thoroughly with PBS to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of 3MST in PBS (pH 7.4) at a concentration of 1 mg/mL.
-
Immerse the glutaraldehyde-activated surfaces in the 3MST solution and incubate for 2-4 hours at 4°C with gentle agitation.
-
After incubation, rinse the surfaces with PBS to remove any unbound enzyme.
-
-
Blocking of Unreacted Aldehyde Groups:
-
To block any remaining reactive aldehyde groups, immerse the surfaces in a 1 M glycine (B1666218) solution in PBS (pH 7.4) for 30 minutes at room temperature.
-
Rinse the surfaces with PBS and store at 4°C in PBS until use.
-
Protocol 2: Real-Time H₂S Monitoring
-
System Setup:
-
Place the 3MST-immobilized slide/beads into the reaction chamber.
-
Position the amperometric H₂S sensor in close proximity to the immobilized enzyme.
-
Fill the reaction chamber with a known volume of PBS (pH 7.4).
-
Connect the H₂S sensor to the potentiostat and start the data acquisition software.
-
-
Baseline Measurement:
-
Allow the sensor signal to stabilize to obtain a baseline reading in the buffer.
-
-
Initiation of the Reaction:
-
Prepare a stock solution of this compound and the sulfur acceptor (e.g., 10 mM DTT) in PBS (pH 7.4).
-
Inject a specific volume of the substrate/acceptor solution into the reaction chamber to achieve the desired final concentration (e.g., 1-5 mM this compound).
-
-
Real-Time Data Acquisition:
-
Record the sensor output (current) in real-time. An increase in the current corresponds to the production of H₂S.
-
Continue monitoring until the reaction reaches a steady state or completion.
-
-
Calibration and Quantification:
-
To quantify the H₂S concentration, a calibration curve must be generated.
-
Prepare standard solutions of a known H₂S donor (e.g., NaHS) in PBS (pH 7.4).
-
Inject known concentrations of the H₂S standard into the reaction chamber (without the enzyme and substrate) and record the corresponding sensor response.
-
Plot the sensor response (current) against the H₂S concentration to generate a calibration curve.
-
Use the calibration curve to convert the current measured during the enzymatic reaction into H₂S concentration.
-
Data Presentation and Analysis
The primary output of this experimental setup is a real-time profile of H₂S concentration. From this data, several key parameters can be determined:
-
Initial rate of H₂S production: Calculated from the initial slope of the concentration-time curve.
-
Maximum H₂S concentration: The peak concentration of H₂S reached during the experiment.
-
Total H₂S produced: Calculated by integrating the area under the concentration-time curve.
This data can be used to study the effects of various factors on H₂S production, such as substrate concentration, enzyme inhibitors or activators, and different sulfur acceptors.
Conclusion
The experimental setup and protocols described in this document provide a framework for the real-time monitoring of H₂S production from this compound using an enzymatic biosensor approach. This system offers a powerful tool for researchers in various fields to investigate the dynamics of H₂S generation and its role in biological systems. It is important to note that optimization of enzyme immobilization and sensor calibration are critical steps for achieving accurate and reproducible results.
References
Application Notes and Protocols for Employing Sodium Mercaptopyruvate in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-mercaptopyruvate (B1229277) (3-MP) is a key substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), a critical component of endogenous hydrogen sulfide (B99878) (H₂S) production.[1][2] H₂S, a gasotransmitter, plays a crucial role in cellular signaling and cytoprotection, particularly in mitigating oxidative stress. These application notes provide a comprehensive overview and detailed protocols for utilizing sodium mercaptopyruvate in both in vitro and in vivo models of oxidative stress.
The 3-MST/H₂S pathway is a significant contributor to cellular redox homeostasis.[1] 3-MST, a zinc-dependent enzyme found in the cytoplasm and mitochondria, catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to a thiol-containing acceptor, leading to the formation of H₂S.[2] This endogenous H₂S production has been shown to exert protective effects in various pathological conditions associated with oxidative stress, including ischemia-reperfusion injury and neurodegenerative diseases.[3] Conversely, oxidative stress can inhibit the activity of 3-MST, highlighting a critical feedback loop in cellular redox regulation.[4][5]
Mechanism of Action
This compound serves as a direct substrate for 3-MST, which in the presence of endogenous cofactors like thioredoxin (Trx) and dihydrolipoic acid (DHLA), generates H₂S.[2] The produced H₂S can then act as a potent antioxidant and signaling molecule through various mechanisms, including the scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways, and interaction with various protein targets.
Figure 1: Simplified signaling pathway of H₂S production from this compound.
Data Presentation
In Vitro Efficacy of this compound Analogs and H₂S Donors
| Compound/Treatment | Cell Line | Concentration/Dose | Effect on Oxidative Stress Parameter | Reference |
| Sulfanegen (3-MP prodrug) | SH-SY5Y | 200 µM | 30-fold increase in H₂S levels | [6] |
| Sulfanegen (3-MP prodrug) | SH-SY5Y | 200 µM | Protection against H₂O₂-induced cytotoxicity | [6] |
| Hydrogen Peroxide (H₂O₂) | Murine Hepatoma Cells | 50-500 µM | Concentration-dependent decrease in H₂S production from 3-MP | [4] |
| 3-Mercaptopyruvate (3-MP) | Murine Hepatoma Cells | 100-300 nM | Positive bioenergetic effect abolished by 50 µM H₂O₂ pre-treatment | [4] |
| Sodium Hydrosulfide (NaHS) | HepG2 | 100 µM | Normalized endogenous H₂S levels during ER stress | [7] |
In Vivo Efficacy of H₂S-Related Compounds in Ischemia-Reperfusion Injury
| Compound | Animal Model | Dose | Administration Route | Outcome | Reference |
| SNO-MPG | Murine | 1 mg/kg | Intraperitoneal | Reduced myocardial infarct size by ~87% when given before ischemia | [8] |
| SNO-MPG | Murine | 1 mg/kg | Intraperitoneal | Reduced myocardial infarct size by ~72% when given at reperfusion | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of the Protective Effects of this compound Against Oxidative Stress
This protocol outlines the steps to evaluate the cytoprotective effects of this compound in a cell culture model of oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
This compound (CAS 10255-67-1)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate (B84403) Buffered Saline (PBS)
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT, XTT)
-
ROS detection reagent (e.g., DCFH₂-DA)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells of choice (e.g., SH-SY5Y, HepG2) in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in sterile, distilled water. The solution can be sterilized by filtration through a 0.22 µm filter.[9] Store aliquots at -20°C or -80°C for long-term storage.[9]
-
Prepare working solutions of this compound and H₂O₂ by diluting the stock solutions in serum-free cell culture medium immediately before use.
-
-
Treatment:
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add fresh serum-free medium containing various concentrations of this compound (e.g., 50, 100, 200 µM) to the designated wells.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and metabolism.
-
Induce oxidative stress by adding H₂O₂ to the wells at a final concentration known to induce cytotoxicity in the specific cell line (e.g., 100 µM).
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with H₂O₂ alone.
-
Incubate for the desired duration of oxidative stress exposure (e.g., 4-24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a standard assay such as MTT or XTT according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
-
Quantification of Intracellular ROS:
-
To measure ROS levels, treat a separate set of cells as described in step 3.
-
Towards the end of the treatment period, load the cells with a ROS-sensitive fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH₂-DA) at a final concentration of 5-10 µM for 30 minutes at 37°C.[10]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).[6]
-
Figure 2: Experimental workflow for in vitro assessment of this compound.
Protocol 2: Measurement of 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity
This protocol describes a method to determine the enzymatic activity of 3-MST in cell lysates or tissue homogenates.
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Sodium sulfite
-
Tris-HCl buffer (pH 8.0)
-
Perchloric acid (PCA)
-
Reagents for pyruvate quantification (e.g., lactate (B86563) dehydrogenase, NADH)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).
-
Centrifuge the homogenates to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
250 µL of 0.12 M sodium phosphate buffer (pH 8.0)
-
50 µL of 0.5 M sodium sulfite
-
50 µL of 0.15 M DTT
-
50 µL of cell lysate/homogenate
-
50 µL of distilled water
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 0.1 M this compound.
-
Incubate for 15 minutes at 37°C.[11]
-
-
Reaction Termination and Pyruvate Measurement:
-
Stop the reaction by adding 250 µL of 1.2 M PCA.[11]
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the amount of pyruvate formed in the supernatant using a coupled enzymatic assay with lactate dehydrogenase and NADH, or another suitable pyruvate quantification method.
-
The decrease in NADH absorbance at 340 nm is proportional to the amount of pyruvate present.
-
-
Calculation of Enzyme Activity:
-
Calculate the 3-MST activity as the rate of pyruvate formation per unit of time per milligram of protein.
-
Protocol 3: In Vivo Evaluation of this compound in a Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol provides a framework for assessing the cardioprotective effects of this compound in a mouse model of myocardial I/R injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile saline
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture
-
Triphenyltetrazolium chloride (TTC)
-
Evans blue dye
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mice and place them on a heating pad to maintain body temperature.
-
Intubate the mice and provide mechanical ventilation.
-
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion is confirmed by the paling of the anterior wall of the left ventricle.
-
Maintain the ischemic period for a defined duration (e.g., 30-45 minutes).
-
After the ischemic period, release the ligature to allow for reperfusion.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound via a suitable route, such as intraperitoneal (i.p.) injection, at a predetermined dose (e.g., 1-10 mg/kg).
-
The drug can be administered either before the induction of ischemia or at the onset of reperfusion.
-
-
Infarct Size Measurement:
-
After a reperfusion period (e.g., 24 hours), re-anesthetize the mice.
-
Re-occlude the LAD artery and inject Evans blue dye intravenously to delineate the area at risk (AAR).
-
Excise the heart and slice it into transverse sections.
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Image the heart slices and quantify the infarct size, AAR, and total left ventricular area using image analysis software.
-
Express the infarct size as a percentage of the AAR.
-
Figure 3: Workflow for in vivo evaluation in a myocardial I/R injury model.
Concluding Remarks
This compound is a valuable tool for investigating the roles of the 3-MST/H₂S pathway in oxidative stress. The protocols provided herein offer a starting point for researchers to explore its therapeutic potential in various disease models. Careful consideration of experimental conditions, including concentration, timing of administration, and the specific model system, is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the intricate mechanisms by which this compound and the endogenous H₂S it generates contribute to cellular protection against oxidative damage.
References
- 1. Buy this compound | 10255-67-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stress suppresses the cellular bioenergetic effect of the 3-mercaptopyruvate sulfurtransferase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Hydrogen Sulfide and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of the Endoplasmic Reticulum Stress Response in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo cardioprotection by S-nitroso-2-mercaptopropionyl glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expression and Activity of Rhodanese, 3-Mercaptopyruvate Sulfurtransferase, Cystathionine γ-Lyase in the Most Frequently Chosen Cellular Research Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopyruvate (B1229277) sulfurtransferase (3-MST) is a key enzyme in cellular sulfur metabolism, primarily known for its role in the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological functions.[1][2][3][4] 3-MST catalyzes the transfer of a sulfur atom from its substrate, 3-mercaptopyruvate (3-MP), to various sulfur acceptors, leading to the formation of H₂S and pyruvate.[4] This pathway is a significant source of endogenous H₂S, complementing the production by cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[1][3] Given the therapeutic potential of modulating H₂S levels in various diseases, including cancer and cardiovascular disorders, understanding the kinetic properties of 3-MST is crucial for the development of targeted therapeutics.[5]
These application notes provide detailed protocols for the purification of recombinant 3-MST and the subsequent characterization of its enzyme kinetics using sodium mercaptopyruvate as the substrate.
Data Presentation
Table 1: Kinetic Parameters of Human 3-MST with Various Sulfur Acceptors
The following table summarizes the kinetic constants for purified human 3-MST with sodium 3-mercaptopyruvate (3-MP) as the sulfur donor and various physiological and non-physiological sulfur acceptors. The data is compiled from studies conducted at pH 7.4 and 37°C.
| Sulfur Acceptor | Km (μM) | Vmax (μmol min⁻¹ mg⁻¹) | Reference |
| Physiological Acceptors | |||
| Dihydrolipoic acid (DHLA) | Value not specified | Value not specified | [1] |
| L-cysteine | Value not specified | Value not specified | [1] |
| L-homocysteine | Value not specified | Value not specified | [1] |
| Glutathione (B108866) (GSH) | Value not specified | Value not specified | [1] |
| Thioredoxin (Trx) | 2.5 ± 0.4 | 2.3 ± 0.2 (NADPH oxidation) | [1] |
| Non-physiological Acceptors | |||
| 2-mercaptoethanol | Value not specified | Value not specified | [1] |
| Dithiothreitol (DTT) | Value not specified | Value not specified | [1] |
| Cyanide Detoxification | |||
| Potassium Cyanide (KCN) | 6000 ± 1000 | 4.3 ± 0.3 | [1] |
| 3-Mercaptopyruvate (3-MP) | 350 ± 62 | 4.3 ± 0.3 | [1] |
Note: Specific Km and Vmax values for some small molecule reductants were determined but not explicitly listed in the summary table of the cited literature. The Vmax for thioredoxin is reported as the rate of NADPH oxidation in a coupled assay.
Signaling Pathway
The production of hydrogen sulfide by 3-MST is a two-step enzymatic process starting from L-cysteine.
Experimental Protocols
Protocol 1: Purification of Recombinant Human 3-MST
This protocol describes the expression and purification of human 3-MST from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a human 3-MST expression vector (e.g., pGEX or His-tag vectors).
-
Luria-Bertani (LB) or Terrific Broth media.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA agarose (B213101) for His-tagged protein).
-
Wash Buffer (e.g., Lysis buffer with lower concentration of imidazole (B134444) for His-tag).
-
Elution Buffer (e.g., Lysis buffer with reduced glutathione for GST-tag or high concentration of imidazole for His-tag).
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
SDS-PAGE reagents.
Procedure:
-
Expression: Inoculate a starter culture of transformed E. coli and grow overnight. Dilute the overnight culture into a larger volume of media and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and continue to grow for 4-16 hours at a lower temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to the equilibrated affinity chromatography column. Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound 3-MST protein using the appropriate Elution Buffer.
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove eluting agents and for buffer exchange.
-
Purity Check: Assess the purity of the recombinant protein by SDS-PAGE. The expected molecular weight of human 3-MST is approximately 33 kDa (tag not included).
-
Concentration and Storage: Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the purified enzyme and store at -80°C.
Protocol 2: 3-MST Enzyme Kinetics Assay (Lead Sulfide Method)
This protocol measures the rate of H₂S production by monitoring the formation of lead sulfide, which has a characteristic absorbance at 390 nm.[1][6]
Materials:
-
Purified 3-MST enzyme.
-
Sodium 3-mercaptopyruvate (3-MP) stock solution.
-
Sulfur acceptor stock solution (e.g., DTT, L-cysteine, DHLA).
-
Reaction Buffer: 200 mM HEPES, pH 7.4.[1]
-
Lead nitrate (B79036) (Pb(NO₃)₂) stock solution (e.g., 40 mM).
-
Bovine Serum Albumin (BSA) stock solution (e.g., 10 mg/ml).
-
96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 390 nm.
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture in a 96-well plate or cuvette. For a 1 ml final volume, the mixture should contain:
-
200 mM HEPES buffer, pH 7.4.
-
0.4 mM lead nitrate.
-
100 µg/ml BSA.
-
Varying concentrations of sodium 3-mercaptopyruvate (for Km determination of 3-MP).
-
A fixed, saturating concentration of the sulfur acceptor (e.g., 20 mM).
-
Or, varying concentrations of the sulfur acceptor with a fixed, saturating concentration of 3-MP (e.g., 0.3 mM) for Km determination of the acceptor.[1]
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 4 minutes.[1]
-
Initiate Reaction: Start the reaction by adding a known amount of purified 3-MST enzyme.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 390 nm over time. The formation of lead sulfide (PbS) will result in an increase in absorbance.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of lead sulfide (5,500 M⁻¹ cm⁻¹).[1][6]
-
Determine Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 3: Coupled 3-MST/Thioredoxin Reductase Assay
This protocol is specific for thioredoxin as the sulfur acceptor and measures the rate of NADPH oxidation at 340 nm.[1]
Materials:
-
Purified 3-MST enzyme.
-
Purified thioredoxin (Trx).
-
Purified thioredoxin reductase (TrxR).
-
Sodium 3-mercaptopyruvate (3-MP) stock solution.
-
NADPH stock solution (e.g., 20 mM).
-
Reaction Buffer: 200 mM HEPES, pH 7.4.[1]
-
BSA stock solution (e.g., 10 mg/ml).
-
Cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: Prepare a 1 ml reaction mixture containing:
-
200 mM HEPES buffer, pH 7.4.
-
200 µM NADPH.
-
3.5 µM thioredoxin reductase.
-
20 µM thioredoxin.
-
100 µg BSA.
-
Varying concentrations of sodium 3-mercaptopyruvate (0-3 mM).[1]
-
-
Pre-incubation: Pre-incubate the reaction mixture for 4 minutes at 37°C.[1]
-
Initiate Reaction: Start the reaction by adding a known concentration of purified 3-MST (e.g., 0.3 µM).[1]
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH oxidation using its molar extinction coefficient (6,220 M⁻¹ cm⁻¹).[1]
-
Determine Kinetic Parameters: Determine the Km for 3-MP and Vmax by plotting the rate of NADPH oxidation against the 3-MP concentration and fitting to the Michaelis-Menten equation. The Km for thioredoxin can be determined similarly by varying its concentration while keeping the 3-MP concentration saturating.
References
- 1. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Mercaptopyruvate sulfur transferase is a protein persulfidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 5. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of sodium mercaptopyruvate in aqueous buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of sodium mercaptopyruvate in aqueous buffer solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C for short-term storage. For long-term storage, it is recommended to store it at -20°C or -80°C.
Q2: What is the recommended procedure for preparing an aqueous stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in the desired aqueous buffer. It is crucial to use the solution immediately after preparation due to its limited stability. If immediate use is not possible, aliquot the stock solution into single-use volumes and store them at -80°C for up to two years or -20°C for up to one year to minimize degradation from repeated freeze-thaw cycles.[1] For applications requiring sterility, the solution should be filter-sterilized through a 0.22 µm filter before use.[1]
Q3: How stable is this compound in aqueous buffer solutions?
Q4: What are the known degradation pathways for 3-mercaptopyruvate (B1229277) in solution?
A4: In aqueous solutions, 3-mercaptopyruvate can exist in equilibrium with a cyclic dimer. Furthermore, especially under neutral to alkaline conditions, it can irreversibly convert to an acyclic aldol (B89426) dimer.[2] Due to the presence of a reactive thiol group, it is also susceptible to oxidation.
Q5: What are the primary applications of this compound in research?
A5: this compound is a key substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3MST), which is involved in the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule.[2][4] It is widely used in studies related to H₂S signaling pathways, cysteine and methionine metabolism, and cellular redox balance.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in enzyme assays. | Degradation of this compound in the stock solution or assay buffer. | Prepare a fresh solution of this compound immediately before each experiment. If using a frozen stock, ensure it is a fresh aliquot that has not undergone multiple freeze-thaw cycles. Consider preparing the solution in a slightly acidic buffer if compatible with your experimental setup, as this may improve stability. |
| High background signal or unexpected side reactions. | Formation of degradation products that may interfere with the assay. | Use high-purity this compound and prepare solutions fresh. Analyze the purity of your solution using HPLC if you suspect degradation. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or formation of insoluble degradation products. | Ensure the concentration of your stock solution is within the solubility limits. Gently warm the solution to aid dissolution, but avoid high temperatures. If precipitation persists, centrifuge the solution and use the supernatant, noting that the effective concentration may be lower. |
| Variability between experimental replicates. | Inconsistent handling of the this compound solution. | Standardize the protocol for solution preparation, including the buffer composition, pH, and temperature. Ensure consistent timing between solution preparation and use in the assay. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., phosphate, Tris-HCl), degassed if possible
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter (optional, for sterile applications)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound in a fume hood.
-
Dissolve the powder in the appropriate volume of the desired buffer to achieve the target concentration.
-
If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
For immediate use, keep the solution on ice.
-
For storage, aliquot the solution into single-use microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a general method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound
-
The aqueous buffer of interest (at the desired pH)
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (specific to the chosen HPLC method)
-
-
Procedure:
-
Prepare a fresh solution of this compound in the buffer of interest at a known concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area corresponding to 3-mercaptopyruvate.
-
Store the solution under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Record the peak area of 3-mercaptopyruvate at each time point.
-
Calculate the percentage of remaining 3-mercaptopyruvate at each time point relative to the initial concentration.
-
Plot the percentage of remaining 3-mercaptopyruvate against time to determine the degradation profile. The half-life can be calculated from this data.
-
Data Presentation
Due to the limited availability of specific quantitative data on the stability of this compound in aqueous solutions in the peer-reviewed literature, a detailed table of degradation rates under various conditions cannot be provided. However, the qualitative information gathered is summarized below.
Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solution
| Factor | Effect on Stability | Recommendations |
| pH | Less stable in neutral to alkaline conditions due to conversion to acyclic aldols.[2] | Prepare solutions in slightly acidic buffers if experimentally feasible. Avoid alkaline buffers. |
| Temperature | Higher temperatures are expected to accelerate degradation. | Prepare and store solutions at low temperatures (on ice for immediate use, -80°C for long-term storage). |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation.[1] | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Oxygen | The thiol group is susceptible to oxidation. | Use degassed buffers for solution preparation to minimize oxidation. |
Visualizations
Hydrogen Sulfide (H₂S) Production Pathway
The following diagram illustrates the enzymatic production of hydrogen sulfide (H₂S) from L-cysteine, where this compound is a key intermediate.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow for assessing the stability of a this compound solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 10255-67-1 [smolecule.com]
- 3. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
common issues with the 3-MST enzymatic assay using sodium mercaptopyruvate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) enzymatic assay with sodium mercaptopyruvate as a substrate.
I. Troubleshooting Guide
This guide addresses common issues encountered during the 3-MST enzymatic assay. Each issue is presented with potential causes and recommended solutions.
1. Issue: Low or No Enzyme Activity
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | Ensure the 3-MST enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a positive control if available. |
| Substrate Degradation | Prepare fresh this compound solutions for each experiment. This compound can be unstable in solution. Store the solid form at 2-8°C.[1] |
| Suboptimal Assay Conditions | Verify the pH of the reaction buffer is within the optimal range for 3-MST (typically around pH 7.4 to 8.2).[2][3] Ensure the incubation temperature is appropriate (e.g., 37°C). |
| Incorrect Reagent Concentrations | Double-check the final concentrations of the enzyme, this compound, and any cofactors (e.g., Dithiothreitol - DTT) in the reaction mixture. |
| Presence of Inhibitors | Avoid using phosphate (B84403) buffers, as phosphate ions can inhibit 3-MST activity. Consider using buffers like Tris-HCl or HEPES.[4] Ensure samples do not contain known 3-MST inhibitors. |
2. Issue: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffer solutions. Check for contamination in the this compound stock. |
| Spontaneous Substrate Breakdown | Prepare this compound solutions immediately before use. Minimize the time the substrate is in solution before starting the reaction. |
| Interference with Detection Method | If using a pyruvate (B1213749) detection assay, other components in the sample might react with the detection reagents. Run a blank reaction without the enzyme to determine the background from the substrate and other components. If using an H2S detection method, be aware of potential interference from other sulfur-containing compounds.[5][6] |
| Excessive DTT Concentration | While DTT is a reducing agent used to maintain enzyme activity, high concentrations can sometimes contribute to the background signal.[7] Optimize the DTT concentration by titration. |
| Insufficient Washing (in plate-based assays) | In plate-based assays like ELISA, inadequate washing can leave behind reagents that contribute to a high background. Ensure thorough washing between steps.[8][9] |
3. Issue: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to maintain a consistent reaction temperature. Avoid opening the incubator frequently. |
| Substrate Quality and Purity | Be aware that technical grade this compound may have a purity of ≥85% and can contain impurities like ethanol.[1] Lot-to-lot variability can affect results. Consider purchasing a higher purity grade if available. |
| Timing Inconsistencies | Standardize all incubation times precisely for all samples and controls. Use a multi-channel pipette for simultaneous addition of reagents where possible. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients in 96-well plates, avoid using the outer wells or fill them with buffer/water. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and buffer for the 3-MST enzymatic assay?
A1: The optimal pH for human 3-MST is around 8.2, though physiological pH 7.4 is commonly used for experiments.[2][3] It is crucial to avoid phosphate buffers as they can inhibit enzyme activity.[4] Buffers such as Tris-HCl or HEPES are recommended.
Q2: How should I prepare and store the this compound solution?
A2: this compound should be stored as a solid at 2-8°C.[1] Due to its instability in solution, it is highly recommended to prepare fresh solutions in your assay buffer immediately before each experiment.[6] If a stock solution must be made, it should be prepared in water, filter-sterilized, and used promptly. For longer-term storage of a stock solution, aliquoting and storing at -20°C or -80°C for a limited time (up to 1 year at -20°C, 2 years at -80°C) may be possible, but fresh preparation is always the best practice.[6]
Q3: What is the role of Dithiothreitol (DTT) in the assay, and what is the optimal concentration?
A3: DTT is a reducing agent used to maintain the active site cysteine of 3-MST in a reduced state, which is essential for its catalytic activity.[10] However, high concentrations of DTT can potentially interfere with the assay by forming mixed disulfides with 3-mercaptopyruvate or contributing to the background signal.[7][11] The optimal concentration of DTT should be determined empirically for your specific assay conditions but is often in the low millimolar range.
Q4: My results show high variability between replicates. What are the likely causes?
A4: High variability can stem from several factors, including inconsistent pipetting, temperature fluctuations across the plate, or issues with the stability of your reagents. Ensure your pipettes are calibrated and that you are mixing all solutions thoroughly. Use a consistent temperature for all incubations. Also, consider the purity of your this compound, as impurities can lead to inconsistent reaction rates.[1]
Q5: How can I be sure that the signal I am measuring is from 3-MST activity?
A5: To confirm the specificity of your assay, you should run several controls. A "no enzyme" control (substituting the enzyme with buffer) will account for any non-enzymatic breakdown of the substrate or interference from other components. A "no substrate" control will establish the baseline signal from the enzyme preparation and other reagents. If available, using a known inhibitor of 3-MST can also demonstrate that the measured activity is specific to the enzyme.
III. Experimental Protocols and Data
Detailed Methodology for a 3-MST Enzymatic Assay using Pyruvate Oxidase
This protocol is adapted from a method for determining 3-MST activity by measuring the production of pyruvate.[12]
Reagents:
-
3-MST Enzyme: Purified recombinant 3-MST or lysate from cells overexpressing 3-MST.
-
This compound (3-MP): Freshly prepared solution in assay buffer.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Dithiothreitol (DTT): Freshly prepared solution in assay buffer.
-
Pyruvate Oxidase: Commercially available.
-
Peroxidase: Commercially available.
-
Colorimetric Substrate: e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine and 4-aminoantipyrine.
-
Stop Solution: (Optional, depending on the kit)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture containing the assay buffer, DTT, and the 3-MST enzyme.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the this compound solution to the reaction mixture to start the enzymatic reaction. The final volume and concentrations should be optimized for your specific conditions.
-
Incubation: Incubate the reaction at the chosen temperature for a defined period (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.
-
Stop the Reaction: The reaction can be stopped by adding a stop solution or by proceeding immediately to the detection step.
-
Pyruvate Detection:
-
Add the pyruvate detection reagent, which contains pyruvate oxidase, peroxidase, and the colorimetric substrate, to each reaction.
-
Pyruvate oxidase will convert the pyruvate produced by 3-MST to acetyl phosphate, CO2, and hydrogen peroxide (H2O2).
-
Peroxidase will then catalyze the reaction between H2O2 and the colorimetric substrate to produce a colored product.
-
-
Measure Absorbance: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 555 nm) using a microplate reader.
-
Calculate Activity: The 3-MST activity is proportional to the amount of pyruvate produced, which is determined from the absorbance reading by comparison to a standard curve of known pyruvate concentrations.
Quantitative Data: Kinetic Parameters of Human 3-MST
The following table summarizes the kinetic parameters of human 3-MST with 3-mercaptopyruvate (3-MP) and various physiological persulfide acceptors at pH 7.4.[5]
| Acceptor | Km for Acceptor (µM) | Km for 3-MP (µM) | Vmax (µmol min-1 mg-1) |
| Thioredoxin | 2.5 ± 0.4 | 393 ± 26 | 2.3 ± 0.2 |
| Cysteine | - | 430 ± 50 | 0.21 ± 0.01 |
| Dihydrolipoic acid | - | 280 ± 30 | 0.17 ± 0.01 |
| Glutathione | - | 450 ± 60 | 0.11 ± 0.01 |
| Homocysteine | - | 530 ± 70 | 0.09 ± 0.01 |
Note: The Vmax for the thioredoxin-dependent reaction was determined by monitoring NADPH oxidation.
IV. Visualizations
3-MST Enzymatic Reaction and H₂S Production Pathway
Caption: The enzymatic pathway of H₂S production catalyzed by 3-MST.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common 3-MST assay problems.
References
- 1. This compound = 85 , technical grade 10255-67-1 [sigmaaldrich.com]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 8. arp1.com [arp1.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. Brain 3-Mercaptopyruvate Sulfurtransferase (3MST): Cellular Localization and Downregulation after Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Factors Influencing the Rate of H₂S Release from Sodium Mercaptopyruvate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium mercaptopyruvate as a hydrogen sulfide (B99878) (H₂S) donor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of H₂S release from this compound?
A1: The principal route of H₂S release from sodium 3-mercaptopyruvate (B1229277) (3-MP), the active component, is enzymatic. The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) catalyzes this reaction.[1][2] 3-MST is found in various tissues and cellular compartments, including the cytoplasm and mitochondria.[3][2] The process involves the transfer of a sulfur atom from 3-MP to a cysteine residue in the active site of 3-MST, forming a persulfide intermediate.[1] This intermediate then requires a persulfide acceptor, typically a thiol-containing molecule, to release H₂S.[1][3]
Q2: What are the key factors that influence the rate of H₂S release?
A2: The rate of H₂S generation from this compound is influenced by several critical factors:
-
Enzyme (3-MST) Concentration: Higher concentrations of 3-MST will lead to a faster rate of H₂S production, assuming substrate is not limiting.
-
Substrate (this compound) Concentration: The concentration of 3-MP will affect the reaction rate, as described by Michaelis-Menten kinetics.[4]
-
Presence of Persulfide Acceptors (Cofactors): The release of H₂S from the 3-MST persulfide intermediate is dependent on the presence and concentration of persulfide acceptors.[1] In a physiological context, molecules like thioredoxin (Trx) and dihydrolipoic acid (DHLA) are key acceptors.[2]
-
pH: Like most enzymes, 3-MST has an optimal pH range for its activity. The optimal pH can vary depending on the species from which the enzyme is derived. For instance, human 3-MST has an optimal pH of 8.2.[3]
-
Temperature: Enzyme activity is temperature-dependent. Studies on 3-MST from different organisms have reported optimal temperatures around 50°C.[3]
-
Redox Environment: The overall redox state of the environment can impact the activity of 3-MST and the stability of the molecules involved in the H₂S release pathway.[5][6]
Q3: What are physiological persulfide acceptors for the 3-MST reaction?
A3: Several endogenous molecules can act as persulfide acceptors to facilitate the release of H₂S from the persulfidated 3-MST intermediate. Kinetic analysis suggests that thioredoxin is likely a major physiological persulfide acceptor.[1] Other physiological molecules that can function as acceptors include dihydrolipoic acid, cysteine, glutathione, and homocysteine.[1][3]
Q4: Can H₂S be released from this compound non-enzymatically?
A4: While the primary mechanism is enzymatic, the stability of this compound itself can be a factor. Like many biochemical reagents, it has a limited shelf life and should be stored properly to prevent degradation.[7][8] However, significant spontaneous, non-enzymatic release of H₂S from this compound under physiological conditions is not the primary mechanism of action.
Troubleshooting Guide
Issue 1: Low or no detectable H₂S release in my in vitro experiment.
| Potential Cause | Troubleshooting Step |
| Absence or low concentration of 3-MST. | Ensure you are using a purified and active 3-MST enzyme or a cellular lysate known to contain active 3-MST. |
| Absence of a suitable persulfide acceptor/reducing agent. | Add a physiological persulfide acceptor like thioredoxin (in a system with thioredoxin reductase and NADPH) or a chemical reducing agent like Dithiothreitol (DTT) to the reaction mixture.[1][5] |
| Sub-optimal pH of the reaction buffer. | Check the pH of your buffer and adjust it to the optimal range for the specific 3-MST enzyme you are using (e.g., pH 7.4 for general physiological studies, or pH 8.2 for optimal human 3-MST activity).[1][3] |
| Sub-optimal temperature. | Ensure your experiment is being conducted at a temperature that is optimal for 3-MST activity. For mammalian enzymes, this is typically 37°C for physiological relevance, though higher temperatures may yield greater activity in vitro.[3] |
| Degraded this compound. | Use a fresh stock of this compound. Store the compound under recommended conditions (refrigerated and tightly sealed) to maintain its stability.[7] |
| Presence of an inhibitor. | Ensure that no known inhibitors of 3-MST are present in your reaction mixture.[9] |
Issue 2: Inconsistent or variable H₂S release rates between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in enzyme activity. | Use a consistent source and batch of 3-MST. If using cell lysates, ensure consistent cell culture and lysis procedures. Perform an activity assay on the enzyme/lysate before each set of experiments. |
| Inconsistent concentrations of reactants. | Carefully prepare fresh solutions of this compound and persulfide acceptors for each experiment. Use calibrated pipettes for accurate volume measurements. |
| Fluctuations in pH or temperature. | Use a reliable buffer system and ensure the reaction vessel is maintained at a constant temperature throughout the experiment. |
| Oxygen levels affecting sensor readings. | If using an amperometric sensor, ensure the buffer is deoxygenated, as oxygen levels can sometimes interfere with H₂S detectors.[10][11] |
Issue 3: My H₂S measurements are lower than expected or show a delayed response.
| Potential Cause | Troubleshooting Step |
| H₂S absorption by experimental materials. | Use inert materials for your reaction vessel and any tubing. 316L stainless steel and PTFE (Teflon) are recommended. Avoid materials like brass, carbon steel, or nickel that can absorb H₂S.[12] |
| H₂S dissolving in liquids in the sample line. | If using a gas detection method, ensure there are no free liquids in the sample lines that could trap H₂S.[12] |
| Slow response time of the detection method. | Be aware of the response time of your H₂S detection method. Amperometric sensors generally offer a rapid response.[10] For colorimetric assays like the methylene (B1212753) blue method, ensure adequate reaction time.[13] |
Quantitative Data
Table 1: Kinetic Parameters for Human 3-Mercaptopyruvate Sulfurtransferase (3-MST)
| Substrate | K_m (μM) | V_max (μmol min⁻¹ mg⁻¹) | Conditions |
| 3-Mercaptopyruvate | 393 ± 26 | 2.3 ± 0.2 (NADPH oxidation) | Coupled thioredoxin/thioredoxin reductase system, pH 7.4 |
| Thioredoxin | 2.5 ± 0.4 | 2.3 ± 0.2 (NADPH oxidation) | Coupled thioredoxin/thioredoxin reductase system, pH 7.4 |
Data extracted from a study on human 3-MST.[14]
Table 2: Optimal pH and Temperature for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity from Different Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) |
| Human | 8.2 | Not specified |
| Sorghum bicolor | Not specified | 50 |
| Pennisetum glaucum | Not specified | 50 |
| Limicolaria flammea | Not specified | 60 |
Data compiled from various studies.[3]
Experimental Protocols
1. Real-Time Measurement of H₂S Release using an Amperometric Sensor
This protocol is adapted from a general method for measuring H₂S release from donor compounds.[10]
-
Materials:
-
Amperometric H₂S sensor
-
Data acquisition system
-
Sodium hydrosulfide (B80085) (NaHS) for calibration
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
This compound stock solution
-
Purified 3-MST enzyme
-
Thioredoxin, thioredoxin reductase, and NADPH stock solutions
-
Jacketed glass reaction vessel with a magnetic stirrer
-
Nitrogen gas
-
-
Procedure:
-
Calibration:
-
Prepare a stock solution of NaHS.
-
Generate a calibration curve by adding known amounts of NaHS to deoxygenated PBS in the reaction vessel and recording the steady-state current from the H₂S sensor.
-
Plot the current versus H₂S concentration.
-
-
H₂S Release Measurement:
-
Add a known volume of deoxygenated PBS to the reaction vessel.
-
Immerse the calibrated H₂S sensor and allow the baseline to stabilize.
-
Add the 3-MST enzyme, thioredoxin, thioredoxin reductase, and NADPH to the buffer.
-
Initiate the reaction by adding a specific concentration of the this compound stock solution.
-
Continuously record the sensor output (current) in real-time.
-
Continue recording until the H₂S release rate plateaus or returns to baseline.
-
Convert the measured current to H₂S concentration using the calibration curve.
-
-
2. Methylene Blue Colorimetric Assay for H₂S Detection
This is a widely used endpoint assay for measuring total H₂S produced over a period.[5][13]
-
Materials:
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution in 7.2 M HCl
-
FeCl₃ solution in 1.2 M HCl
-
Zinc acetate (B1210297) solution
-
Spectrophotometer
-
-
Procedure:
-
Set up the H₂S-generating reaction in a sealed vial containing buffer, this compound, 3-MST, and a persulfide acceptor. Include a zinc acetate solution to trap the evolved H₂S as zinc sulfide.
-
Incubate the reaction for the desired time at the appropriate temperature.
-
Stop the reaction and initiate the color development by adding the N,N-dimethyl-p-phenylenediamine solution followed by the FeCl₃ solution.
-
Allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with NaHS.
-
Visualizations
Caption: Enzymatic pathway of H₂S release from 3-mercaptopyruvate.
Caption: Troubleshooting workflow for low H₂S detection.
References
- 1. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 10255-67-1 [smolecule.com]
- 5. Frontiers | Hydrogen Sulfide From Cysteine Desulfurase, Not 3-Mercaptopyruvate Sulfurtransferase, Contributes to Sustaining Cell Growth and Bioenergetics in E. coli Under Anaerobic Conditions [frontiersin.org]
- 6. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 10255-67-1 [thegoodscentscompany.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gdscorp.com [gdscorp.com]
- 12. liquidgasanalyzers.com [liquidgasanalyzers.com]
- 13. Regulating H2S release from self-assembled peptide H2S-donor conjugates using cysteine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments Involving Sodium Mercaptopyruvate
Welcome to the technical support center for sodium mercaptopyruvate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible results in experiments utilizing this compound as a hydrogen sulfide (B99878) (H₂S) donor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and offers potential solutions to ensure experimental reproducibility.
| Problem | Potential Cause | Suggested Solution |
| Low or No H₂S Signal | Degradation of this compound: Stock solutions may have degraded over time or due to improper storage. | Prepare fresh this compound solutions for each experiment. Store stock solutions in small aliquots at -80°C for up to 2 years or -20°C for up to 1 year to minimize freeze-thaw cycles.[1] |
| Insufficient 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST) Activity: The cell line or tissue being studied may have low endogenous 3-MST expression or activity. | Confirm 3-MST expression levels via Western blot or qPCR. Consider using a cell line known to have high 3-MST activity or overexpressing 3-MST as a positive control. | |
| Inadequate Concentration: The concentration of this compound may be too low to generate a detectable H₂S signal. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Concentrations can range from micromolar to millimolar depending on the cell line and desired effect. | |
| Issues with H₂S Detection Method: The chosen H₂S detection method (e.g., fluorescent probe, methylene (B1212753) blue assay) may not be sensitive enough or may be improperly executed. | Ensure the chosen detection method is appropriate for the expected H₂S concentration. Validate the assay with a known H₂S donor like sodium hydrosulfide (B80085) (NaHS) as a positive control. For fluorescent probes, ensure the correct excitation/emission wavelengths are used. | |
| High Background Signal | Autofluorescence of Cells or Media: Cells and components in the culture media (like phenol (B47542) red) can exhibit natural fluorescence. | Include an "unstained" control (cells without the fluorescent probe) to measure baseline autofluorescence. When possible, perform the final assay steps in a phenol red-free, clear buffer like PBS or HBSS. |
| Non-specific Probe Activation: Some H₂S fluorescent probes can be activated by other biological thiols, such as glutathione (B108866) (GSH). | Review the specificity of your fluorescent probe. Perform a control experiment with GSH to assess for cross-reactivity. | |
| Probe Concentration Too High: Excessive probe concentration can lead to non-specific binding and high background. | Perform a concentration titration to determine the lowest effective probe concentration that provides a good signal-to-noise ratio. | |
| Poor Reproducibility | Inconsistent Cell Conditions: Variations in cell passage number, confluency, or health can affect experimental outcomes. | Use cells within a consistent and narrow passage number range. Seed cells at a standardized density and ensure they are healthy and at a consistent confluency at the start of each experiment. |
| Variability in Reagent Preparation: Inconsistent preparation of this compound or other reagents can lead to variable results. | Prepare all reagents fresh for each experiment using calibrated equipment. Ensure complete dissolution of this compound. | |
| Fluctuations in Incubation Time and Temperature: Inconsistent incubation parameters can affect the rate of H₂S production and subsequent cellular responses. | Use a calibrated incubator and a precise timer to ensure consistent incubation times and temperatures across all experiments. | |
| Instability of this compound in Solution: The stability of this compound in aqueous solutions can be limited, especially at room temperature. | Prepare working solutions immediately before use from a freshly thawed stock. Avoid prolonged storage of diluted solutions. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in research?
This compound is the sodium salt of 3-mercaptopyruvic acid. In biomedical research, it serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which catalyzes the production of hydrogen sulfide (H₂S).[2] H₂S is a gaseous signaling molecule involved in a wide range of physiological and pathological processes, making this compound a valuable tool for studying its effects in a controlled manner.
2. How do I prepare and store this compound stock solutions?
-
Preparation: To prepare a stock solution, dissolve this compound powder in sterile, cell culture-grade water.[1] Gentle warming and sonication may be required to achieve complete dissolution.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] When ready to use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer or media. It is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding it to cells.[1]
3. What is the typical working concentration of this compound in cell culture experiments?
The optimal working concentration of this compound can vary significantly depending on the cell type, the endogenous activity of 3-MST, and the specific biological question being investigated. Based on published studies, concentrations can range from the low micromolar (e.g., 10-100 µM) to the millimolar range. It is crucial to perform a dose-response curve to determine the most effective and non-toxic concentration for your specific experimental setup.
4. How can I measure the H₂S produced from this compound in my experiment?
Several methods are available for detecting and quantifying H₂S:
-
Fluorescent Probes: Probes like Washington Green (WSP-1) or others that exhibit a change in fluorescence upon reaction with H₂S are commonly used for real-time imaging in live cells.
-
Methylene Blue Assay: This is a classic colorimetric method for quantifying total sulfide in a sample. It is an endpoint assay and is suitable for cell lysates or culture media.
-
H₂S-Selective Electrodes: These provide real-time, quantitative measurements of H₂S concentration in solution.
It is important to choose a method that is appropriate for your experimental design and to include proper controls.
5. What are the key signaling pathways activated by H₂S generated from this compound?
H₂S is known to modulate several important intracellular signaling pathways. Two of the most well-documented are:
-
PI3K/Akt Pathway: H₂S can activate the PI3K/Akt pathway, which is a central regulator of cell survival, growth, and proliferation.[3]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, can also be activated by H₂S and is involved in cell proliferation, differentiation, and survival.
The specific downstream effects will depend on the cell type and the experimental context.
Experimental Protocols
Protocol 1: In Vitro H₂S Production and Detection Using a Fluorescent Probe
This protocol describes a general method for detecting H₂S production in cultured cells treated with this compound using a fluorescent H₂S probe.
Materials:
-
Cultured cells of interest
-
This compound
-
Fluorescent H₂S probe (e.g., WSP-1)
-
Cell culture medium (phenol red-free for fluorescence measurements)
-
Phosphate-buffered saline (PBS)
-
Positive control: Sodium hydrosulfide (NaHS)
-
Negative control: Vehicle (e.g., sterile water)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in sterile water.
-
Prepare a fresh stock solution of the fluorescent H₂S probe according to the manufacturer's instructions.
-
Prepare a fresh stock solution of NaHS in sterile water as a positive control.
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add fresh, phenol red-free cell culture medium to each well.
-
Add this compound to the desired final concentrations to the treatment wells.
-
Add NaHS to the positive control wells.
-
Add vehicle to the negative control wells.
-
Incubate the plate for the desired time at 37°C in a CO₂ incubator. Incubation times can range from minutes to hours and should be optimized for your experiment.
-
-
Probe Loading:
-
After the treatment incubation, add the fluorescent H₂S probe to all wells (except for the "no-probe" control) at the manufacturer's recommended concentration.
-
Incubate for the time specified by the probe manufacturer (typically 30-60 minutes) at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh PBS or a clear imaging buffer to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Experimental Controls:
-
Negative Control: Cells treated with the vehicle to determine baseline H₂S levels.
-
Positive Control: Cells treated with a known H₂S donor like NaHS to confirm that the detection system is working.
-
No-Probe Control: Cells treated with this compound but without the fluorescent probe to assess background autofluorescence.
Protocol 2: 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity Assay
This protocol outlines a colorimetric method to measure the activity of 3-MST in cell or tissue lysates. The assay measures the production of pyruvate (B1213749), a co-product of H₂S synthesis from 3-mercaptopyruvate.
Materials:
-
Cell or tissue lysate
-
This compound
-
Pyruvate oxidase
-
Peroxidase
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)
-
4-aminoantipyrine (4-AAP)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Pyruvate standard solution
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates on ice using a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reagent Preparation: Prepare all reagents in the reaction buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions:
-
Sample Wells: Add cell/tissue lysate, this compound, pyruvate oxidase, peroxidase, TOOS, and 4-AAP.
-
Blank Wells: Add all components except the lysate to control for any non-enzymatic pyruvate formation.
-
Standard Curve: Prepare a series of wells with known concentrations of pyruvate to generate a standard curve.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at 555 nm using a spectrophotometer.
-
Calculation:
-
Subtract the absorbance of the blank from the sample wells.
-
Use the pyruvate standard curve to determine the concentration of pyruvate produced in each sample.
-
Calculate the 3-MST activity as units per milligram of protein (1 unit = 1 µmol of pyruvate produced per minute).
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | 2-8°C | >12 months | Keep tightly sealed in a dry, dark place.[4] |
| Stock Solution (in water) | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution (in water) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Example Concentrations of this compound in Cell Culture Studies
| Cell Line | Concentration Range | Observed Effect |
| Human Hepatocellular Carcinoma (HepG2) | 100 µM | Normalization of endogenous H₂S levels under ER stress.[5] |
| Human Urothelial Carcinoma (EJ) | 100 µM | Alleviation of cisplatin-induced cytotoxicity. |
| Mouse Macrophage (RAW264.7) | Not specified | Used for H₂S detection with fluorescent probes. |
| Human Gastric Cancer (SGC-7901) | Not specified | Exogenous NaHS used to study apoptosis. |
| Glioblastoma (T98G, U87) | Not specified | Exogenous NaHS used to study apoptosis. |
Note: The optimal concentration is highly dependent on the specific cell line and experimental conditions and should be determined empirically.
Mandatory Visualizations
Signaling Pathways
Figure 1: H₂S signaling from this compound.
Experimental Workflow
Figure 2: Workflow for H₂S detection in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease [mdpi.com]
- 3. H2S mediates apoptosis in response to inflammation through PI3K/Akt/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Hydrogen Sulfide and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of the Endoplasmic Reticulum Stress Response in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Mercaptopyruvate Concentration for Cell Culture Studies
Welcome to the technical support center for the use of sodium mercaptopyruvate in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (3-Mercaptopyruvic acid sodium salt) is a metabolite of the amino acid cysteine.[1] In cell culture, it serves as a substrate for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) to endogenously produce hydrogen sulfide (B99878) (H₂S).[1] H₂S is a gaseous signaling molecule involved in various physiological processes, including cellular protection against oxidative stress, regulation of inflammation, and modulation of cell survival pathways.[2][3]
Q2: How does this compound differ from other H₂S donors like NaHS or GYY4137?
This compound relies on the intracellular enzyme 3-MST for the conversion to H₂S, leading to a more controlled and sustained release of H₂S compared to donors like sodium hydrosulfide (B80085) (NaHS). NaHS releases H₂S rapidly and spontaneously in aqueous solutions, which can make it difficult to control the precise concentration and duration of H₂S exposure.[4] The rate of H₂S production from this compound is dependent on the expression and activity of 3-MST in the specific cell type being studied.
Q3: What are the typical concentration ranges for this compound in cell culture?
The optimal concentration of this compound is cell-type and application-dependent. Based on studies using other H₂S donors and related compounds, a starting range of 10 µM to 500 µM is recommended for initial experiments. For sensitive cell lines or long-term studies, lower concentrations (10-100 µM) are advisable. For studies investigating acute effects or in cell lines with lower 3-MST expression, higher concentrations (100-500 µM) may be necessary. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically a powder and should be stored at 2-8°C. For cell culture experiments, prepare a concentrated stock solution (e.g., 100 mM) in sterile, cell culture-grade water or a suitable buffer. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use. Aliquot the stock solution and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q5: What are the key signaling pathways modulated by H₂S derived from this compound?
H₂S is known to influence several critical signaling pathways, including:
-
Keap1-Nrf2 Pathway: H₂S can activate the Nrf2 transcription factor, a master regulator of the antioxidant response, by modifying cysteine residues on its inhibitor, Keap1. This leads to the upregulation of antioxidant enzymes.
-
PI3K/Akt Pathway: The PI3K/Akt pathway, which is central to cell survival and proliferation, can be modulated by H₂S.[5][6]
-
MAPK Pathways (ERK, JNK, p38): H₂S can influence the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to a wide range of stimuli, including stress and growth factors.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death/Cytotoxicity | Concentration too high: this compound, like other H₂S donors, can be toxic at high concentrations. | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 and select a non-toxic working concentration. Start with a lower concentration range (e.g., 10-50 µM). |
| Rapid H₂S release in specific cell types: Cells with very high 3-MST expression might produce H₂S rapidly, leading to toxicity. | Reduce the concentration and/or the incubation time. | |
| No Observable Effect | Concentration too low: The concentration of this compound may be insufficient to produce a significant biological effect. | Gradually increase the concentration. Ensure your dose-response curve extends to a sufficiently high concentration. |
| Low 3-MST expression: The cell line may have low endogenous levels of the 3-MST enzyme, leading to inefficient conversion to H₂S. | Verify 3-MST expression in your cell line via Western blot or qPCR. Consider using a direct H₂S donor like NaHS as a positive control. | |
| Instability of this compound: The compound may degrade in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| Inconsistent/Variable Results | Inconsistent stock solution: Repeated freeze-thaw cycles or improper storage can lead to degradation of the stock solution. | Prepare fresh stock solutions regularly and store them in single-use aliquots. |
| Cell passage number and confluency: Cellular metabolism and enzyme expression can vary with cell passage number and density. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. | |
| Interaction with media components: Components in the cell culture medium, such as certain amino acids or high levels of pyruvate (B1213749), may interfere with the action of this compound or the downstream effects of H₂S.[9] | Use a consistent and defined medium formulation for all experiments. Be aware that sodium pyruvate in the medium can act as an antioxidant.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or PBS
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the optimal non-toxic concentration range.
-
Visualizations
Caption: Experimental workflow for cell culture studies with this compound.
Caption: Enzymatic production of H₂S from L-cysteine via the 3-MST pathway.
References
- 1. Buy this compound | 10255-67-1 [smolecule.com]
- 2. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2S and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cardioprotective Effects of N-Mercapto-Based Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/Akt and NF-κB signaling pathways are involved in the protective effects of Lithocarpus polystachyus (sweet tea) on APAP-induced oxidative stress injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The importance of sodium pyruvate in assessing damage produced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dcfinechemicals.com [dcfinechemicals.com]
troubleshooting low signal in H2S detection assays with sodium mercaptopyruvate
This guide provides troubleshooting assistance for researchers encountering low signal issues in hydrogen sulfide (B99878) (H₂S) detection assays utilizing the H₂S donor, sodium mercaptopyruvate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format to help you identify and resolve issues in your experiments.
Q1: Why am I getting a weak or no signal in my H₂S detection assay when using this compound?
A weak or absent signal is a frequent issue that can arise from multiple factors related to the H₂S donor, the detection probe, cellular conditions, or the overall experimental setup. Below are the most common causes and their solutions.
Potential Cause 1: Inefficient H₂S Release from this compound
-
Issue: Sodium 3-mercaptopyruvate (B1229277) (3-MP) is not an H₂S donor on its own. It is a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which catalyzes the production of H₂S.[1][2] If the biological system (e.g., cell lysate, tissue homogenate) has low 3-MST activity, H₂S generation will be minimal.
-
Solution:
-
Confirm Enzyme Presence: Verify the expression of 3-MST in your experimental model using techniques like Western blot.
-
Use a Positive Control: Run a parallel experiment with a direct H₂S donor like sodium hydrosulfide (B80085) (NaHS) to confirm that the detection probe and buffer system are working correctly.[3][4]
-
Supplement with Co-factors: The 3-MST enzyme requires reducing agents like thioredoxin or dithiothreitol (B142953) (DTT) to efficiently produce H₂S from 3-mercaptopyruvate.[5] Ensure your assay buffer contains an appropriate reducing agent if you are using purified enzyme or a simplified system.
-
Potential Cause 2: Suboptimal Reagent Concentrations
-
Issue: The concentrations of this compound or the H₂S detection probe may be outside the optimal range for your specific assay.
-
Solution:
-
Perform a Matrix Titration: Systematically vary the concentrations of both the this compound and the detection probe to find the combination that yields the best signal-to-noise ratio.[3]
-
Consult Probe Literature: Review the manufacturer's data sheet or relevant publications for your specific fluorescent probe to find recommended concentration ranges.[6][7] Probes used at excessively high concentrations can sometimes lead to high background rather than a low signal.[3]
-
Potential Cause 3: Degradation of Reagents
-
Issue: this compound can degrade if not stored properly. Similarly, fluorescent probes can be sensitive to light and repeated freeze-thaw cycles.
-
Solution:
-
Proper Storage: Store this compound powder refrigerated in a tightly sealed container.[8] For long-term storage, -20°C or -80°C is recommended for stock solutions, which should be used within one to two years.[9]
-
Fresh Preparations: Prepare fresh working solutions of this compound and the detection probe for each experiment. Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles.[9]
-
Potential Cause 4: Issues with Cellular Health or Density
-
Issue: If using a cell-based assay, low cell density or poor cell health will result in lower endogenous enzyme (3-MST) levels and consequently, reduced H₂S production.
-
Solution:
-
Standardize Cell Seeding: Ensure consistent cell seeding density across all wells and experiments.[3]
-
Monitor Cell Viability: Use a viability assay (e.g., Trypan Blue exclusion, MTT assay) to confirm that cells are healthy at the time of the experiment.
-
Optimize Incubation Times: Ensure incubation times are consistent and sufficient for H₂S production and probe reaction.[3]
-
Potential Cause 5: Assay Buffer and pH Conditions
-
Issue: The pH of the assay buffer can significantly impact both enzyme activity and the performance of the fluorescent probe. H₂S also exists in different forms depending on the pH.[10]
-
Solution:
-
Maintain Optimal pH: Most biological assays perform best at a physiological pH of around 7.4. Verify the pH of your buffer. Some fluorescent probes show higher fluorescence intensities at more alkaline pH values.[6]
-
Avoid Interfering Components: Components in cell culture media, such as phenol (B47542) red, can be fluorescent and contribute to high background, which can mask a weak signal.[3] Whenever possible, conduct the final assay steps in a simplified buffer like PBS or HBSS.
-
Q2: How can I be sure my detection probe is working?
-
Answer: The most effective way to validate your probe is by using a direct, enzyme-independent H₂S donor as a positive control. Prepare a known concentration of sodium hydrosulfide (NaHS) in your assay buffer, add your probe, and measure the signal. A strong signal indicates the probe is functional.
Quantitative Data Summary
The following table provides general concentration ranges and conditions. Note that optimal values must be determined empirically for each specific experimental system.
| Parameter | Recommended Range | Notes |
| This compound | 10 µM - 1 mM | Concentration should be optimized based on the 3-MST activity in the system. |
| Fluorescent H₂S Probes | 1 µM - 20 µM | Refer to the manufacturer's guidelines. High concentrations can increase background.[3] |
| NaHS (Positive Control) | 10 µM - 200 µM | Prepare fresh. NaHS solutions are unstable in air.[4] |
| Assay pH | 7.2 - 8.0 | Optimal pH can be probe-dependent.[6] Physiological pH (~7.4) is a good starting point. |
| Incubation Time | 30 - 60 minutes | Time for both enzymatic H₂S production and probe reaction.[11] |
Experimental Protocols
1. Protocol: Preparation and Handling of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution for use in H₂S detection assays.
-
Materials:
-
This compound powder (≥90% purity)[12]
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a fume hood.
-
Dissolve the powder in nuclease-free water or buffer to a final concentration of 100 mM.
-
Gently vortex until the solution is clear.
-
If using in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to prevent contamination and repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one year or -80°C for up to two years.[9]
-
2. Protocol: General H₂S Detection Assay in Live Cells using a Fluorescent Probe
-
Objective: To measure H₂S production in live cells following the addition of this compound.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently twice with 100 µL of pre-warmed assay buffer.
-
Add 100 µL of the H₂S fluorescent probe, diluted to its final working concentration in assay buffer, to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for probe loading.
-
Add this compound to the treatment wells to initiate the H₂S production reaction. Add an equivalent volume of buffer to the negative control wells. Add NaHS to the positive control wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.
-
Visual Guides: Pathways and Workflows
H₂S Production Pathway from 3-Mercaptopyruvate
The diagram below illustrates the enzymatic reaction where 3-Mercaptopyruvate (3-MP) is converted into Pyruvate and H₂S. This reaction is catalyzed by the enzyme 3-Mercaptopyruvate Sulfurtransferase (3-MST) and requires a reducing agent.[1][5]
References
- 1. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of Hydrogen Sulfide and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of the Endoplasmic Reticulum Stress Response in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. This compound, 10255-67-1 [thegoodscentscompany.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scbt.com [scbt.com]
- 13. Hydrogen Sulfide From Cysteine Desulfurase, Not 3-Mercaptopyruvate Sulfurtransferase, Contributes to Sustaining Cell Growth and Bioenergetics in E. coli Under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
avoiding artifacts when using sodium mercaptopyruvate in complex biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when using sodium mercaptopyruvate (NaMP) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound (NaMP) is a substrate for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). In the presence of 3-MST and a thiol-containing cofactor like thioredoxin or dihydrolipoic acid, NaMP is converted to pyruvate (B1213749), releasing hydrogen sulfide (B99878) (H₂S).[1][2] It is widely used as an H₂S donor to study the physiological and pathological roles of this important gasotransmitter.[2][3]
Q2: What are the main sources of experimental artifacts when using NaMP?
The primary sources of artifacts stem from the chemical properties of NaMP and its product, H₂S:
-
Thiol Group Reactivity: NaMP contains a reactive thiol (-SH) group, which can act as a reducing agent and participate in thiol-disulfide exchange reactions.[4]
-
H₂S Production and Reactivity: The H₂S generated from NaMP is also highly reactive and can interact with various biological molecules.
-
Instability: NaMP solutions can be unstable, and degradation products may have unintended effects.
Q3: How should I properly store and handle this compound?
To ensure the stability and efficacy of NaMP, proper storage is crucial. It is recommended to store the solid powder at -20°C for up to two years.[1] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF to minimize hydrolysis and aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5] For experiments, fresh dilutions in aqueous buffers should be made immediately before use.[5] Protect solutions from light and consider overlaying with an inert gas like argon or nitrogen for long-term storage to prevent oxidation.[5]
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification with BCA or Bradford Assays
Question: My protein concentration readings are inaccurate after treating my samples with this compound. Why is this happening and how can I fix it?
Answer:
The thiol group in this compound acts as a reducing agent, which interferes with protein quantification assays, particularly the bicinchoninic acid (BCA) assay.[1][6][7][8][9][10] This interference leads to an overestimation of the protein concentration. The Bradford assay is generally less susceptible to reducing agents, but high concentrations of NaMP or other components in your buffer could still cause interference.[11][12][13][14]
Solutions:
-
Remove NaMP by Protein Precipitation: This is the most robust method to eliminate interference. Acetone (B3395972) precipitation is a common and effective technique.[5][6][15][16][17]
-
Dilute the Sample: If your protein concentration is high enough, you can dilute the sample to a point where the NaMP concentration is too low to interfere with the assay.[6]
-
Use a Compatible Assay: Consider using a protein assay that is more compatible with reducing agents. However, removal of the interfering substance is generally the recommended approach for the most accurate results.
This protocol is adapted from established methods for removing interfering substances prior to protein assays.[5][6][15][16][17]
Materials:
-
Acetone, chilled to -20°C
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of 13,000-15,000 x g
Procedure:
-
Place your protein sample (e.g., cell lysate) in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Vortex thoroughly to mix and incubate the tube for 60 minutes at -20°C to allow for protein precipitation.
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Carefully decant the supernatant, which contains the NaMP and other soluble components. Be careful not to disturb the protein pellet at the bottom of the tube.
-
Allow the pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry the pellet, as it may become difficult to resuspend.
-
Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., BCA assay reagent, SDS-PAGE sample buffer).
Issue 2: Non-Specific Protein Modification and Persulfidation
Question: I am concerned that this compound is non-specifically modifying proteins in my sample. How can I assess and control for this?
Answer:
The H₂S produced from NaMP can react with cysteine residues on proteins to form persulfides (P-SSH).[18][19] While this is a physiological post-translational modification, the addition of exogenous NaMP can lead to non-specific or artifactual persulfidation, which may alter protein structure and function.[18][20]
Solutions:
-
Include Proper Controls:
-
Vehicle Control: Treat a sample with the vehicle used to dissolve NaMP (e.g., buffer, DMSO) to account for any effects of the solvent.
-
Pyruvate Control: Treat a sample with sodium pyruvate, the byproduct of the 3-MST reaction, to ensure that the observed effects are due to H₂S release and not the pyruvate backbone.
-
Inactive Compound Control: If available, use an analog of NaMP that does not release H₂S.
-
-
Minimize Incubation Time: Use the shortest effective incubation time with NaMP to achieve your desired biological effect while minimizing the potential for off-target modifications.
-
Detect Protein Persulfidation: Use a specific method, such as a modified "tag-switch" assay, to detect and quantify protein persulfidation in your samples.[4][8] This can help you determine the extent of this modification in your experimental conditions.
This workflow is based on the principles of tag-switch assays designed to detect protein persulfidation.[4][8]
Protein Persulfidation Detection Workflow.
Issue 3: Interference with Thiol-Reactive Probes and Reagents
Question: My experiments using maleimide (B117702) or iodoacetamide-based reagents are giving inconsistent results after NaMP treatment. What could be the cause?
Answer:
This compound's thiol group can directly react with common thiol-reactive reagents like maleimides and iodoacetamide (B48618).[19][21][22][23][24] These reagents are frequently used in proteomics to block free cysteine residues before trypsin digestion or to label proteins with fluorescent probes or biotin. If NaMP is present in your sample, it will compete with your protein's cysteine residues for these reagents, leading to incomplete labeling and inaccurate results.
Solutions:
-
Remove Excess NaMP: Before adding any thiol-reactive reagents, remove the unreacted NaMP from your sample using methods like buffer exchange (desalting columns) or protein precipitation (see protocol above).
-
Increase Reagent Concentration: While not ideal as it can lead to off-target effects, you could empirically determine a higher concentration of the thiol-reactive reagent needed to overcome the competition from NaMP. This approach requires careful validation.
-
Perform a Control Experiment: To quantify the extent of interference, react your thiol-reactive probe with a known concentration of NaMP alone and measure the signal. This will help you understand the magnitude of the artifact.
Data Summary Tables
Table 1: Compatibility of Common Protein Assays with Reducing Agents
| Assay Type | Compatibility with Thiol-Containing Compounds (like NaMP) | Common Interfering Substances | Mitigation Strategy |
| BCA Assay | Low: Interferes at low mM concentrations.[6][10] | Reducing agents (DTT, BME, NaMP), Copper chelators (EDTA).[1][8][10] | Remove NaMP via protein precipitation or dialysis.[6][9] |
| Bradford Assay | Moderate: Generally more tolerant than BCA, but high concentrations can interfere.[12] | High concentrations of detergents (e.g., SDS).[11][25] | Dilute sample; use a compatible detergent or remove it. |
| Modified Lowry Assay | Low: Susceptible to interference from reducing agents.[1] | Reducing agents, detergents, EDTA.[12] | Remove NaMP via protein precipitation.[9] |
Table 2: Reactivity of Common Cysteine Alkylating Agents
| Reagent | Reactive Group | Reaction pH | Second-Order Rate Constant (with Cysteine) | Potential Off-Target Reactions |
| Iodoacetamide | Iodoacetyl | ~7.0 - 8.5 | ~36 M⁻¹ min⁻¹ at pH 7.0[23] | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus.[22] |
| N-Ethylmaleimide (NEM) | Maleimide | ~6.5 - 7.5 | Generally faster than iodoacetamide at neutral pH.[21] | Primary amines at pH > 8.5.[21] |
Visualized Workflows and Pathways
Simplified pathway of H₂S production from NaMP.
Decision workflow for handling NaMP in protein samples.
References
- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Direct Zinc Finger Protein Persulfidation by H2 S Is Facilitated by Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein determination using bicinchoninic acid in the presence of sulfhydryl reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 11. itwreagents.com [itwreagents.com]
- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Team:Cambridge/Protocols/Acetone Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 17. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 18. Persulfidation (S-sulfhydration) and H2S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Persulfidation in Plants: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medium.com [medium.com]
Validation & Comparative
A Head-to-Head Comparison of H₂S Donors: Sodium Mercaptopyruvate vs. NaHS
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in a multitude of physiological and pathological processes. The selection of an appropriate H₂S donor is paramount for reproducible and biologically relevant research. This guide provides an objective comparison of two commonly used H₂S donors: the inorganic salt sodium hydrosulfide (B80085) (NaHS) and the endogenous substrate sodium mercaptopyruvate.
At a Glance: Key Differences
| Feature | This compound (3-MP) | Sodium Hydrosulfide (NaHS) |
| H₂S Release Mechanism | Enzymatic (requires 3-Mercaptopyruvate (B1229277) Sulfurtransferase, 3-MST) | Non-enzymatic, spontaneous hydrolysis |
| Release Profile | Slower, more sustained, and physiologically regulated | Rapid, transient burst |
| Byproducts | Pyruvate | None |
| Physiological Relevance | Mimics endogenous H₂S production from the 3-MST pathway | Provides a bolus of exogenous H₂S |
| Control over Release | Dependent on enzyme (3-MST) concentration and activity, and substrate/cofactor availability | Dependent on pH and hydration |
| Potential for Toxicity | Lower, due to controlled release | Higher, risk of supraphysiological concentrations and rapid pH shifts |
H₂S Release Kinetics: A Tale of Two Profiles
The most significant distinction between this compound and NaHS lies in their H₂S release kinetics. NaHS, upon dissolution in an aqueous solution, rapidly hydrolyzes to release H₂S. This results in a sharp, transient increase in H₂S concentration, which then quickly declines as the gas dissipates and is oxidized[1]. This "burst" release may not accurately reflect the more controlled and sustained nature of endogenous H₂S production.
In contrast, this compound serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), a key enzyme in the endogenous synthesis of H₂S. The release of H₂S from mercaptopyruvate is therefore an enzyme-catalyzed process, leading to a slower and more sustained generation of the gasotransmitter[2]. This enzymatic control offers a more physiologically relevant model for studying the effects of H₂S.
Table 1: Comparative H₂S Release Characteristics
| Parameter | This compound (3-MP) | Sodium Hydrosulfide (NaHS) |
| Release Trigger | 3-Mercaptopyruvate Sulfurtransferase (3-MST) and cofactors (e.g., thioredoxin) | Water (hydrolysis) |
| Onset of Release | Gradual, dependent on enzyme kinetics | Immediate |
| Duration of Release | Prolonged, as long as substrate and enzyme are available | Short-lived |
| Release Control | Cellular enzyme levels and activity | pH of the solution |
Mechanism of H₂S Release
The pathways for H₂S generation from these two donors are fundamentally different.
Sodium Hydrosulfide (NaHS)
The release of H₂S from NaHS is a simple chemical reaction involving the hydrolysis of the hydrosulfide ion (HS⁻) in water.
This compound
The generation of H₂S from this compound is a multi-step enzymatic process primarily occurring in the mitochondria.
Cellular and In Vivo Effects: A Comparative Overview
The differing release profiles of NaHS and this compound can lead to distinct biological outcomes. The rapid release of H₂S from NaHS can induce potent but often short-lived effects. In some cases, the high initial concentration can lead to cellular stress or toxicity[3]. For example, studies have shown that NaHS can induce both pro-survival and pro-death pathways depending on the concentration and cell type.
The slower, more sustained release of H₂S from the 3-MST pathway is thought to be more representative of physiological signaling. This can lead to more nuanced and long-lasting effects on cellular processes such as gene expression and protein function. For instance, studies investigating the role of the 3-MST/H₂S pathway have highlighted its importance in cellular bioenergetics and protection against oxidative stress[4].
Table 2: Summary of Reported Biological Effects
| Biological Process | This compound (via 3-MST) | Sodium Hydrosulfide (NaHS) |
| Cardioprotection | Studies suggest a role in protecting against ischemia-reperfusion injury through modulation of mitochondrial function. | Has been shown to reduce infarct size in models of myocardial infarction, but effects can be dose-dependent and transient. |
| Inflammation | The 3-MST/H₂S pathway is implicated in the resolution of inflammation. | Can exert both pro- and anti-inflammatory effects depending on the context and concentration. |
| Neuromodulation | The 3-MST pathway is a significant source of H₂S in the brain, involved in synaptic plasticity. | Exogenous NaHS has been shown to modulate neuronal activity, but its rapid clearance can limit long-term effects. |
| Cell Viability | Generally associated with pro-survival signaling at physiological concentrations. | Effects are highly concentration-dependent, with high concentrations often leading to cytotoxicity. |
Experimental Protocols
Accurate and reproducible measurement of H₂S is crucial for comparing the efficacy of different donors.
Methylene (B1212753) Blue Assay for H₂S Quantification
This colorimetric assay is a widely used method for measuring total sulfide concentration.
Protocol:
-
Sample Preparation: Prepare samples containing the H₂S donor in a suitable buffer.
-
Trapping H₂S: Add zinc acetate (B1210297) solution (e.g., 1% w/v) to the sample to trap H₂S as zinc sulfide (ZnS).
-
Color Development:
-
Add N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution in acidic conditions.
-
Add ferric chloride (FeCl₃) solution.
-
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at room temperature for the formation of methylene blue.
-
Measurement: Measure the absorbance of the solution at approximately 670 nm using a spectrophotometer.
-
Quantification: Determine the H₂S concentration using a standard curve prepared with known concentrations of a sulfide standard (e.g., Na₂S).
Real-Time H₂S Measurement with an Amperometric Sensor
Amperometric sensors allow for the real-time, dynamic measurement of H₂S release.
Protocol:
-
Sensor Calibration: Calibrate the H₂S-selective amperometric sensor according to the manufacturer's instructions using standard solutions of NaHS of known concentrations.
-
Experimental Setup:
-
Place a buffered solution (e.g., PBS, pH 7.4) in a sealed reaction vessel.
-
Immerse the calibrated H₂S sensor in the buffer and allow the baseline signal to stabilize.
-
-
Initiate H₂S Release:
-
For NaHS , inject a known concentration into the buffer.
-
For This compound , add the substrate to a buffer containing the 3-MST enzyme and necessary cofactors.
-
-
Data Acquisition: Continuously record the sensor output (current) over time.
-
Data Analysis: Convert the measured current to H₂S concentration using the calibration curve. Plot H₂S concentration versus time to obtain the release profile.
Conclusion and Recommendations
The choice between this compound and NaHS as an H₂S donor should be guided by the specific research question.
-
NaHS is a useful tool for studying the effects of a rapid, high-concentration bolus of H₂S. Its simplicity and cost-effectiveness make it suitable for initial screening and for investigating acute cellular responses. However, researchers must be cautious of its potential for toxicity and its non-physiological release profile.
-
This compound offers a more physiologically relevant model for studying the roles of endogenously produced H₂S via the 3-MST pathway. Its slower, enzyme-controlled release is ideal for investigating the long-term and signaling functions of H₂S in a more controlled manner. This makes it a preferred choice for studies aiming to understand the nuanced roles of H₂S in chronic disease models and cellular homeostasis.
For researchers in drug development, understanding the distinct properties of these donors is critical for designing experiments that will yield translatable results. For studies aimed at mimicking the therapeutic potential of modulating endogenous H₂S production, donors like this compound or other slow-releasing donors are more appropriate than inorganic sulfide salts.
References
- 1. Dissolving sodium hydrosulfide in drinking water is not a good source of hydrogen sulfide for animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of H₂S Donors: GYY4137 vs. Sodium Mercaptopyruvate
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen sulfide (B99878) (H₂S) donor is critical for obtaining reliable and reproducible experimental results. This guide provides an objective comparison of two widely used H₂S donors, GYY4137 and sodium mercaptopyruvate, focusing on their mechanisms of H₂S release, release kinetics, and biological implications. This information is intended to assist in the selection of the most suitable compound for controlled H₂S release in various research applications.
Introduction to H₂S Donors
Hydrogen sulfide is a gasotransmitter that plays a crucial role in a multitude of physiological and pathophysiological processes, including vasodilation, inflammation, and cellular signaling. The transient nature of H₂S gas necessitates the use of donor molecules that can release it in a controlled manner for research purposes. GYY4137 is a synthetic, water-soluble compound that releases H₂S slowly via hydrolysis.[1] In contrast, this compound is an endogenous substrate that generates H₂S through an enzymatic reaction catalyzed by 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[2]
Mechanism of H₂S Release
The fundamental difference between GYY4137 and this compound lies in their mechanism of H₂S liberation.
GYY4137: This compound undergoes spontaneous, slow hydrolysis in aqueous solutions to release H₂S.[1][3] The rate of this non-enzymatic process is influenced by environmental factors such as pH and temperature.[4] Acidic conditions have been shown to enhance the rate of H₂S release from GYY4137.[4] The hydrolysis of GYY4137 is a multi-step process that ultimately yields an arylphosphonate and two equivalents of H₂S, although the second hydrolysis step is considered too slow to be a significant contributor to its immediate biological effects.[3]
This compound: The release of H₂S from this compound is contingent on the presence of the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[2] This enzymatic reaction is a key component of the endogenous cysteine catabolism pathway.[2] The process involves the transfer of a sulfur atom from 3-mercaptopyruvate to a cysteine residue in the active site of 3-MST, forming a persulfide intermediate.[5] This persulfide then reacts with thiol-containing molecules, such as thioredoxin or dihydrolipoic acid, to release H₂S.[5][6]
Comparative Data on H₂S Release
The disparate release mechanisms of GYY4137 and this compound result in distinct H₂S release profiles. The following tables summarize the key characteristics and available quantitative data.
| Feature | GYY4137 | This compound |
| Release Mechanism | Spontaneous Hydrolysis (Non-Enzymatic) | Enzymatic (requires 3-MST) |
| Release Trigger | Aqueous Environment (pH and temperature-dependent) | Presence of 3-MST and thiol co-factors |
| Release Profile | Slow and sustained over a prolonged period | Potentially rapid and dependent on enzyme/substrate/co-factor concentrations |
| Byproducts | Arylphosphonate, Morpholine | Pyruvate, Oxidized thiol co-factors |
Table 1: Qualitative Comparison of H₂S Release
| Compound | Concentration | Conditions | H₂S Concentration | Time Frame | Reference |
| GYY4137 | 400 µM | Cell Culture Medium | <20 µM | Sustained for up to 7 days | [7] |
| GYY4137 | 0.1 mM | pH 7.4, 25°C | Reached 8.33 µM | After 90 minutes | [8] |
| GYY4137 | 140 µM | pH 7.4 | ~2 µM | After 13 hours | [9] |
| Sodium Hydrosulfide (NaHS)* | 400 µM | Cell Culture Medium | Up to 400 µM | Peaked at ~20 mins, undetectable by 90 mins | [7] |
Table 2: Quantitative H₂S Release Data *Note: Data for NaHS, a rapid H₂S releasing salt, is included for comparative context, as direct side-by-side quantitative data for this compound under identical conditions is limited in the reviewed literature. The release from this compound would be dependent on enzyme kinetics.
Signaling Pathways
The H₂S generated from both donors influences a variety of cellular signaling pathways.
GYY4137: H₂S released from GYY4137 has been shown to modulate several key signaling cascades. A prominent pathway is the Keap1-Nrf2 system, where H₂S can induce the S-sulfhydration of Keap1, leading to the dissociation and nuclear translocation of Nrf2.[10][11] This, in turn, upregulates the expression of antioxidant and cytoprotective genes.[10][11]
This compound: H₂S produced via the 3-MST pathway plays a significant role in cellular redox homeostasis.[12] It can act as an electron donor to the mitochondrial electron transport chain, thereby influencing cellular bioenergetics.[13] The enzymatic production of H₂S from this compound is tightly linked to the availability of its substrate and co-factors, suggesting a role in fine-tuning cellular responses to metabolic and oxidative stress.
Experimental Protocols
Measurement of H₂S Release from GYY4137 (DTNB Assay)
This protocol is adapted from methodologies described in the literature for spectrophotometric quantification of H₂S.[8]
Materials:
-
GYY4137
-
100 mM Phosphate (B84403) Buffer (pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (1 mM)
-
1 M HEPES buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of GYY4137 (e.g., 0.1 mM or 1 mM) in 100 mM phosphate buffer (pH 7.4).
-
Incubate the GYY4137 solution at a desired temperature (e.g., 25°C or 37°C).
-
At specified time points, withdraw a 20 µL aliquot of the GYY4137 solution.
-
In a 96-well microplate, add 50 µL of 1 mM DTNB solution and 50 µL of 1 M HEPES buffer (pH 8.0) to a well.
-
Add the 20 µL aliquot of the GYY4137 solution to the well containing the DTNB and HEPES buffer.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
A standard curve using known concentrations of NaHS should be prepared to quantify the amount of H₂S released.
Measurement of H₂S Release from this compound (3-MST Activity Assay)
This protocol is based on established methods for measuring 3-MST activity.
Materials:
-
This compound
-
Recombinant 3-MST enzyme
-
Thiol co-factor (e.g., Dithiothreitol (DTT) or Thioredoxin)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
FeCl₃ solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% v/v)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), a thiol co-factor (e.g., 10 mM DTT), and recombinant 3-MST enzyme.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an equal volume of zinc acetate solution to trap the generated H₂S as ZnS.
-
Add N,N-dimethyl-p-phenylenediamine sulfate solution to the mixture.
-
Add FeCl₃ solution to the mixture to catalyze the formation of methylene (B1212753) blue.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
Add TCA solution to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 665 nm.
-
Quantify the H₂S concentration using a standard curve prepared with NaHS.
Conclusion
GYY4137 and this compound represent two distinct approaches to achieving controlled H₂S release in experimental settings.
-
GYY4137 is a valuable tool for studies requiring a slow, sustained, and non-enzymatic release of H₂S, mimicking a tonic, low-level exposure. Its release is predictable based on pH and temperature.
-
This compound offers a more biologically-regulated mode of H₂S production, directly linked to the activity of the 3-MST enzyme. This makes it an excellent choice for investigating the role of endogenous, enzymatic H₂S generation and its modulation by cellular factors.
The selection between these two donors should be guided by the specific research question, the desired H₂S release profile, and the biological context of the study. For investigations into the effects of prolonged, low-level H₂S, GYY4137 is a suitable choice. For studies focusing on the enzymatic regulation of H₂S production and its role in cellular metabolism and redox signaling, this compound is the more physiologically relevant option.
References
- 1. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GYY4137 and Sodium Hydrogen Sulfide Relaxations Are Inhibited by L-Cysteine and KV7 Channel Blockers in Rat Small Mesenteric Arteries [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GYY4137 and Sodium Hydrogen Sulfide Relaxations Are Inhibited by L-Cysteine and KV7 Channel Blockers in Rat Small Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Hydrogen Sulfide Donor GYY4137 Rescues NRF2 Activation in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. A novel mercaptopyruvate sulfurtransferase thioredoxin-dependent redox-sensing molecular switch: a mechanism for the maintenance of cellular redox equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative stress suppresses the cellular bioenergetic effect of the 3-mercaptopyruvate sulfurtransferase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity: A Comparative Guide to Primary and Secondary Methods
For researchers, scientists, and drug development professionals, accurately measuring the activity of 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) is crucial for understanding its role in hydrogen sulfide (B99878) (H₂S) signaling and various physiological and pathological processes. This guide provides a detailed comparison of a primary enzymatic assay using sodium mercaptopyruvate and a secondary validation method involving a specific inhibitor.
The primary method for quantifying 3-MST activity involves supplying its substrate, 3-mercaptopyruvate (in the form of this compound), and measuring the production of hydrogen sulfide (H₂S). Two common detection methods for this are the lead sulfide (PbS) precipitation assay, a colorimetric method, and a more modern fluorescent assay using H₂S-specific probes. To ensure the measured activity is specific to 3-MST and not other H₂S-producing enzymes like cystathionine (B15957) β-synthase (CBS) or cystathionine γ-lyase (CSE), a secondary validation step using a selective 3-MST inhibitor, such as 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one (HMPSNE), is essential.[1]
Quantitative Comparison of 3-MST Assay Methods
The choice of assay for determining 3-MST activity depends on the required sensitivity, throughput, and available equipment. While direct comparative studies are limited, the following table summarizes key quantitative parameters for the described methods.
| Parameter | Lead Sulfide (PbS) Precipitation Assay | Fluorescent Probe Assay (e.g., AzMC) | Secondary Validation (with HMPSNE) |
| Principle | Colorimetric detection of H₂S via PbS formation. | Fluorometric detection of H₂S using a specific probe. | Inhibition of 3-MST activity. |
| Detection Wavelength | 390 nm | Varies by probe (e.g., Excitation/Emission) | Dependent on the primary assay method. |
| Molar Extinction Coefficient (PbS) | 5,500 M⁻¹cm⁻¹[2] | Not Applicable | Not Applicable |
| Reported IC₅₀ for HMPSNE | Not directly reported | ~1 µM (in cell-based assays)[3] | Not Applicable |
| Key Advantages | Cost-effective, straightforward. | High sensitivity, suitable for high-throughput screening. | Confirms enzyme specificity. |
| Key Limitations | Lower sensitivity, potential for interference. | More expensive, probe stability can be a concern. | Requires a validated primary assay. |
Experimental Protocols
Primary Method 1: Lead Sulfide (PbS) Precipitation Assay
This method relies on the reaction of H₂S with lead acetate (B1210297) to form lead sulfide, a brown-black precipitate, which can be quantified spectrophotometrically.[2][4]
Materials:
-
This compound (3-MP)
-
Dihydrolipoic acid (DHLA) or other reducing agents (e.g., 2-mercaptoethanol)
-
Lead acetate
-
HEPES buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Purified 3-MST enzyme or tissue/cell lysate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing:
-
200 mM HEPES buffer, pH 7.4
-
100 µg/mL BSA
-
0.4 mM lead acetate
-
50 µl dihydrolipoic acid (or other appropriate reductant)
-
Adjust the reaction volume to 990 µl with deionized water.
-
-
Pre-incubate the reaction mixture at 37°C for 4 minutes.
-
Initiate the reaction by adding 10 µl of purified 3-MST enzyme or cell/tissue extract.
-
Immediately begin monitoring the increase in absorbance at 390 nm for a set period (e.g., 10-20 minutes) at 37°C. The absorbance increase is due to the formation of lead sulfide.
-
Calculate the rate of H₂S production from the linear portion of the reaction curve using the molar extinction coefficient of lead sulfide (5,500 M⁻¹cm⁻¹).[2][4]
Primary Method 2: Fluorescent Probe Assay
This assay utilizes a fluorescent probe that reacts with H₂S to produce a quantifiable fluorescent signal. An example of such a probe is 7-azido-4-methylcoumarin (B1373340) (AzMC).
Materials:
-
This compound (3-MP)
-
Reducing agent (e.g., DTT)
-
Fluorescent H₂S probe (e.g., 7-azido-4-methylcoumarin - AzMC)
-
HEPES buffer (pH 7.4)
-
Purified 3-MST enzyme or cell/tissue lysate
-
Fluorescence microplate reader
Protocol:
-
In a 96-well plate, prepare a reaction mixture containing:
-
HEPES buffer (pH 7.4)
-
2 mM 3-MP
-
10 µM AzMC
-
A suitable concentration of a reducing agent like DTT.
-
-
Add the purified 3-MST enzyme or cell/tissue lysate to each well to initiate the reaction.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe at regular intervals.
-
The rate of H₂S production is proportional to the rate of increase in fluorescence. A standard curve using a known H₂S donor (e.g., NaHS) can be used for quantification.
Secondary Method: Validation using a Specific 3-MST Inhibitor (HMPSNE)
To confirm that the observed H₂S production is from 3-MST, a parallel experiment is run in the presence of a specific inhibitor.
Materials:
-
All materials from the chosen primary assay (PbS or Fluorescent)
-
HMPSNE (2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one)
Protocol:
-
Follow the protocol for either the PbS Precipitation Assay or the Fluorescent Probe Assay.
-
Prepare a series of reactions including a vehicle control (e.g., DMSO, the solvent for HMPSNE) and varying concentrations of HMPSNE.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C before adding the substrate (3-MP).
-
Initiate the reaction by adding 3-MP and monitor H₂S production as described in the primary assay protocol.
-
A significant reduction in H₂S production in the presence of HMPSNE validates that the measured activity is attributable to 3-MST. The data can also be used to determine the IC₅₀ of the inhibitor.
Visualizations
dot
Caption: 3-MST Signaling Pathway.
dot
Caption: Experimental Workflow for 3-MST Activity Validation.
References
A Comparative Guide to Orthogonal Methods for Confirming Hydrogen Sulfide (H₂S) Production from Sodium Mercaptopyruvate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key orthogonal approaches used to detect and quantify hydrogen sulfide (B99878) (H₂S) generated from the substrate sodium mercaptopyruvate. The enzymatic production of H₂S from 3-mercaptopyruvate (B1229277) (3-MP), a process primarily mediated by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), is a critical area of study in cellular signaling and drug development.[1][2] Validating H₂S production requires robust and reliable analytical methods. Here, we compare three widely used techniques: the Methylene (B1212753) Blue Assay, Monobromobimane (B13751) (MBB) Derivatization with HPLC, and H₂S-Selective Electrodes.
Data Presentation: Comparison of H₂S Detection Methods
The following table summarizes the key performance characteristics of the three orthogonal methods for H₂S detection, providing a clear basis for selecting the most appropriate technique for specific research needs.
| Feature | Methylene Blue Assay | Monobromobimane (MBB) with HPLC | H₂S-Selective Electrode |
| Principle | Colorimetric reaction where H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue.[3][4] | Derivatization of H₂S with MBB to form a stable, fluorescent sulfide-dibimane (SDB) product, which is then separated and quantified by reverse-phase HPLC.[3][5] | Amperometric or potentiometric detection of H₂S gas that diffuses across a gas-permeable membrane and is electrochemically oxidized.[6] |
| Limit of Detection (LOD) | ~1 µM[7] | 2 nM[5][8] | ~100 nM |
| Advantages | - Simple and inexpensive.[9] - High-throughput potential.[9] | - High sensitivity and specificity.[5][8] - Stable derivative for batch analysis.[3] - Can distinguish between different sulfide pools (free, acid-labile, and bound).[5] | - Real-time, continuous measurement.[6] - Can be used in intact tissues.[6] |
| Disadvantages | - Lower sensitivity compared to other methods.[5][7] - Prone to interference from other colored substances and thiols.[5][10] - Strong acidic conditions can liberate H₂S from other sources, leading to overestimation.[7] | - Requires specialized HPLC equipment. - More complex and time-consuming sample preparation.[11] | - Susceptible to membrane fouling by proteins. - Potential for interference from other electroactive species. - Requires careful calibration. |
| Sample Type | Cell lysates, tissue homogenates, aqueous solutions.[4] | Plasma, tissue lysates, cell culture media.[3] | Live cells, tissues, aqueous solutions.[6] |
Experimental Protocols
Methylene Blue Assay
This colorimetric method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine sulfate (B86663) in the presence of ferric chloride to form the stable blue dye, methylene blue.
Materials:
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
This compound solution
-
3-MST enzyme or cell lysate containing the enzyme
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the phosphate buffer, 3-MST enzyme or cell lysate, and this compound. The final volume should be adjusted based on the experimental design.
-
H₂S Trapping: To trap the produced H₂S, add 250 µL of 1% zinc acetate to the reaction mixture. This will precipitate H₂S as zinc sulfide (ZnS).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Color Development:
-
Add 133 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate solution to the mixture.
-
Add 133 µL of 30 mM FeCl₃ solution.
-
Vortex and incubate at room temperature for 10-20 minutes to allow for color development.[3]
-
-
Protein Precipitation: Add 250 µL of 10% TCA to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated protein.[3]
-
Measurement: Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 665-675 nm using a spectrophotometer.[4]
-
Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of a sulfide standard (e.g., NaHS).
Monobromobimane (MBB) Derivatization with HPLC
This highly sensitive method involves the derivatization of H₂S with monobromobimane (MBB) to form a fluorescent and stable product, sulfide-dibimane (SDB), which is then quantified by HPLC with a fluorescence detector.
Materials:
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
Tris-HCl buffer (100 mM, pH 9.5) containing 0.1 mM DTPA
-
5-Sulfosalicylic acid (SSA) solution (200 mM)
-
This compound solution
-
3-MST enzyme or cell lysate
-
HPLC system with a C18 column and a fluorescence detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup: In a PCR tube, combine the 3-MST enzyme or cell lysate with this compound in a suitable buffer.
-
Sample Collection: Take a 30 µL aliquot of the reaction mixture and add it to a PCR tube containing 70 µL of Tris-HCl buffer (pH 9.5).[5]
-
Derivatization: Add 50 µL of 10 mM MBB solution to the tube. Vortex immediately and incubate for 30 minutes at room temperature in the dark.[5] It is crucial to perform this step under low oxygen conditions (e.g., in a hypoxic chamber with 1% O₂) to prevent sulfide oxidation.[5]
-
Reaction Termination: Stop the reaction by adding 50 µL of 200 mM SSA solution.[5]
-
HPLC Analysis:
-
Inject 10-20 µL of the final mixture into the HPLC system.
-
Separate the SDB product using a C18 column with a gradient elution of mobile phases A and B. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.
-
Detect the fluorescent SDB product using an excitation wavelength of 390 nm and an emission wavelength of 475 nm.[5]
-
-
Quantification: Quantify the H₂S concentration by comparing the peak area of SDB to a standard curve prepared with a known concentration of SDB.
H₂S-Selective Electrode
H₂S-selective electrodes allow for the real-time measurement of H₂S in solution. The electrode typically consists of a gas-permeable membrane that allows H₂S to diffuse into an internal solution where it is electrochemically detected.
Materials:
-
H₂S-selective electrode and meter
-
Calibration standards (e.g., NaHS solutions of known concentrations)
-
Reaction vessel (e.g., a sealed chamber with a port for the electrode)
-
This compound solution
-
3-MST enzyme or cell suspension
-
Phosphate buffer (pH 7.4)
Procedure:
-
Electrode Calibration: Calibrate the H₂S-selective electrode according to the manufacturer's instructions using freshly prepared sulfide standards of known concentrations.
-
Reaction Setup: In the reaction vessel, add the phosphate buffer and the cell suspension or 3-MST enzyme.
-
Electrode Placement: Insert the H₂S-selective electrode into the reaction vessel, ensuring the membrane is submerged in the solution and that the system is sealed to prevent the escape of H₂S gas.
-
Baseline Measurement: Allow the electrode reading to stabilize to obtain a baseline H₂S level.
-
Initiate Reaction: Inject the this compound solution into the reaction vessel to initiate the enzymatic production of H₂S.
-
Real-Time Monitoring: Record the electrode signal over time to monitor the rate and total amount of H₂S production.
-
Data Analysis: Convert the electrode signal (e.g., mV or current) to H₂S concentration using the calibration curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Enzymatic production of H₂S from 3-mercaptopyruvate by 3-MST.
Caption: Experimental workflows for orthogonal H₂S detection methods.
Caption: Logical relationship of orthogonal methods for H₂S confirmation.
References
- 1. Production of H2S by 3-mercaptopyruvate sulphurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 5. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Specificity of 3-Mercaptopyruvate Sulfurtransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the substrate specificity of 3-mercaptopyruvate (B1229277) sulfurtransferase (MST), focusing on its interaction with its primary substrate, sodium 3-mercaptopyruvate. We present a comprehensive analysis of experimental data, detailed methodologies for key assays, and visual representations of relevant biochemical pathways and workflows to facilitate a deeper understanding of this crucial enzyme.
Executive Summary
3-Mercaptopyruvate sulfurtransferase (MST) is a key enzyme in hydrogen sulfide (B99878) (H₂S) biosynthesis and cyanide detoxification. Its primary role involves the transfer of a sulfur atom from a donor molecule to a sulfur acceptor. While sodium 3-mercaptopyruvate is the principal physiological sulfur donor for MST, the enzyme exhibits activity with other substrates, albeit with significantly different efficiencies. This guide elucidates the pronounced specificity of MST for sodium 3-mercaptopyruvate through a comparative analysis of kinetic data and an examination of compounds that act as inhibitors rather than substrates.
Data Presentation: A Comparative Analysis of Substrate Kinetics
The specificity of an enzyme for its substrate is quantitatively described by the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency can be compared using the kcat/Kₘ ratio, where kcat is the turnover number. The following tables summarize the kinetic parameters of MST for various sulfur donor substrates.
Table 1: Kinetic Parameters of 3-Mercaptopyruvate Sulfurtransferase for Different Sulfur Donors
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Experimental Conditions |
| 3-Mercaptopyruvate | Rat Liver | 2.6 | Not specified | Not specified |
| 3-Mercaptopyruvate | Rat Liver | 1.2 | Not specified | Not specified |
| Thiosulfate (B1220275) | Rat Liver | 4.4 | Not specified | Not specified |
| Thiosulfate | Rat Liver | 73 | Not specified | Not specified |
| 3-Mercaptopyruvate | Mycobacterium tuberculosis CysA2 | 7.02 ± 0.05 | 0.0461 ± 0.0012 | pH 8.0, 37°C |
| Thiosulfate | Mycobacterium tuberculosis CysA2 | 2.97 ± 0.05 | 7.40 ± 0.72 | pH 8.0, 37°C |
Note: The variability in reported Kₘ values for the same substrate can be attributed to differences in experimental conditions such as pH, temperature, and the source of the enzyme.
The data clearly indicates that while MST can utilize thiosulfate as a sulfur donor, its affinity for 3-mercaptopyruvate is generally significantly higher, as reflected by the lower Kₘ values in several studies.
Table 2: Specificity of MST for Sulfur Acceptors
The efficiency of H₂S production by MST is also dependent on the sulfur acceptor molecule. The following table compares the kinetic parameters for various physiological sulfur acceptors.
| Sulfur Acceptor | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Thioredoxin (Trx) | 1.9 ± 0.3 | 1.8 ± 0.1 | 9.5 x 10⁵ |
| Dihydrolipoic acid (DHLA) | 480 ± 90 | 2.3 ± 0.2 | 4.8 x 10³ |
| Glutathione (GSH) | 2,300 ± 300 | 1.2 ± 0.1 | 5.2 x 10² |
| L-cysteine | 1,400 ± 200 | 1.5 ± 0.1 | 1.1 x 10³ |
These data highlight that thioredoxin is the most efficient physiological sulfur acceptor for MST, exhibiting the lowest Kₘ and the highest catalytic efficiency (kcat/Kₘ).
Table 3: Compounds Tested as Substrates and Their Inhibitory Effects
Several compounds structurally related to 3-mercaptopyruvate have been investigated as potential substrates for MST. None have been found to act as sulfur donors; instead, they exhibit inhibitory effects.
| Compound | Substrate Activity | Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ |
| 3-Mercaptopropionic acid | None | Non-competitive | No effect | Decrease |
| 2-Mercaptopropionic acid | None | Uncompetitive | Decrease | Decrease |
These findings underscore the stringent structural requirements for a compound to serve as a sulfur donor for MST, with the α-keto group of 3-mercaptopyruvate being essential for its utilization as a substrate[1].
Experimental Protocols
To enable researchers to replicate and build upon the findings presented, we provide detailed methodologies for key experiments.
Experimental Protocol: Comparative Substrate Specificity Assay for MST
This protocol outlines a method to compare the sulfur donor specificity of MST by measuring the formation of a product, such as thiocyanate (B1210189) when cyanide is used as a sulfur acceptor.
Materials:
-
Purified 3-mercaptopyruvate sulfurtransferase (MST)
-
Sodium 3-mercaptopyruvate solution (e.g., 100 mM)
-
Alternative sulfur donor solutions (e.g., sodium thiosulfate, 100 mM)
-
Potassium cyanide (KCN) solution (e.g., 100 mM) - EXTREME CAUTION: KCN is highly toxic.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Formaldehyde solution (37%)
-
Ferric nitrate (B79036) reagent (Sorbo's reagent)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a fixed concentration of KCN (e.g., 10 mM), and varying concentrations of the sulfur donor substrate (e.g., 0.1 mM to 10 mM of sodium 3-mercaptopyruvate or the alternative substrate).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified MST enzyme to the reaction mixture. The final volume should be constant for all reactions.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as formaldehyde.
-
Thiocyanate Detection: Add the ferric nitrate reagent to the terminated reaction mixture. This will form a colored complex with the thiocyanate produced.
-
Spectrophotometric Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 460 nm) using a spectrophotometer.
-
Data Analysis: Create a standard curve using known concentrations of sodium thiocyanate. Use this curve to determine the concentration of thiocyanate produced in each enzymatic reaction. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for each substrate.
Mandatory Visualizations
To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Hydrogen Sulfide (H₂S) Measurement: Cross-Validation of Mass Spectrometry with Alternative Methods for Sodium Mercaptopyruvate-Derived H₂S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of hydrogen sulfide (B99878) (H₂S) generated from the donor molecule sodium mercaptopyruvate. It focuses on the cross-validation of mass spectrometry techniques with widely used alternative methods, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research needs.
Introduction
Hydrogen sulfide is a critical gaseous signaling molecule involved in a myriad of physiological and pathological processes. Accurate and reliable measurement of H₂S is paramount for advancing our understanding of its biological roles and for the development of novel therapeutics targeting H₂S signaling pathways. This compound is a commonly used H₂S donor that releases H₂S enzymatically via 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). This guide compares the gold-standard mass spectrometry methods with other prevalent techniques for the quantification of H₂S released from this donor.
Data Presentation: Comparison of H₂S Measurement Methods
The following table summarizes the key performance characteristics of mass spectrometry, methylene (B1212753) blue assay, and electrochemical sensors for the measurement of H₂S.
| Feature | Mass Spectrometry (GC-MS, LC-MS/MS) | Methylene Blue Assay | Electrochemical Sensors |
| Principle | Separation by chromatography and detection based on mass-to-charge ratio. | Formation of a stable methylene blue dye upon reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺. | Amperometric or potentiometric detection of H₂S at an electrode surface. |
| Limit of Detection (LOD) | High sensitivity, typically in the low nanomolar (nM) to micromolar (µM) range.[1] | Micromolar (µM) range.[2] | Nanomolar (nM) to low micromolar (µM) range. |
| Limit of Quantification (LOQ) | Low micromolar (µM) range.[1][3] | Micromolar (µM) range. | Varies with sensor type, can be in the sub-micromolar range. |
| Linearity | Excellent, wide dynamic range.[1][3] | Good within a defined concentration range. | Generally linear over a specific concentration range.[4] |
| Specificity | High, capable of distinguishing H₂S from other sulfur-containing compounds.[5] | Prone to interference from other sulfur compounds and reducing agents. | Can be susceptible to cross-interference from other electroactive species. |
| Real-time Measurement | No, requires sample preparation and chromatographic separation. | No, it is an endpoint assay. | Yes, allows for real-time monitoring of H₂S production.[6] |
| Sample Throughput | Moderate to low, depending on the sample preparation and run time. | High, suitable for plate-based assays. | High for continuous monitoring, but may be lower for discrete samples. |
| Cost | High initial instrument cost and maintenance.[1] | Low cost for reagents and instrumentation (spectrophotometer). | Moderate initial sensor and potentiostat cost. |
Experimental Protocols
Mass Spectrometry: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is highly sensitive and specific for the direct measurement of H₂S in the gas phase.
Materials:
-
This compound
-
3-Mercaptopyruvate sulfurtransferase (3-MST) enzyme
-
Phosphate-buffered saline (PBS), pH 7.4
-
Headspace vials (20 mL) with crimp caps
-
Gas-tight syringe
-
GC-MS system equipped with a headspace autosampler
Protocol:
-
Prepare a reaction mixture in a headspace vial containing PBS, this compound (e.g., 1 mM), and 3-MST enzyme.
-
Immediately seal the vial with a crimp cap.
-
Incubate the vial at 37°C for a defined period (e.g., 30 minutes) to allow for enzymatic H₂S production.
-
After incubation, transfer the vial to the headspace autosampler of the GC-MS.
-
The autosampler will heat the vial to a specific temperature (e.g., 80°C) to partition the H₂S into the headspace.
-
A defined volume of the headspace is automatically injected into the GC-MS.
-
H₂S is separated from other volatile compounds on a suitable gas chromatography column (e.g., Rt-Q-BOND).[3]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of H₂S (e.g., m/z 34).[7][8]
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve generated using known concentrations of H₂S standards.
Methylene Blue Assay
This colorimetric method is a widely used, simple, and cost-effective technique for H₂S quantification.
Materials:
-
This compound
-
3-MST enzyme
-
PBS, pH 7.4
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Set up the enzymatic reaction in a microcentrifuge tube containing PBS, this compound, and 3-MST.
-
Incubate at 37°C for the desired time.
-
To stop the reaction and trap the generated H₂S, add zinc acetate solution to the reaction mixture. This will precipitate zinc sulfide (ZnS).
-
Centrifuge the tubes to pellet the ZnS.
-
Carefully remove the supernatant.
-
To the pellet, add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution.
-
Vortex briefly to mix and allow the color to develop for 20-30 minutes at room temperature in the dark.
-
Transfer the colored solution to a 96-well microplate.
-
Measure the absorbance at 670 nm using a microplate reader.
-
Calculate the H₂S concentration based on a standard curve prepared with sodium sulfide (Na₂S) standards.
Electrochemical Sensing
Electrochemical sensors offer the advantage of real-time H₂S measurement.
Materials:
-
This compound
-
3-MST enzyme
-
PBS, pH 7.4
-
H₂S-selective electrochemical sensor
-
Potentiostat
-
Stirred reaction vessel
Protocol:
-
Calibrate the H₂S-selective electrode according to the manufacturer's instructions using standard H₂S solutions.
-
In a stirred reaction vessel, add PBS and allow the sensor to establish a stable baseline reading.
-
Add this compound to the vessel and record the baseline.
-
Initiate the reaction by adding the 3-MST enzyme.
-
Continuously monitor the change in current or potential, which is proportional to the H₂S concentration.
-
The real-time data can be used to determine the kinetics of H₂S production.[9]
-
Quantify the H₂S concentration based on the calibration curve.
Mandatory Visualizations
Caption: H₂S synthesis from this compound and its downstream signaling pathways.
Caption: General experimental workflow for H₂S measurement from this compound.
Conclusion
The choice of method for quantifying H₂S released from this compound depends on the specific requirements of the study. Mass spectrometry, particularly GC-MS, offers the highest specificity and sensitivity, making it the gold standard for accurate quantification and for validating other methods. The methylene blue assay is a simple, cost-effective, and high-throughput method suitable for initial screenings, though it is susceptible to interferences. Electrochemical sensors provide the unique advantage of real-time monitoring of H₂S production kinetics, which is invaluable for enzymatic and cellular studies. By understanding the strengths and limitations of each technique, researchers can select the most appropriate tool to achieve their scientific objectives.
References
- 1. Establishment of a method for the determination of hydrogen sulfide in human serum by liquid chromatography-tandem mass spectrometry and evaluation of its clinical application: Determination of H 2S using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of hydrogen sulfide in whole blood by headspace-gas chromatography/mass spectrometry [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Hydrogen Sulfide (H₂S) Donors: A Comparative Analysis of Their Effects on Cell Viability
Authored for Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (B99878) (H₂S), once known only as a toxic gas, is now recognized as the third endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) as a critical signaling molecule in a vast array of physiological and pathological processes.[1] Its role in cell survival and death is particularly complex, often exhibiting a dual nature: promoting cell survival and proliferation at low, physiological concentrations, while inducing apoptosis at higher concentrations.[2] This concentration-dependent dichotomy makes the choice of H₂S donor crucial for experimental outcomes.[2]
This guide provides an objective comparison of the most commonly used H₂S donors, focusing on their effects on cell viability, supported by experimental data and detailed protocols. We will explore the distinct characteristics of rapid versus slow-releasing donors and delve into the molecular pathways they modulate.
Comparing H₂S Donors: Release Kinetics are Key
The primary distinction between H₂S donors lies in their kinetics of H₂S release. This difference profoundly impacts their biological effects. The two most extensively studied donors are sodium hydrosulfide (B80085) (NaHS), a rapid-releasing inorganic salt, and GYY4137, a slow-releasing synthetic compound.
-
Sodium Hydrosulfide (NaHS): An inorganic salt that dissociates almost instantaneously in aqueous solutions to release a high concentration of H₂S. This peak is transient, with H₂S levels diminishing rapidly.[3][4]
-
GYY4137: A water-soluble morpholin-4-ium salt that undergoes slow hydrolysis to release low, sustained levels of H₂S over several days.[4][5] Its structural analogue, ZYJ1122, lacks sulfur and does not release H₂S, often serving as a negative control.[5]
Table 1: Comparison of H₂S Release Profiles from NaHS and GYY4137
| Donor (Concentration) | Release Profile | Peak H₂S Concentration | Duration of Release | Reference |
| NaHS (400 µM) | Rapid, Transient | High (up to 400 µM) | Less than 2 hours | [5] |
| GYY4137 (400 µM) | Slow, Sustained | Low (<20 µM) | Up to 7 days | [5] |
| NaHS (1 mM) | Rapid, Transient | Peaks at ~20 minutes | Undetectable by 48 hours | [3] |
| GYY4137 (1 mM) | Slow, Sustained | Lower peak (approx. 1/3 of NaHS) | Sustained for up to 72 hours | [3] |
The Dichotomous Effect on Cell Viability: Cancer vs. Non-Cancer Cells
A significant finding in H₂S research is the differential effect of donors on cancerous versus non-cancerous cells. Slow-releasing donors, in particular, have demonstrated a selective anti-cancer effect.
Anti-Cancer Effects
GYY4137 has been shown to cause a concentration-dependent reduction in the survival of numerous human cancer cell lines, while NaHS is often less potent or inactive under the same conditions.[5] This anti-proliferative effect is linked to the induction of both apoptosis and cell cycle arrest.[3] For instance, GYY4137 treatment can lead to the generation of cleaved PARP and cleaved caspase-9, hallmarks of apoptosis, and cause cell cycle arrest in the G2/M or S-G2/M phase.[3][5] In contrast, continuous exposure to low levels of H₂S from NaHS can also be effective, suggesting that prolonged exposure, rather than a high initial peak, is key to its anti-cancer activity.[6]
Cytoprotective Effects and Safety in Non-Cancer Cells
Conversely, at physiological concentrations, H₂S often protects cells from oxidative stress and apoptosis.[7] Both NaHS and GYY4137 have been observed to have minimal to no effect on the viability of normal, non-cancerous cell lines like human lung fibroblasts (IMR90, WI-38) at concentrations that are cytotoxic to cancer cells.[5][6] In cardiomyocytes, NaHS has been shown to dose-dependently increase cell viability and protect against apoptosis induced by oxidative stress.[7] Newer perthiol-based donors have also been shown to be non-cytotoxic and even increase cell viability in cardiac myocytes.[8]
Table 2: Comparative Effects of H₂S Donors on Cancer Cell Viability
| Donor | Cell Line(s) | Concentration | Effect on Viability | IC₅₀ Value | Reference |
| GYY4137 | MCF-7, HL-60, MV4-11, HeLa, HCT-116, Hep G2, U2OS | 400 µM | ~75-95% reduction in survival | 337.1 µM (MCF-7), 389.3 µM (HL-60), 341.8 µM (MV4-11) | [5] |
| NaHS | HCT-116, Hep G2, MCF-7 | 800 µM | ~15-30% reduction in survival | Not as potent as GYY4137 | [5] |
| GYY4137 | Caco-2 (colorectal cancer) | 0.5 mM, 1.0 mM | 30.9% and 52.9% inhibition, respectively | Not specified | [3] |
| NaHS | Caco-2 (colorectal cancer) | 0.5 mM, 1.0 mM | 23.4% and 31.0% inhibition, respectively | Not as potent as GYY4137 | [3] |
| NaHS | SH-SY5Y (neuroblastoma) | 19.18 mM | Significant reduction in proliferation | Not specified | [9] |
Table 3: Comparative Effects of H₂S Donors on Non-Cancer Cell Viability
| Donor | Cell Line(s) | Concentration | Effect on Viability | Reference |
| GYY4137 | IMR90, WI-38 (human fibroblasts) | 400 µM, 800 µM | No significant change in survival | [5] |
| NaHS | IMR90, WI-38 (human fibroblasts) | 400 µM, 800 µM | No significant change in survival | [5] |
| NaHS | H9c2 (cardiomyocytes) | 25-100 µmol/L | Dose-dependently increased cell viability under oxidative stress | [7] |
| Perthiol Donors (8a, 8l) | H9c2 (cardiomyocytes) | 12-100 µM | No decrease in cell viability; increased at some concentrations | [8] |
Signaling Pathways Modulated by H₂S
The effects of H₂S on cell viability are mediated through the modulation of several key signaling pathways. The balance between pro-survival and pro-apoptotic signals often dictates the ultimate fate of the cell.
-
Pro-Apoptotic Pathways: In cancer cells, H₂S can induce apoptosis by activating caspases (caspase-3, caspase-9), modulating Bcl-2 family proteins, and inhibiting pro-survival pathways like PI3K/Akt and ERK1/2.[2][9][10]
-
Pro-Survival Pathways: In normal cells, or at low concentrations, H₂S confers cytoprotection by activating pro-survival kinases such as Akt and ERK.[10] It also bolsters antioxidant defenses by activating the Nrf2 pathway and increasing glutathione (B108866) production.[2] In cardiomyocytes, the protective effect of H₂S against oxidative stress has been linked to the SIRT1 pathway.[7] The PI3K/Akt/NFκB pathway is another key mediator of H₂S-regulated cell survival and apoptosis in response to inflammation.[11]
Experimental Protocols
Reproducible and reliable data is paramount. Below are standardized protocols for key assays used to assess the effects of H₂S donors.
General Experimental Workflow for Cell Culture Studies
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
H₂S donors (e.g., NaHS, GYY4137) and vehicle control (e.g., PBS, DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2.5 x 10⁴ cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[3]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the H₂S donor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.[3] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
H₂S donors and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the H₂S donor in 6-well plates as described above for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The choice of H₂S donor is a critical variable in studying the role of hydrogen sulfide in cell biology. The disparate release kinetics of donors like the rapid-releasing NaHS and the slow-releasing GYY4137 lead to profoundly different, and sometimes opposite, effects on cell viability. Notably, slow-release donors exhibit a selective toxicity towards cancer cells while sparing normal cells, a characteristic that makes them promising candidates for further investigation as anti-cancer agents.[5][6] Researchers must carefully consider the donor's properties, the concentration, the duration of exposure, and the cell type to accurately interpret experimental results and harness the therapeutic potential of this versatile gasotransmitter.
References
- 1. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide donor GYY4137 suppresses proliferation of human colorectal cancer Caco-2 cells by inducing both cell cycle arrest and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. Utilizing hydrogen sulfide as a novel anti-cancer agent by targeting cancer glycolysis and pH imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen sulfide protects against apoptosis under oxidative stress through SIRT1 pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controllable Hydrogen Sulfide Donors and the Activity Against Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. The potential role of hydrogen sulfide in cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H2S mediates apoptosis in response to inflammation through PI3K/Akt/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Sodium Mercaptopyruvate
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of commercially available sodium mercaptopyruvate, a key intermediate in cysteine metabolism and a sulfur donor in various biological processes. We delve into the analytical methods for purity assessment, potential impurities, and a comparative overview of products from various suppliers.
Sodium 3-mercaptopyruvate (B1229277) (3-MP), a pivotal metabolite in the cysteine and methionine metabolic pathways, plays a crucial role in cellular redox homeostasis and hydrogen sulfide (B99878) (H₂S) signaling. Its commercial availability is critical for research into its therapeutic potential, including its role as a cyanide antidote. However, the purity and even the structural integrity of commercial this compound can vary, potentially impacting experimental outcomes. This guide offers a framework for assessing the quality of commercial this compound to ensure the reliability and reproducibility of your research.
Comparison of Commercial this compound
The purity of this compound can differ between suppliers. While manufacturers provide specifications, independent verification is highly recommended. The following table summarizes the stated purity of this compound from several common suppliers.
| Supplier | Product Name | CAS Number | Stated Purity/Assay | Form |
| Sigma-Aldrich | This compound ≥85%, technical grade | 10255-67-1 | ≥85% | Powder |
| This compound dihydrate 97.0-103.0% (NT) | 10255-67-1 | 97.0-103.0% | Solid | |
| Santa Cruz Biotechnology | This compound | 10255-67-1 | ≥90% | Crystalline |
| MedChemExpress | This compound | 10255-67-1 | >98% | Solid |
| Parchem | This compound | 10255-67-1 | 98.00 to 100.00 % | white crystalline powder |
| Immunomart | This compound | 10255-67-1 | 0.9667 | |
| Biosynth | This compound | 10255-67-1 | Not specified |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.[1][2]
Key Considerations for Purity Assessment
A critical aspect to consider when assessing the purity of this compound is the potential for dimerization. Research has indicated that in aqueous solutions, 3-mercaptopyruvate can exist in equilibrium with its cyclic dimer, 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid. This dimerization is a crucial factor to investigate, as the presence of the dimer would significantly affect the concentration of the active monomeric form.
Potential Impurities:
Impurities in commercial this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthesis route involves the reaction of 3-bromopyruvic acid with a sulfur source. Potential impurities to consider include:
-
Residual Solvents: Ethanol is a known potential impurity in some technical grade products.[1]
-
Starting Materials: Unreacted 3-bromopyruvic acid.
-
By-products: Compounds formed from side reactions during synthesis.
-
The Cyclic Dimer: As mentioned, this is a significant structural variant to assess.
-
Degradation Products: Oxidation or other degradation products formed during storage.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended to thoroughly assess the purity of commercial this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.
Methodology:
-
Column: A C18 reversed-phase column is suitable for separating this compound from potential impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound absorbs is a common approach. For enhanced sensitivity and specificity, coupling HPLC to a mass spectrometer (LC-MS/MS) is highly recommended.
-
Standard Preparation: A certified reference standard of this compound should be used to create a calibration curve for accurate quantification.
A published HPLC method with fluorescence detection for 3-mercaptopyruvate analysis provides a good starting point for method development.
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an excellent method for both structural confirmation and quantitative purity assessment. It allows for the identification and quantification of the analyte as well as any proton-containing impurities.
Methodology:
-
Solvent: A deuterated solvent in which this compound is soluble, such as deuterium (B1214612) oxide (D₂O), should be used.
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals is required for accurate quantification. Examples of suitable internal standards include maleic acid or dimethyl sulfone.
-
Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be optimized to ensure full relaxation of all protons, which is crucial for accurate integration and quantification.
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of the internal standard's signal, taking into account the number of protons giving rise to each signal and the molecular weights of the analyte and the standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the analyte and its fragments, making it invaluable for confirming the identity of this compound and identifying impurities, including the potential dimer.
Methodology:
-
Ionization Source: Electrospray ionization (ESI) is a suitable technique for analyzing this compound.
-
Analysis Mode: Both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the parent ion of this compound and potential impurities.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the detected ions, aiding in the confident identification of the analyte and unknown impurities.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to fragment the parent ions, providing structural information that can help to differentiate between isomers and confirm the identity of compounds. The cyclic dimer, if present, would have a distinct mass-to-charge ratio that can be targeted for analysis.
Visualizing Key Processes
To aid in understanding the context and methodologies, the following diagrams illustrate the relevant biological pathway and a general workflow for purity assessment.
Conclusion
The quality of commercial this compound can have a profound impact on the validity of research findings. While suppliers provide purity specifications, this guide highlights the importance of independent and comprehensive analysis. By employing a combination of analytical techniques such as HPLC, quantitative ¹H NMR, and mass spectrometry, researchers can confidently assess the purity, confirm the structural integrity (monomer vs. dimer), and identify potential impurities in their this compound samples. This rigorous approach to quality control is an essential step in generating reliable and reproducible scientific data.
References
A Kinetic Comparison of Hydrogen Sulfide (H₂S) Donor Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen sulfide (B99878) (H₂S) donor is critical for accurately investigating its diverse physiological and pathological roles. This guide provides an objective comparison of the kinetic profiles of various H₂S donor compounds, supported by experimental data, to facilitate informed decision-making in experimental design.
Hydrogen sulfide, the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), is a key signaling molecule involved in a multitude of cellular processes, including vasodilation, neuromodulation, inflammation, and apoptosis.[1] The therapeutic potential of H₂S has spurred the development of a wide array of donor compounds designed for its controlled release.[2] These donors are broadly classified based on their mechanism of H₂S liberation and their release kinetics, which range from rapid to slow and sustained.[3]
This comparison guide delves into the distinct characteristics of commonly used H₂S donors, providing a clear overview of their release profiles to aid in the selection of the most suitable compound for a given research application.
Kinetic Profile of H₂S Release from Various Donor Compounds
The rate and duration of H₂S release are paramount considerations in experimental design. Fast-releasing donors, such as sodium hydrosulfide (B80085) (NaHS), are often used to mimic acute exposure to H₂S, while slow-releasing donors like GYY4137 are employed to better replicate the continuous, low-level endogenous production of H₂S.[4] The choice of donor will significantly influence the observed biological effects.
The following table summarizes the quantitative kinetic parameters of H₂S release from several key donor compounds.
| Donor Compound | Category | Release Trigger | Cmax (µM) | t1/2 (min) | Release Duration | Key Characteristics |
| Sodium Hydrosulfide (NaHS) | Fast-releasing inorganic salt | Spontaneous hydrolysis in aqueous solution | High (e.g., ~400 µM from a 400 µM solution) | < 20 | Short (< 90 minutes) | Rapid, transient H₂S release; pH-dependent.[3][4] |
| Sodium Sulfide (Na₂S) | Fast-releasing inorganic salt | Spontaneous hydrolysis in aqueous solution | High | < 20 | Short | Similar to NaHS, provides a rapid bolus of H₂S.[5][6] |
| GYY4137 | Slow-releasing phosphinodithioate | Spontaneous hydrolysis in aqueous solution | Low (e.g., ~30 µM from a 400 µM solution) | Slow | Long (up to 7 days) | Slow, sustained release mimicking physiological production; pH and temperature-dependent.[4][7][8] |
| Diallyl Trisulfide (DATS) | Natural organosulfur compound | Thiol-dependent (e.g., glutathione) | High | Fast | Moderate | Found in garlic; rapid H₂S release in the presence of thiols.[5][9] |
| Diallyl Disulfide (DADS) | Natural organosulfur compound | Thiol-dependent (e.g., glutathione) | Moderate | Moderate | Moderate | Found in garlic; slower release compared to DATS.[5][9] |
| Lawesson's Reagent | Slow-releasing | Hydrolysis | Low | Slow | Long | Poor water solubility limits its use in some biological applications.[9] |
| H₂S Donor 5a | Slow-releasing corticosteroid hybrid | Thiol-dependent (L-cysteine activated) | Gradual increase over time | Dependent on L-cysteine availability | Long | Combines anti-inflammatory effects of dexamethasone (B1670325) with slow H₂S release.[7] |
Cmax (Maximum Concentration) and t1/2 (time to reach half-maximal concentration) are dependent on the initial concentration of the donor and the specific experimental conditions (e.g., pH, temperature, presence of thiols). The values provided are illustrative based on published data.
Experimental Protocols
Accurate measurement of H₂S release kinetics is essential for characterizing donor compounds. The following are detailed methodologies for commonly employed assays.
Methylene (B1212753) Blue Assay for Total Sulfide Quantification
This colorimetric method is widely used to determine the total concentration of H₂S in a sample at specific time points.
Principle: In the presence of ferric chloride (FeCl₃) in an acidic solution, H₂S reacts with N,N-dimethyl-p-phenylenediamine to form methylene blue, which can be quantified spectrophotometrically.[10]
Protocol:
-
Sample Preparation: At designated time points, aliquots of the solution containing the H₂S donor are collected.
-
Reagent Addition: To the collected sample, add a solution of N,N-dimethyl-p-phenylenediamine in sulfuric acid, followed by a solution of ferric chloride in hydrochloric acid.
-
Incubation: The mixture is incubated in the dark at room temperature to allow for color development.
-
Measurement: The absorbance of the resulting solution is measured at approximately 670 nm using a spectrophotometer.
-
Quantification: The concentration of H₂S is determined by comparing the absorbance to a standard curve generated with known concentrations of NaHS.
Amperometric Sensing for Real-Time H₂S Measurement
Amperometric sensors provide a direct and highly sensitive method for the real-time detection of H₂S, allowing for the continuous monitoring of its release.[11]
Principle: This technique measures the current generated by the electrochemical oxidation of H₂S at the surface of a working electrode. The generated current is directly proportional to the H₂S concentration.[11]
Protocol:
-
System Setup: An amperometric H₂S sensor is connected to a potentiostat/amperometer and a data acquisition system. The sensor is calibrated using standard solutions of NaHS.[11]
-
Reaction Vessel: The H₂S donor compound is added to a reaction vessel containing a suitable buffer (e.g., deoxygenated phosphate-buffered saline, PBS) at a controlled temperature and pH.
-
Real-Time Monitoring: The calibrated H₂S sensor is immersed in the solution, and the current is continuously recorded.
-
Triggering Release: For triggered-release donors, the appropriate stimulus (e.g., L-cysteine for thiol-activated donors) is added to the reaction vessel.[11]
-
Data Analysis: The recorded current is converted to H₂S concentration using the calibration curve, generating a real-time release profile.
Visualizing H₂S in Biological Systems
The following diagrams illustrate key aspects of H₂S biology and the experimental workflow for its detection.
Caption: H₂S signaling pathways and crosstalk with nitric oxide.
Caption: Workflow for real-time H₂S release measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. GYY4137 and Sodium Hydrogen Sulfide Relaxations Are Inhibited by L-Cysteine and KV7 Channel Blockers in Rat Small Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Characterization of H2S releasing properties of various H2S donors utilizing microplate cover-based colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogen Sulfide (H2S)-Donor Molecules: Chemical, Biological, and Therapeutical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Inhibitory Effect of Novel Compounds on 3-Mercaptopyruvate Sulfurtransferase (3-MST)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel compounds designed to inhibit 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), a key enzyme in hydrogen sulfide (B99878) (H₂S) biosynthesis. The data presented herein, supported by detailed experimental protocols, will aid researchers in the selection and validation of potent and selective 3-MST inhibitors for therapeutic development.
Comparative Analysis of 3-MST Inhibitors
The inhibitory potential of novel aryl-substituted pyrimidone derivatives has been evaluated against 3-MST. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of these compounds compared to known inhibitors. The data is derived from in vitro assays using recombinant human or murine 3-MST with sodium mercaptopyruvate as the substrate.
| Compound ID | Chemical Name/Structure | Target Enzyme | IC₅₀ (µM) | Assay Method | Reference |
| Novel Compounds | |||||
| 1b | Aryl-substituted pyrimidone derivative | Human 3-MST | Data not available in provided search results | H₂S generation assay | [1][2] |
| HMPSNE (I3MT-3) | 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one | Human 3-MST | 2.7 | Fluorescent probe-based H₂S detection | [3][4] |
| Murine 3-MST | 2.3 | Fluorescent probe-based H₂S detection | [4] | ||
| Compound 3 | Aromatic ring-carbonyl-S-pyrimidone structure | Human 3-MST | Specific IC₅₀ not provided, but high inhibitory activity at 10 µM | Gas chromatography for H₂S detection | [5] |
| Alternative Inhibitors | |||||
| 2-Ketobutyric acid | 2-Oxobutanoic acid | 3-MST (uncompetitive inhibitor) | IC₅₀ not specified | H₂S production assay | [1] |
| Aspartic acid | (2S)-2-Aminobutanedioic acid | Indirect inhibitor (inhibits cysteine aminotransferase) | Not applicable | Indirectly measures H₂S production | [1] |
Experimental Protocols
A detailed methodology for the validation of 3-MST inhibitors is crucial for reproducible and comparable results.
In Vitro 3-MST Inhibition Assay
This protocol outlines the determination of the inhibitory activity of novel compounds on recombinant 3-MST.
Materials:
-
Recombinant human or murine 3-MST
-
This compound (3-MP), the substrate for 3-MST.[6]
-
Dithiothreitol (DTT)
-
Test compounds (novel inhibitors)
-
Fluorescent H₂S probe (e.g., HSip-1 or 7-azido-4-methylcoumarin, AzMC)[4][5]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of recombinant 3-MST, this compound, DTT, and test compounds in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the recombinant 3-MST enzyme.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction: Add a solution of this compound and DTT to initiate the enzymatic reaction that produces H₂S.[5]
-
Detection of H₂S:
-
Add the fluorescent H₂S probe to the reaction mixture.
-
Incubate at room temperature for a specified duration (e.g., 3 hours) to allow the probe to react with the generated H₂S.[5]
-
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., λex = 485 nm, λem = 515 nm for HSip-1).[5]
-
Data Analysis:
-
The decrease in fluorescence intensity in the presence of the inhibitor corresponds to the inhibition of 3-MST activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Processes
To better understand the context of 3-MST inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Aryl-Substituted Pyrimidones as Inhibitors of 3-Mercaptopyruvate Sulfurtransferase with Antiproliferative Efficacy in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Mercaptopyruvate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of sodium mercaptopyruvate, a sodium salt of an organic acid containing a thiol group.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The compound is classified as an irritant, affecting the eyes, skin, and respiratory system.[1][2]
Personal Protective Equipment (PPE): When working with this compound, the following PPE is mandatory:
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used to prevent inhalation of the powder.[1]
-
Eye Protection: Safety glasses or goggles are essential to protect the eyes from dust particles.[1]
-
Hand Protection: Chemical-resistant gloves must be worn to prevent skin contact.[1]
-
Body Protection: A lab coat or other suitable protective clothing should be worn.[2]
In case of exposure, follow these first aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Storage and Incompatibilities
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions. It should be stored at temperatures between 2-8°C in a tightly sealed container.[1] It is classified as a combustible solid.[1] While specific chemical incompatibilities for this compound are not detailed in the provided information, general best practices for handling reactive chemicals should be followed. Avoid mixing with strong acids, bases, or oxidizing agents unless the reaction is known and controlled.
Quantitative Data Summary
| Property | Value | Source |
| Assay | ≥85% (technical grade) | [1] |
| Melting Point | 200 °C (decomposes) | [1][3] |
| Storage Temperature | 2-8°C | [1] |
| Flash Point | 91.11 °C (196.00 °F) | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[4][5]
Step 1: Waste Identification and Segregation
-
Treat all this compound and any materials heavily contaminated with it (e.g., paper towels, gloves, spill absorbents) as hazardous waste.[4]
-
Segregate solid waste from liquid waste.
Step 2: Solid Waste Disposal
-
Containment: Place pure, unused, or expired this compound in its original container if possible. If the original container is compromised, transfer the solid to a new, clearly labeled, and sealable container suitable for hazardous waste.
-
Contaminated Materials: Place any contaminated solid materials, such as gloves or absorbent pads, into a sturdy, sealed plastic bag or container.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound". Ensure the label also indicates the associated hazards (Irritant).
Step 3: Aqueous Solution Disposal
Aqueous solutions containing this compound must be treated as hazardous waste.
-
Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and sealable container.
-
pH Neutralization (if applicable and permitted): Some institutional guidelines may permit the neutralization of corrosive wastes (pH ≤ 2 or pH ≥ 12) before disposal.[4][5] However, this compound is the salt of a weak acid and is not strongly acidic or basic. Therefore, neutralization is likely not required unless it is mixed with other corrosive substances. Always consult your institution's specific guidelines.
-
Labeling: Label the container clearly with "Hazardous Waste" and list all chemical constituents, including "this compound" and their approximate concentrations.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifesting and handover.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Sodium Mercaptopyruvate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sodium Mercaptopyruvate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C3H3NaO3S[1][2] |
| Molecular Weight | 142.11 g/mol [1][2] |
| Appearance | White crystalline powder (est)[3] |
| Melting Point | 200 °C (decomposes) |
| Solubility | Soluble in water[2] |
| Storage Temperature | 2-8°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | Prevents inhalation of the powder form, which can cause respiratory irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles that can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation.[4] |
| Body Protection | Laboratory coat | Provides an additional layer of protection against accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a calibrated weighing balance is located within a chemical fume hood or an area with appropriate exhaust ventilation.[4]
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[5]
-
Prepare all necessary glassware and utensils.
-
Clearly label all containers with the chemical name and any relevant hazard warnings.
2. Weighing and Solution Preparation:
-
Don all required PPE before handling the chemical.
-
Handle the solid powder exclusively within a chemical fume hood to minimize inhalation risk.[4]
-
Carefully weigh the desired amount of this compound. Avoid creating dust clouds.[4]
-
To prepare a stock solution, slowly add the powder to the chosen solvent (e.g., water) while stirring to ensure it dissolves completely.[2]
-
If using water as the solvent for a stock solution that will be used in cell culture, it should be filtered and sterilized with a 0.22 μm filter before use.[1]
3. Storage:
-
Store the solid compound in a tightly sealed container in a dry, well-ventilated place at the recommended storage temperature of 2-8°C.[4]
-
For stock solutions, aliquot into smaller volumes to prevent repeated freeze-thaw cycles.[1]
-
Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]
4. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
If the chemical comes into contact with skin, wash the affected area immediately with soap and plenty of water.
-
If the chemical gets into the eyes, rinse cautiously with water for several minutes.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Dispose of unused or waste this compound by contacting a licensed professional waste disposal service.[4] Do not dispose of it down the drain.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled waste container.
-
Empty Containers: Dispose of empty containers as unused product in accordance with institutional and local regulations.[4]
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
